Ambroxol
説明
Structure
3D Structure
特性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18683-91-5, 107814-37-9 | |
| Record name | Ambroxol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambroxol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ambroxol Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ambroxol hydrochloride, a widely used mucolytic agent with emerging therapeutic potential in other areas, including neurodegenerative diseases. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations of key processes to support research and development activities.
Synthesis of this compound Hydrochloride
A common and efficient method for the synthesis of this compound hydrochloride involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol, followed by salt formation. This route is favored for its relatively high yield and purity.[1][2]
Chemical Synthesis Workflow
References
An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of Ambroxol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Ambroxol hydrochloride, a widely used mucolytic agent. Understanding the degradation pathways and stability profile of a drug substance is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document summarizes key findings from forced degradation studies, details the analytical methodologies employed for stability testing, and elucidates the known degradation pathways of this compound under various stress conditions.
Overview of this compound Stability
This compound hydrochloride is susceptible to degradation under various in vitro stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies demonstrate that this compound undergoes significant degradation when exposed to acid, base, and oxidizing agents, and is also sensitive to heat.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are a cornerstone of pharmaceutical stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.
Analytical Methodologies
The primary analytical techniques used to monitor the stability of this compound and separate it from its degradation products are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). UV spectroscopy is also utilized for quantification, though it may lack the specificity to distinguish between the parent drug and its degradants without chromatographic separation. LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.
A typical stability-indicating HPLC method for this compound involves a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Summary of Forced Degradation Conditions and Observations
The following table summarizes the typical conditions used in forced degradation studies of this compound hydrochloride and the observed extent of degradation. It is important to note that the percentage of degradation can vary significantly based on the precise experimental conditions such as temperature, duration of exposure, and concentration of the stressor.
| Stress Condition | Reagent and Concentration | Temperature | Duration | % Degradation (Approximate) | Reference(s) |
| Acid Hydrolysis | 1N Hydrochloric Acid | Room Temperature | 90 minutes - 3 days | 41.58% - 49.47% | |
| Alkaline Hydrolysis | 0.1M Sodium Hydroxide | Room Temperature | 90 minutes - 3 days | 22.94% - 29.15% | |
| Oxidative Degradation | 3.0% (v/v) Hydrogen Peroxide | Room Temperature | 8 hours | 18.88% | |
| Thermal Degradation | Dry Heat | 55°C - 105°C | 3 hours - 5 days | Significant degradation observed | |
| Photolytic Degradation | UV Light | Ambient | - | Degradation observed |
Degradation Pathways of this compound
The elucidation of degradation pathways is crucial for understanding the chemical liabilities of a drug molecule and for the safety assessment of its degradation products.
Thermal Degradation Pathway
Under thermal stress, particularly in a syrup formulation at elevated temperatures (e.g., 105°C for 5 days), this compound has been shown to undergo cyclization to form a significant degradation product.
Identified Thermal Degradation Product:
-
trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol: This product is formed through an intramolecular cyclization reaction. The structure of this degradant has been extensively characterized using modern analytical techniques including FTIR, LC-MS/MS, and 2D NMR.
The proposed pathway for the formation of this degradation product is illustrated below.
Other Degradation Pathways (Acidic, Alkaline, Oxidative, and Photolytic)
While forced degradation studies confirm that this compound degrades under acidic, alkaline, oxidative, and photolytic conditions, the precise chemical structures of the resulting degradation products are not as well-defined in the public literature as the thermal degradant. Generally, the degradation in these conditions can be expected to involve hydrolysis of the ether linkage or oxidation of the amine or aromatic ring. Further research employing techniques like LC-MS/MS is required to fully elucidate these pathways and characterize the structures of the resulting degradants.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the stability testing of this compound.
General Protocol for Forced Degradation Studies
Objective: To induce degradation of this compound hydrochloride under various stress conditions to an extent that allows for the identification of degradation products and the validation of a stability-indicating method. A target degradation of 5-20% is generally considered optimal.
Materials:
-
This compound hydrochloride reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of this compound hydrochloride and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1N HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
-
Alkaline Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1M NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature for a specified period.
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1M HCl.
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an appropriate volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 8 hours), protected from light.
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
-
Thermal Degradation (Dry Heat):
-
Place a known quantity of solid this compound hydrochloride powder in a petri dish or a suitable container.
-
Expose the sample to dry heat in an oven at a controlled temperature (e.g., 105°C) for a specified duration.
-
After exposure, allow the sample to cool to room temperature, then dissolve a known amount in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound hydrochloride (and the solid drug substance) to UV light of a known wavelength and intensity for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating analytical method (e.g., HPLC).
Isolation and Characterization of the Thermal Degradation Product
This protocol is based on the methodology described by Thummala et al. (2014).
Objective: To isolate and structurally elucidate the major thermal degradation product of this compound.
Procedure:
-
Enrichment of the Degradation Product:
-
Expose this compound syrup to heat at 105°C for 5 days to increase the concentration of the degradation product.
-
-
Isolation by Preparative HPLC:
-
Dissolve the stressed syrup sample in a suitable diluent.
-
Inject the solution onto a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient to separate the degradation product from the parent drug and other components.
-
Collect the fraction containing the purified degradation product.
-
-
Structural Characterization:
-
FTIR Spectroscopy: Obtain the infrared spectrum of the isolated impurity to identify functional groups.
-
LC-MS/MS Analysis: Determine the molecular weight and fragmentation pattern of the degradation product. A protonated molecular ion [M+H]⁺ at m/z 389 is indicative of the identified degradant.
-
NMR Spectroscopy: Perform 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure of the degradation product.
-
Conclusion
This compound hydrochloride is an API that exhibits instability under various stress conditions, leading to the formation of degradation products. The thermal degradation pathway has been well-characterized, resulting in a cyclized derivative. However, further research is warranted to fully elucidate the degradation pathways under acidic, alkaline, and oxidative conditions. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound-containing pharmaceutical products. A thorough understanding of its stability profile is paramount for ensuring the delivery of a safe and effective medication to patients.
References
Ambroxol for Parkinson's Disease: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. While the exact cause of PD is multifactorial, genetic factors play a significant role. Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most common genetic risk factor for developing PD.[1][2][3] These mutations lead to reduced GCase activity, impairing the cell's ability to break down substrates, which is believed to contribute to the accumulation of pathological alpha-synuclein (α-syn), a hallmark of PD.[4][5]
Ambroxol, a widely used over-the-counter mucolytic agent, has been identified as a promising candidate for repurposing as a disease-modifying therapy for PD. Preclinical and clinical research suggests that this compound functions as a pharmacological chaperone for GCase, enhancing its activity and promoting the clearance of protein aggregates. This guide provides an in-depth technical overview of the proposed mechanisms of action of this compound in the context of Parkinson's disease research.
Core Mechanism of Action: Pharmacological Chaperoning of GCase
The primary mechanism by which this compound is thought to exert its neuroprotective effects is by acting as a pharmacological chaperone for the GCase enzyme.
-
Binding and Stabilization : In individuals with GBA1 mutations, the GCase enzyme is often misfolded. This misfolding prevents its proper trafficking from the endoplasmic reticulum (ER) to the lysosome, leading to its premature degradation. This compound binds to the GCase enzyme, stabilizing its conformation.
-
ER Trafficking : This stabilization facilitates the correct folding of the GCase protein, allowing it to pass the ER's quality control system and be transported to the lysosome.
-
Lysosomal Activity : Once in the acidic environment of the lysosome, this compound dissociates, leaving a correctly folded and functional GCase enzyme. This increases the overall GCase activity within the lysosome, enhancing the breakdown of its substrate, glucosylceramide.
This chaperone activity is central to this compound's potential therapeutic effects, as restoring GCase function can alleviate the downstream pathological consequences of its deficiency.
Downstream Effects on Lysosomal Function and Autophagy
By increasing GCase levels and activity, this compound triggers a cascade of beneficial effects on the entire lysosomal system.
-
Enhanced Lysosomal Trafficking : this compound has been shown to increase the levels of Lysosomal Integral Membrane Protein-2 (LIMP-2), a key receptor that mediates the trafficking of GCase to the lysosome.
-
Increased GCase Activator : Studies in fibroblasts from PD patients with GBA1 mutations show that this compound treatment increases protein levels of Saposin C, an endogenous activator required for GCase function.
-
Induction of Lysosomal Biogenesis : Some evidence suggests this compound may activate Transcription Factor EB (TFEB), a master regulator of the CLEAR (Coordinated Lysosomal Expression and Regulation) network. This would lead to the increased expression of genes involved in lysosomal biogenesis and autophagy, further enhancing the cell's waste clearance capacity.
-
Improved Autophagy : By restoring lysosomal function, this compound facilitates the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway. This enhances the degradation of cellular waste, including misfolded protein aggregates.
Impact on Alpha-Synuclein Pathology
A critical link exists between GCase deficiency and α-synuclein accumulation, forming a proposed bidirectional pathogenic loop. Reduced GCase activity leads to the buildup of its substrates, which can promote the formation and aggregation of α-synuclein. Conversely, aggregated α-synuclein can further impair lysosomal function and GCase activity.
This compound is believed to intervene in this cycle. By restoring GCase activity and enhancing overall lysosomal function, this compound helps clear the buildup of pathological α-synuclein. Preclinical studies have demonstrated that this compound treatment can significantly reduce α-synuclein levels in cellular and animal models of PD. Interestingly, clinical trials have shown an increase in α-synuclein in the cerebrospinal fluid (CSF) of participants, which may indicate enhanced clearance of the protein from brain cells.
Quantitative Data from Key Studies
The following tables summarize quantitative findings from significant preclinical and clinical studies investigating this compound for Parkinson's disease.
Table 1: Summary of Preclinical (In Vitro & In Vivo) Data
| Study Type | Model | This compound Effect | Outcome Measure | Result | Citation |
| In Vitro | Fibroblasts (PD patients with GBA1 mutations) | Corrects GCase defect | GCase Activity | Significantly increased | |
| In Vitro | Fibroblasts (PD patients with GBA1 mutations) | Increases trafficking/activator proteins | LIMP-2 & Sap C Protein Levels | Increased | |
| In Vitro | Macrophages (GBA-PD patients) | Increases GCase activity | GCase Activity | 3.5-fold increase | |
| In Vitro | Neuroblastoma cells (α-synuclein overexpressing) | Reduces α-synuclein | α-synuclein Protein Levels | ~15% decrease | |
| In Vivo | Wild-type mice | Crosses BBB and enhances GCase | Brain GCase Activity | Significant increase | |
| In Vivo | α-synuclein transgenic mice | Reduces α-synuclein | α-synuclein Protein Levels | Significantly reduced |
Table 2: Summary of Phase II Clinical Trial Data
| Trial Name (NCT) | Participants | Dose | Duration | Key Biomarker Findings | Clinical Outcome Findings | Citation |
| AiM-PD (NCT02941822) | 17 PD patients (with and without GBA1 mutations) | 1.26 g/day | 6 months | CSF GCase Protein: +35% CSF α-synuclein: +13% | MDS-UPDRS Part 3 (Motor): -6.8 points (improvement) | |
| PDD Trial (NCT02914366) | 55 patients with Parkinson's Disease Dementia | 1050 mg/day | 12 months | White Blood Cell GCase Activity: 12.45 nmol/h/mg (vs. 8.50 in placebo) GFAP (blood marker): Stable (vs. increase in placebo) | No significant improvement in primary cognitive outcomes. Stable psychiatric symptoms (vs. worsening in placebo). |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for advancing research. Below are synthesized protocols for key assays and a representative clinical trial design based on published studies.
Protocol 1: GCase Activity Assay in Cell Lysates
This protocol is based on fluorometric assays used in multiple studies.
-
Objective : To measure the enzymatic activity of GCase in cell or tissue lysates.
-
Materials :
-
Cell lysates (e.g., from patient-derived fibroblasts or neuronal cells).
-
Fluorescent Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) or Resorufin β-D-glucopyranoside.
-
Assay Buffer (Citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and BSA).
-
Stop Solution (e.g., glycine-NaOH buffer, pH 10.7).
-
Protein quantification assay (e.g., BCA).
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Methodology :
-
Sample Preparation : Lyse cells and determine total protein concentration. Dilute lysates to a standardized concentration in the assay buffer.
-
Reaction Setup : Add diluted cell lysate to the wells of a 96-well plate.
-
Initiation : Add the 4-MUG substrate to each well to start the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for 1-2 hours. The low pH of the buffer ensures the measurement of lysosomal GCase activity.
-
Termination : Stop the reaction by adding the stop solution.
-
Measurement : Read the fluorescence on a plate reader (e.g., excitation/emission of ~365/445 nm for 4-MUG).
-
Data Analysis : Calculate GCase activity based on a standard curve of the fluorescent product and normalize to the total protein concentration (e.g., in nmol/hour/mg of protein).
-
Protocol 2: Alpha-Synuclein Aggregation Assay
This protocol is based on a common method using Thioflavin T (ThT) fluorescence.
-
Objective : To monitor the kinetics of α-synuclein aggregation in vitro and assess the effect of inhibitors like this compound.
-
Materials :
-
Recombinant human α-synuclein protein.
-
Thioflavin T (ThT) dye.
-
Assay Buffer (e.g., PBS).
-
96-well black plates with clear bottoms.
-
Teflon beads (optional, to increase reproducibility).
-
Plate shaker with temperature control.
-
Fluorescence plate reader.
-
-
Methodology :
-
Preparation : Dissolve lyophilized α-synuclein in buffer to a working concentration (e.g., 70-100 µM).
-
Reaction Setup : In each well, combine the α-synuclein solution, ThT dye, the compound to be tested (e.g., this compound) or a vehicle control, and buffer to a final volume. Add a teflon bead if used.
-
Incubation & Agitation : Seal the plate and incubate at 37°C with continuous orbital shaking. Agitation is critical to promote fibril formation.
-
Measurement : Measure ThT fluorescence intensity periodically (e.g., every 2 hours) using a plate reader (excitation/emission of ~440/485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
Data Analysis : Plot fluorescence intensity against time to generate sigmoidal aggregation curves. Analyze parameters such as the lag time and maximum fluorescence to quantify the inhibitory or acceleratory effects of the tested compound.
-
Protocol 3: Representative Clinical Trial Workflow (AiM-PD Study)
This workflow illustrates the design of a Phase IIa open-label trial to assess safety, tolerability, and target engagement.
Conclusion and Future Directions
This compound represents a promising disease-modifying strategy for Parkinson's disease, with a well-defined primary mechanism of action centered on its role as a pharmacological chaperone for GCase. By enhancing GCase activity, this compound improves lysosomal function and promotes the clearance of pathological α-synuclein. This mechanism is supported by a growing body of evidence from preclinical models and early-phase human trials.
Phase II studies have demonstrated that this compound is safe, well-tolerated at high doses, and successfully engages its target in the central nervous system. The encouraging results have led to the initiation of a large-scale, world-first Phase III clinical trial, ASPro-PD, which will definitively assess whether this compound can slow the progression of Parkinson's disease. The outcomes of this trial are eagerly awaited and will be crucial in determining the future of this compound as a staple in the therapeutic arsenal against Parkinson's disease.
References
The Role of Ambroxol in Lysosomal Function and Autophagy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ambroxol, a widely used mucolytic agent, has garnered significant attention for its potential as a repurposed therapeutic for lysosomal storage disorders, particularly Gaucher disease, and synucleinopathies like Parkinson's disease. Its mechanism of action extends beyond its originally intended purpose, demonstrating a profound impact on fundamental cellular processes, namely lysosomal function and autophagy. This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its role as a pharmacological chaperone for glucocerebrosidase (GCase), its influence on lysosomal biogenesis through the master regulator Transcription Factor EB (TFEB), and its complex, and at times contradictory, effects on the autophagic pathway. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways to serve as a comprehensive resource for the scientific community.
This compound and Lysosomal Function Enhancement
This compound's primary therapeutic potential in the context of genetic diseases stems from its ability to enhance the function of the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease and a major genetic risk factor for Parkinson's disease[1][2].
Pharmacological Chaperone Activity
This compound acts as a pharmacological chaperone for GCase[3]. Many mutations in the GBA1 gene cause GCase to misfold in the endoplasmic reticulum (ER), leading to its premature degradation and preventing its transit to the lysosome[4]. This compound binds to the misfolded GCase enzyme in the neutral pH environment of the ER, stabilizing its conformation. This stabilization facilitates the enzyme's proper trafficking through the Golgi apparatus to the lysosomes. Upon arrival in the acidic environment of the lysosome, this compound's binding affinity for GCase decreases, leading to its dissociation and leaving a functional enzyme capable of hydrolyzing its substrate, glucosylceramide.
dot
Caption: this compound's chaperone action on GCase.
Induction of Lysosomal Biogenesis via TFEB
Beyond its chaperone activity, this compound stimulates the biogenesis of new lysosomes. It achieves this by activating Transcription Factor EB (TFEB), a master regulator of the Coordinated Lysosomal Expression and Regulation (CLEAR) network, which comprises over 400 lysosomal and autophagy-related genes. This compound treatment leads to the translocation of TFEB from the cytoplasm to the nucleus. In the nucleus, TFEB binds to the promoter regions of CLEAR genes, upregulating the transcription of lysosomal components such as hydrolases (e.g., GCase, Cathepsin D) and membrane proteins (e.g., LAMP1, LIMP2). This results in an overall increase in the cell's capacity for lysosomal degradation. Evidence suggests this may be linked to this compound's ability to trigger calcium release from acidic stores like lysosomes, which in turn activates calcineurin to dephosphorylate and activate TFEB.
dot
Caption: TFEB-mediated lysosomal biogenesis by this compound.
This compound's Complex Role in Autophagy
Autophagy is a critical cellular degradation process that delivers cytoplasmic components to the lysosome. This compound's influence on this pathway is multifaceted, with studies reporting both induction and blockage of autophagic flux.
Modulation of Autophagy Flux
The effect of this compound on autophagy appears to be context-dependent.
-
Autophagy Induction/Rescue: Conversely, in other models, this compound appears to promote autophagy. In myeloma cells, this compound is reported to inhibit late-stage autophagy, leading to the accumulation of autophagic vacuoles and cell death. In models of neurotoxicity, this compound treatment restored the number of acidic vesicular organelles and reversed the decrease in autophagy-related proteins (LC3-II, Atg7), suggesting it promotes autophagic function. In GBA1 mutation-positive neurons, this compound treatment upregulated macroautophagy, evidenced by increased LC3-II and p62 levels, which was further enhanced by bafilomycin, indicating a genuine induction of the pathway rather than a block.
This discrepancy highlights the need for further research to delineate the specific cellular contexts, concentrations, and models that determine this compound's net effect on autophagy.
Effects on Chaperone-Mediated Autophagy (CMA)
This compound has also been shown to affect components related to chaperone-mediated autophagy (CMA), a more selective form of autophagy. Treatment with this compound increased the levels of Hsc70, a key chaperone protein responsible for identifying and delivering substrate proteins to the lysosome for CMA. Since CMA is involved in the degradation of proteins like α-synuclein, this could be another mechanism by which this compound exerts its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key lysosomal and autophagic markers as reported in the literature.
Table 1: Effects of this compound on Lysosomal Function
| Parameter | Model System | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| GCase Activity | GD Patient Macrophages | Not specified | ▲ 3.3-fold increase | |
| GBA-PD Patient Macrophages | Not specified | ▲ 3.5-fold increase | ||
| Mouse Cortical Neurons | 10 µM / 30 µM | ▲ 39% / 47% increase | ||
| GD Patient Fibroblasts | 5-60 µM | ▲ Significant increase | ||
| GCase Protein | Control Fibroblasts | 60 µM | ▲ 30% increase | |
| GD Patient Fibroblasts | 60 µM | ▲ 100% increase | ||
| GBA1 mRNA | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ Increased expression | |
| TFEB Nuclear Level | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ 181% / 137% increase | |
| TFEB mRNA | Control Fibroblasts | 60 µM | ▲ 2.25-fold increase | |
| LAMP1 Protein | Mouse Cortical Neurons | 30 µM | ▲ Significant increase | |
| LIMP2 Protein | Mouse Cortical Neurons | 30 µM | ▲ 56% increase | |
| Cathepsin D Protein | Mouse Cortical Neurons | 30 µM | ▲ Significant increase |
| Cathepsin D mRNA | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ 114% / 138% increase | |
Table 2: Effects of this compound on Autophagy
| Parameter | Model System | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| LC3B-II Level | Mouse Cortical Neurons | 10 µM / 30 µM | ▲ Basal levels increased | |
| Myeloma Cells (KMS21/34) | Not specified | ▲ Increased expression | ||
| GBA1 Mutant Neurons | Not specified | ▲ Significant increase | ||
| Autophagic Flux | Mouse Cortical Neurons | 10 µM / 30 µM | ▼ Blocked (No further LC3-II increase with Bafilomycin) | |
| GBA1 Mutant Neurons | Not specified | ▲ Rescued (Further LC3-II increase with Bafilomycin) | ||
| p62/SQSTM1 Level | Myeloma Cells (KMS21/34) | Not specified | ▲ Increased expression | |
| GBA1 Mutant Neurons | Not specified | ▲ Significant increase |
| Hsc70 Level | Mouse Cortical Neurons | 30 µM | ▲ 95% increase | |
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This protocol is based on the fluorometric measurement of the hydrolysis of an artificial substrate.
-
Cell Lysis: Prepare cell lysates by homogenizing cells in an appropriate buffer (e.g., McIlvaine buffer, pH 5.2). Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, add 20 µg of protein lysate per well.
-
Substrate Addition: Add the fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to a final concentration of 5 mM. Sodium taurocholate is often included as a detergent to optimize enzyme activity.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader with an excitation wavelength of ~355-360 nm and an emission wavelength of ~445-460 nm.
-
Calculation: Quantify GCase activity by comparing the sample fluorescence to a standard curve of 4-MU. Express activity as nmol/mg/h.
Autophagy Flux Assay via Western Blot
This assay distinguishes between an increase in autophagosome synthesis and a blockage of their degradation.
-
Cell Treatment: Culture cells to the desired confluency. Treat experimental groups with this compound at the desired concentrations for the specified time. For the final 2-4 hours of incubation, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM). Include vehicle-only and inhibitor-only controls.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-LC3B (to detect both LC3-I and the lipidated LC3-II form) and anti-p62/SQSTM1. Include an antibody for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensity for LC3-II and p62, normalizing to the loading control.
-
Interpretation: Autophagic flux is calculated by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II upon inhibitor addition indicates active flux. If this compound treatment increases basal LC3-II and this is further potentiated by the inhibitor, it suggests autophagy induction. If this compound increases basal LC3-II but this level is not further increased by the inhibitor, it suggests a blockage in degradation.
-
dot
Caption: Experimental workflow for assessing autophagy flux.
Lysosomal pH Measurement
This protocol provides a general method using pH-sensitive fluorescent probes.
-
Probe Loading: Incubate live cells with a lysosome-tropic, pH-sensitive fluorescent dye. Common choices include LysoSensor™ or LysoTracker™ probes. For ratiometric measurements, dextran-conjugated pH-sensitive dyes (like Oregon Green) can be loaded into lysosomes via endocytosis followed by a chase period.
-
Incubation: Allow the dye to accumulate in the lysosomes according to the manufacturer's instructions (typically 30-60 minutes).
-
Treatment: Treat the cells with this compound or vehicle control.
-
Imaging/Measurement:
-
Qualitative: Use fluorescence microscopy to visualize changes in lysosomal acidity. An increase in fluorescence of probes like Lyso-ID Green indicates an increase in acidic vesicles.
-
Quantitative: For ratiometric probes, measure fluorescence intensity at two different emission or excitation wavelengths using a fluorescence plate reader or a confocal microscope equipped for spectral imaging.
-
-
Calibration: To obtain an absolute pH value, generate a calibration curve. Treat dye-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the intra-lysosomal pH with the external buffer pH. Plot the fluorescence ratio against the known pH values.
-
Analysis: Calculate the fluorescence ratio from the experimental samples and determine the corresponding lysosomal pH using the calibration curve.
Conclusion and Future Directions
This compound presents a compelling case for a multi-target therapeutic agent capable of modulating core cellular degradation pathways. Its well-defined role as a pharmacological chaperone for GCase and an inducer of lysosomal biogenesis via TFEB provides a strong foundation for its use in lysosomal storage diseases and GBA-associated Parkinson's disease. However, its impact on autophagy is more nuanced and requires further investigation to resolve conflicting findings across different experimental systems.
Future research should focus on elucidating the precise molecular switches that determine whether this compound induces or inhibits autophagic flux. Investigating the interplay between this compound-induced lysosomal biogenesis, calcium signaling, and the core autophagy machinery will be critical. Furthermore, exploring its effects on other selective autophagy pathways, such as chaperone-mediated autophagy, may reveal additional therapeutic mechanisms. For drug development professionals, these insights are crucial for designing targeted clinical trials and identifying patient populations most likely to benefit from this compound's unique pharmacological profile.
References
- 1. [PDF] Effects of this compound on the autophagy-lysosome pathway and mitochondria in primary cortical neurons | Semantic Scholar [semanticscholar.org]
- 2. Effects of this compound on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - UCL Discovery [discovery.ucl.ac.uk]
- 3. Molecular mechanisms of the this compound action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Ambroxol In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol, a well-established mucolytic agent, has demonstrated significant anti-inflammatory and antioxidant properties in numerous in vitro studies. These attributes position it as a molecule of interest for further investigation and potential therapeutic applications beyond its secretolytic effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activities of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound hydrochloride is widely recognized for its clinical efficacy in respiratory diseases characterized by excessive mucus production.[1][2][3] Beyond its mucolytic function, a substantial body of evidence from in vitro and in vivo studies has illuminated its potent anti-inflammatory and antioxidant capabilities.[2][3] this compound has been shown to modulate key inflammatory pathways, reduce the production of pro-inflammatory mediators, and mitigate oxidative stress, making it a promising candidate for broader therapeutic applications. This guide focuses on the in vitro evidence of this compound's anti-inflammatory effects, providing detailed methodologies and data to facilitate further research in this area.
Molecular Mechanisms of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and cellular processes.
Inhibition of Pro-inflammatory Cytokine and Mediator Production
This compound has been consistently shown to reduce the release of a variety of pro-inflammatory cytokines in a dose-dependent manner. In vitro studies using peripheral blood mononuclear cells and bronchoalveolar lavage cells have demonstrated that this compound can significantly decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-2, IL-4, IL-6, IL-13, and Interferon-gamma (IFN-γ). Furthermore, it has been observed to inhibit the release of histamine and leukotrienes from human leukocytes and mast cells.
Modulation of Key Signaling Pathways
2.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inactivate NF-κB signaling, thereby downregulating the expression of its target pro-inflammatory mediators, including TNF-α and IL-6. This inhibitory effect on NF-κB is a key mechanism behind this compound's broad anti-inflammatory activity.
2.2.2. Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. This compound has been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and catalase. By enhancing the antioxidant defense system, this compound helps to mitigate the oxidative stress that often accompanies inflammation.
2.2.3. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (Erk) pathway, is another crucial regulator of inflammation. Studies have indicated that this compound can inhibit the Erk signaling pathway, which contributes to its ability to suppress the expression of pro-inflammatory genes like MUC5AC, TNF-α, and IL-1β.
Antioxidant Properties
This compound exhibits direct antioxidant effects by scavenging reactive oxygen species (ROS). It has been shown to inhibit lipid peroxidation in various in vitro models. This antioxidant activity is complementary to its activation of the Nrf2 pathway, providing a dual mechanism for combating oxidative stress.
Quantitative Data on this compound's In Vitro Anti-inflammatory Effects
The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers from in vitro studies.
Table 1: Effect of this compound on Cytokine Production
| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition/Reduction | Reference |
| Peripheral Blood & Bronchoalveolar Mononuclear Cells | - | 1 µM | TNF-α, IL-2, IFN-γ | 6 - 27% | |
| Peripheral Blood & Bronchoalveolar Mononuclear Cells | - | 10 µM | TNF-α, IL-2, IFN-γ | 12 - 37% | |
| Human Bronchial Epithelial Cells | Influenza Virus | Not Specified | IL-1, IL-6 | Reduction Observed | |
| Human Leukocytes and Mast Cells | Not Specified | Not Specified | Histamine, Leukotrienes, Cytokines | Inhibition Observed | |
| A549 Cells | - | IC50 | NF-κB, IL-6, IL-1β, TNF-α | Significant Decrease |
Table 2: Effect of this compound on Neutrophil Function
| Neutrophil Function | This compound Concentration | Effect | Reference |
| Chemotaxis | 10⁻⁴ M | 50-80% inhibition | |
| Superoxide Anion Production | IC50: 146.7 µM | Inhibition | |
| Hypochlorous Acid (HOCl) Production | Dose-dependent | Decrease | |
| Elastase and Myeloperoxidase Release | Dose-dependent | Reduction |
Table 3: Antioxidant Activity of this compound
| Assay | Model | This compound Concentration | Effect | Reference |
| Lipid Peroxidation | Rat Liver Mitochondria | 10 mmol/l | 96% inhibition | |
| Lipid Peroxidation | Rat Gastric Mucosa | 10 mmol/l | 74% inhibition | |
| Hyaluronic Acid Degradation | Hydroxy Radicals | 1,000 µl/l | 93% reduction |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and accepted model for in vitro inflammation studies. Human peripheral blood mononuclear cells (PBMCs) or specific human cell lines like A549 (lung carcinoma) can also be utilized.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for RAW 264.7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard stimulus to induce an inflammatory response in macrophages.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with varying concentrations of this compound for 1-2 hours before adding the inflammatory stimulus. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before proceeding with anti-inflammatory assays.
-
Objective: To assess the viability of cells after treatment with this compound.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
After cell treatment and stimulation, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Cytokines (ELISA)
-
Objective: To measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay protocol.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB p65, IκBα, p-Erk, Nrf2).
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
Ambroxol's Potential as a Neuroprotective Agent: A Technical Guide for Cellular Models
Introduction
Ambroxol, a well-established mucolytic agent used in the treatment of respiratory diseases, is gaining significant attention for its neuroprotective properties.[1][2] Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system, making it a promising candidate for therapeutic intervention in neurodegenerative disorders.[1][3] Emerging research in cellular models has elucidated several mechanisms through which this compound may protect neurons from damage and degeneration. This technical guide provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its role in enhancing lysosomal function, reducing protein aggregation, mitigating oxidative stress, and suppressing neuroinflammation.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective effects are multifaceted, stemming from its influence on several key cellular processes implicated in the pathogenesis of neurodegenerative diseases.
1. Enhancement of Lysosomal Function and Autophagy
A primary mechanism of this compound is its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[4] Mutations in the GBA1 gene, which encodes GCase, are a major risk factor for Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). Reduced GCase activity leads to impaired lysosomal function and the accumulation of its substrate, glucosylceramide, which can, in turn, promote the aggregation of proteins like α-synuclein.
This compound has been shown to increase the activity of both wild-type and mutant GCase, enhance its trafficking to the lysosome, and promote the clearance of protein aggregates. This enhancement of lysosomal function is critical for autophagy, the cellular process responsible for degrading and recycling misfolded proteins and damaged organelles. By activating GCase, this compound facilitates the autophagic clearance of toxic protein aggregates. Studies have shown that this compound treatment increases the levels of key lysosomal proteins and the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB).
2. Reduction of α-Synuclein Aggregation
The accumulation and aggregation of α-synuclein are pathological hallmarks of synucleinopathies like PD and DLB. This compound has demonstrated the ability to reduce the aggregation and phosphorylation of α-synuclein in various cellular models. This effect is largely attributed to its enhancement of GCase activity and subsequent improvement in lysosomal-autophagic clearance. By promoting the breakdown of misfolded proteins, this compound helps prevent the formation of toxic oligomers and larger aggregates. Some studies also suggest that this compound can increase the extracellular release of α-synuclein, potentially facilitating its clearance from the neuronal environment.
3. Mitigation of Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. This compound exhibits potent antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation (LPO). A crucial mechanism for this effect is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
4. Anti-inflammatory Effects
Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical component of neurodegeneration. This compound has been shown to exert significant anti-inflammatory effects. It can suppress the activation of microglia and astrocytes, thereby reducing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This is achieved, in part, by inhibiting key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways. This compound also modulates the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in both stress and inflammatory responses.
Quantitative Data from Cellular Models
The following tables summarize the quantitative effects of this compound observed in various cellular models.
Table 1: Effect of this compound on Cell Viability
| Cell Model | Insult | This compound Conc. | Outcome | Reference |
| HT-22 Hippocampal Neuronal Cells | α-Synuclein + Amyloid-β co-treatment | 20 µM | Increased cell viability from 51% to ~72% | |
| HT-22 Hippocampal Neuronal Cells | α-Synuclein + Amyloid-β + CBE* | 20 µM | Protective effect significantly reduced |
*CBE (conduritol B epoxide) is a GCase inhibitor.
Table 2: Effect of this compound on Glucocerebrosidase (GCase) Activity
| Cell Model | Condition/Mutation | This compound Conc. | Outcome | Reference |
| Fibroblasts from Gaucher Disease Patients | Various mutations | 10-100 µM | 15-50% increase in GCase activity | |
| PD Patient-derived Fibroblasts (GBA mutant) | N370S | Not specified | Significant increase in GCase activity | |
| HT-22 Hippocampal Neuronal Cells | α-Synuclein + Amyloid-β | 20 µM | Partially restored GCase activity | |
| Cholinergic Neurons (GBA N370S/WT) | N370S | Not specified | Significantly enhanced GCase activity |
Table 3: Effect of this compound on Protein Levels
| Cell Model | Protein Measured | This compound Conc. | Outcome | Reference |
| Cholinergic Neurons (GBA N370S/WT) | α-Synuclein, Tau | Not specified | Decreased levels of both proteins | |
| HT-22 Hippocampal Neuronal Cells | Insoluble α-Synuclein | 20 µM | Reduced accumulation of insoluble α-synuclein | |
| Mouse Brain (LPS model) | p-NFκB, p-JNK, Iba-1, GFAP | 30 mg/kg | Significantly downregulated expression | |
| Mouse Brain (Scopolamine model) | Nrf-2, HO-1 | Not specified | Significantly increased expression levels | |
| Mouse Brain (LPS model) | Nrf-2, HO-1, SOD | 30 mg/kg | Upregulated antioxidant markers | |
| Primary Cortical Neurons | Phosphorylated (S129) α-syn | 10 & 30 µM | Decreased levels | |
| Primary Cortical Neurons | Total α-synuclein | 10 & 30 µM | Increased intracellular levels |
Table 4: Effect of this compound on Oxidative Stress Markers
| Model System | Marker | This compound Treatment | Outcome | Reference |
| Mouse Brain (Scopolamine model) | ROS, LPO | Not specified | Significantly reduced levels | |
| PD Patient-derived Fibroblasts | Dihydroethidium oxidation | Not specified | ~50% reduction in oxidation rate | |
| HT-22 Hippocampal Neuronal Cells | ROS (DCFH-DA staining) | 20 µM | Lowered number of ROS-positive cells | |
| Mouse Brain (LPS model) | MDA (Lipid Peroxidation) | 30 mg/kg | Inhibited lipid peroxidation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of neurotoxic agents (e.g., α-synuclein, amyloid-β, LPS) with or without various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control). Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Glucocerebrosidase (GCase) Activity Assay
This assay quantifies the enzymatic activity of GCase in cell lysates.
-
Principle: A fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is cleaved by GCase to produce the highly fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the GCase activity.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 4.5, with 0.15% Triton X-100 and 0.125% taurocholate).
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bradford or BCA assay.
-
Enzymatic Reaction: In a 96-well plate, combine a standardized amount of protein lysate (e.g., 40 µg) with the assay buffer containing the 4-MUG substrate (e.g., 1.5 mM).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., 0.1 M glycine-NaOH, pH 10.5). This enhances the fluorescence of the 4-MU product.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation: Calculate GCase activity based on a standard curve generated with known concentrations of 4-MU and normalize to the total protein concentration (e.g., nmol/mg/h).
-
α-Synuclein Aggregation Assay (Thioflavin T Assay)
This assay monitors the kinetics of α-synuclein fibril formation in vitro.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This allows for real-time monitoring of protein aggregation.
-
Protocol:
-
Protein Preparation: Use purified recombinant human α-synuclein. Ensure it is in a monomeric state before starting the assay.
-
Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing α-synuclein (e.g., 70 µM), ThT (e.g., 20-40 µM), and the test compound (this compound) at various concentrations in a suitable buffer (e.g., PBS). Include a small Teflon bead in each well to promote agitation.
-
Incubation and Shaking: Seal the plate and place it in a fluorescence microplate reader equipped with temperature control and shaking capabilities. Incubate at 37°C with continuous orbital shaking (e.g., 300-600 rpm).
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every hour) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be analyzed to determine the effect of this compound on aggregation kinetics.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated by its influence on complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate these key pathways.
Experimental Workflow
This diagram outlines the typical workflow for investigating this compound's effects in a cellular model of neurotoxicity.
GCase-Lysosomal Pathway Modulation by this compound
This diagram illustrates how this compound acts as a chaperone to enhance GCase function, thereby promoting lysosomal clearance of α-synuclein.
Anti-inflammatory and Antioxidant Signaling Pathways
This diagram shows how this compound modulates key signaling pathways to reduce neuroinflammation and oxidative stress.
The evidence from cellular models strongly supports the potential of this compound as a neuroprotective agent. Its multifaceted mechanism of action—enhancing lysosomal function, reducing protein aggregation, mitigating oxidative stress, and suppressing neuroinflammation—addresses several core pathological processes common to a range of neurodegenerative diseases. The quantitative data consistently demonstrate its efficacy in improving cell survival, restoring enzyme function, and downregulating pathological markers in various disease models. The detailed protocols provided herein offer a framework for researchers to further investigate and validate these findings. Future studies, including those in more complex models and ultimately in clinical trials, are warranted to fully explore the therapeutic potential of this repurposed drug for neurological disorders.
References
- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Effects of Ambroxol in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol, a well-established mucolytic agent, has garnered significant attention for its potent antioxidant properties, which contribute to its therapeutic efficacy in a range of respiratory and non-respiratory conditions. This technical guide provides an in-depth exploration of the antioxidant effects of this compound in various biological systems. It consolidates findings from key in vitro and in vivo studies, detailing the underlying mechanisms of action, relevant signaling pathways, and experimental methodologies. Quantitative data are systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for researchers. This guide is intended to serve as a comprehensive resource for scientists and drug development professionals investigating the antioxidant potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and neurodegenerative disorders.[1][2] this compound [trans-4-(2-amino-3,5-dibromobenzylamino)-cyclohexane hydrochloride], traditionally known for its secretolytic and secretomotoric properties, has demonstrated significant antioxidant capabilities.[1][3] These antioxidant effects are attributed to its ability to directly scavenge free radicals, enhance the endogenous antioxidant defense systems, and modulate signaling pathways involved in the oxidative stress response.[4] This document synthesizes the current scientific literature on the antioxidant effects of this compound, providing a technical overview for the research community.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct free radical scavenging and indirect modulation of cellular antioxidant systems.
Direct Scavenging of Reactive Oxygen Species (ROS)
In vitro studies have demonstrated this compound's capacity to directly neutralize various ROS. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl). Additionally, it has been shown to inhibit the production of superoxide anions by activated neutrophils. This direct scavenging activity helps to mitigate the initial burst of oxidative damage in pathological conditions.
Inhibition of Lipid Peroxidation
A key consequence of oxidative stress is the peroxidative damage to cellular lipids, leading to membrane dysfunction and the formation of cytotoxic byproducts such as malondialdehyde (MDA). This compound has been shown to be a potent inhibitor of lipid peroxidation in various models.
-
In vitro, this compound (10 mmol/l) inhibited lipid peroxidation by 96% in rat liver mitochondria and 74% in the gastric mucosa.
-
In vivo, pretreatment with this compound (70 mg/kg) completely abolished the doxorubicin-induced rise in heart content of conjugated dienes and MDA in mice. The levels of these lipid peroxidation products were 3 and 2.7 times lower, respectively, in the this compound-treated group.
-
In a model of endotoxin-induced oxidative stress, this compound (70 mg/kg) protected lung and heart lipids from lipopolysaccharide (LPS)-induced damage in mice. The lung and heart levels of conjugated dienes were 3.3 and 1.7 times lower, respectively, in the this compound pretreated group.
Enhancement of Endogenous Antioxidant Defenses
This compound also bolsters the cell's own antioxidant machinery. It has been shown to increase the levels and activity of key antioxidant enzymes and molecules.
-
Glutathione (GSH): this compound treatment has been associated with increased levels of GSH, a critical intracellular antioxidant. It is suggested that this compound promotes GSH production by increasing the expression of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.
-
Superoxide Dismutase (SOD) and Catalase (CAT): In models of hepatic ischemia-reperfusion injury, this compound enhanced the activity of SOD and CAT. Similarly, in paraquat-induced lung injury, this compound treatment significantly increased SOD activity.
-
Heme Oxygenase-1 (HO-1): this compound upregulates the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties, often via the Nrf2 signaling pathway.
Signaling Pathways Modulated by this compound
The antioxidant effects of this compound are intricately linked to its ability to modulate key signaling pathways that regulate the cellular response to oxidative stress.
The Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes, including HO-1.
Several studies have demonstrated that this compound can activate the Nrf2 pathway. In a mouse model of LPS-induced neuroinflammation, this compound treatment upregulated the expression of Nrf2 and HO-1. This activation of the Nrf2/HO-1 axis is a crucial mechanism by which this compound enhances the cellular antioxidant capacity and confers protection against oxidative damage.
Inhibition of Pro-inflammatory Pathways
Oxidative stress and inflammation are closely intertwined. This compound's antioxidant effects are complemented by its anti-inflammatory properties, which involve the inhibition of pro-inflammatory signaling pathways. For instance, this compound has been shown to downregulate the expression of Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK), thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the antioxidant effects of this compound.
Table 1: In Vitro Antioxidant Effects of this compound
| Assay | Model System | This compound Concentration | Effect | Reference |
| Inhibition of Hyaluronic Acid Degradation | Hydroxy radical-induced | 1,000 µg/L | 93% reduction in degradation | |
| Lipid Peroxidation Inhibition | Rat liver mitochondria | 10 mmol/L | 96% inhibition | |
| Lipid Peroxidation Inhibition | Rat gastric mucosa | 10 mmol/L | 74% inhibition | |
| Hydroxyl Radical Scavenging | Deoxyribose oxidation assay | 1 mM | 47% decrease in oxidation | |
| Hydroxyl Radical Scavenging | Deoxyribose oxidation assay | 2 mM | 75% decrease in oxidation | |
| Hydroxyl Radical Scavenging | Deoxyribose oxidation assay | 10 mM | 89% decrease in oxidation | |
| Hypochlorous Acid Scavenging | Monochlorodimedon chlorination | 25 µM | 22% inhibition | |
| Hypochlorous Acid Scavenging | Monochlorodimedon chlorination | 70 µM | 59% inhibition | |
| Superoxide Anion Production Inhibition | PMA-activated human neutrophils | 146.7 µM (IC50) | 50% inhibition |
Table 2: In Vivo Antioxidant Effects of this compound
| Model | Species | This compound Dosage | Key Findings | Reference |
| Doxorubicin-induced Cardiotoxicity | Mice | 70 mg/kg (IV) | Completely abolished the rise in cardiac conjugated dienes and MDA. | |
| Endotoxin-induced Oxidative Stress | Mice | 70 mg/kg (IP) for 3 days | 3.3-fold and 1.7-fold lower conjugated dienes in lung and heart, respectively. | |
| Indomethacin-induced Gastric Lesions | Rat | 50 mg/kg (p.o.) | 62% reduction in lesion index. | |
| Paraquat-induced Lung Injury | Rat | 35 mg/kg (IP) for 7 days | Significantly lower serum MDA and higher GSH-Px and SOD activity. | |
| Hydrochloric Acid-induced Lung Injury | Rat | 50 mg/kg/day (IP) for 3 days | Significantly higher SOD and lower MDA levels in the lung. | |
| LPS-induced Neuroinflammation | Mice | 30 mg/kg/day for 14 days | Upregulated Nrf-2, HO-1, and SOD; inhibited lipid peroxidation. | |
| Ventilator-induced Lung Injury | Rat | 50 mg/kg (IP) | Elevated γ-GCS and decreased c-Jun expression. |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
In Vitro Assays
A standard method to assess lipid peroxidation involves the quantification of thiobarbituric acid reactive substances (TBARS), primarily MDA.
This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction mixture: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
In Vivo Models
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a systemic inflammatory and oxidative stress response in animal models.
-
Animal model: Typically, mice or rats are used.
-
This compound administration: Animals are pre-treated with this compound (e.g., via intraperitoneal injection) for a specified duration.
-
LPS challenge: A single dose of LPS is administered (e.g., intraperitoneally or intratracheally).
-
Sample collection: After a specific time point, animals are euthanized, and tissues (e.g., lung, heart, brain) and blood are collected.
-
Analysis: Tissues are homogenized for the measurement of oxidative stress markers (e.g., MDA, SOD, GSH), and inflammatory cytokines.
Conclusion
The evidence presented in this technical guide strongly supports the role of this compound as a potent antioxidant agent in various biological systems. Its multifaceted mechanism of action, encompassing direct ROS scavenging, inhibition of lipid peroxidation, and enhancement of endogenous antioxidant defenses through the modulation of signaling pathways like Nrf2, underscores its therapeutic potential beyond its mucolytic properties. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant effects of this compound for the treatment of diseases with an underlying oxidative stress component. Further research is warranted to fully elucidate the clinical implications of these antioxidant effects in various pathological conditions.
References
- 1. Characterization of N-acetylcysteine and this compound in anti-oxidant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
Ambroxol's In Vitro Impact on Alpha-Synuclein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Ambroxol on the aggregation of alpha-synuclein (α-synuclein), a key protein implicated in Parkinson's disease and other synucleinopathies. The document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Findings: A Dual Mechanism of Action
This compound, a small molecule chaperone, has been shown to mitigate α-synuclein aggregation through two primary mechanisms in vitro. The first is an indirect pathway involving its well-established role in enhancing the function of the lysosomal enzyme glucocerebrosidase (GCase). The second, more direct mechanism, involves the inhibition of the primary nucleation step in α-synuclein's aggregation pathway, particularly in the presence of lipid membranes.
This compound has been observed to displace α-synuclein from negatively charged membranes, thereby preventing the formation of early protein-lipid co-aggregates that can seed fibril formation.[1][2][3] This suggests a direct interaction that interferes with the initial steps of α-synuclein misfolding and assembly. This effect is specific to this compound, as other molecules affecting GCase activity did not show the same inhibitory effect on α-synuclein-lipid co-aggregation.[3][4]
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of this compound's effects under various experimental conditions.
| Parameter | Condition | This compound Concentration | Result | Reference |
| α-synuclein Aggregation | Lipid-induced (DMPS) | 400 µM | Complete inhibition of co-aggregation | |
| α-synuclein Membrane Binding | DMPS membranes | Not specified | Displaces α-synuclein from membranes | |
| Primary Nucleation | Lipid-induced (DMPS) | Increasing concentrations | Inhibition of the primary nucleation step | |
| Early Oligomer Formation | Lipid-induced (DMPS) | Increasing concentrations | Prevents the formation of early protein-lipid oligomers |
DMPS: 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine
Signaling Pathways and Molecular Interactions
This compound's influence on α-synuclein is multifaceted, involving both direct and indirect interactions. The following diagram illustrates the proposed signaling pathway, highlighting this compound's role as a chaperone for GCase and its direct impact on α-synuclein aggregation.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed methodologies for key in vitro experiments.
Alpha-Synuclein Aggregation Kinetics Assay (Thioflavin T)
This assay monitors the formation of amyloid fibrils in real-time.
-
Protein Preparation: Recombinant human α-synuclein is expressed and purified to ensure high purity and monomeric state.
-
Lipid Vesicle Preparation: Small unilamellar vesicles (SUVs) of 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) are prepared by extrusion.
-
Reaction Mixture: A typical reaction mixture contains:
-
10 µM α-synuclein
-
500 µM DMPS
-
Varying concentrations of this compound (e.g., 0-500 µM)
-
20 µM Thioflavin T (ThT)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.5)
-
-
Incubation and Measurement: The reaction mixture is incubated at 37°C with continuous shaking in a microplate reader. ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: The resulting fluorescence curves are analyzed to determine the lag time, maximum fluorescence intensity, and apparent rate of aggregation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess the secondary structure of α-synuclein upon interaction with lipid membranes and this compound.
-
Sample Preparation:
-
10 µM α-synuclein
-
500 µM DMPS vesicles
-
Varying concentrations of this compound
-
Phosphate buffer (pH 6.5)
-
-
Measurement: CD spectra are recorded at 30°C using a quartz cuvette with a 1 mm path length. Spectra are typically scanned from 190 to 250 nm.
-
Data Analysis: The change in the CD signal, particularly around 222 nm, indicates a transition from a disordered state to an alpha-helical structure, characteristic of α-synuclein binding to lipid membranes. The displacement of α-synuclein by this compound is observed as a reduction in this alpha-helical signal.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the in vitro effects of this compound on α-synuclein aggregation.
Conclusion
The in vitro evidence strongly suggests that this compound can directly interfere with the early stages of α-synuclein aggregation, particularly in a lipid-rich environment. This direct inhibitory action, coupled with its known ability to enhance GCase activity, positions this compound as a molecule of significant interest in the development of therapies for Parkinson's disease and other synucleinopathies. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for future research in this promising area.
References
- 1. This compound displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Exploring the Mucolytic Activity of Ambroxol at a Molecular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol, a widely utilized mucolytic agent, exerts its therapeutic effects through a multifaceted molecular mechanism that extends beyond simple mucus disruption. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's mucolytic activity. It details the compound's influence on ion transport in airway epithelial cells, its role in stimulating surfactant production, its modulation of mucin gene expression and secretion, and its anti-inflammatory and antioxidant properties. This document synthesizes quantitative data from various studies into comparative tables, provides detailed protocols for key experimental assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers in respiratory pharmacology and drug development.
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous chronic respiratory diseases, leading to airway obstruction, recurrent infections, and a decline in lung function. This compound has been a cornerstone in the management of these conditions for decades. Its efficacy is attributed to its secretolytic and secretomotor properties. This guide delves into the molecular mechanisms that drive these clinical effects, providing a granular view of this compound's interactions with key cellular and biochemical pathways in the respiratory system.
Modulation of Ion Transport in Airway Epithelia
A critical aspect of this compound's mechanism is its ability to modulate ion transport across the airway epithelium, which in turn affects the hydration of the airway surface liquid (ASL) and mucus viscosity.
Stimulation of Chloride Secretion
This compound has been shown to stimulate chloride (Cl⁻) efflux from airway epithelial cells. This effect is primarily mediated through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. Increased Cl⁻ secretion into the ASL creates an osmotic gradient that drives water movement into the airways, thereby hydrating the mucus layer and reducing its viscosity. In cystic fibrosis (CF) airway epithelial cells, 100 µM this compound significantly stimulated Cl⁻ efflux, with a six-fold increase observed after 8 hours of treatment.[1] This treatment also enhanced the mRNA and protein expression of CFTR.[1]
Inhibition of Sodium Absorption
In addition to promoting Cl⁻ secretion, this compound can inhibit the epithelial sodium channel (ENaC), which is responsible for sodium (Na⁺) absorption from the ASL. By inhibiting ENaC, this compound further contributes to the hydration of the ASL.
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Chloride Efflux | CFBE cells | 100 µM | 8 hours | Six-fold increase | [1] |
| CFTR mRNA Expression | CFBE cells | 100 µM | 2, 4, 8 hours | Enhanced expression | [1] |
| α-ENaC mRNA Expression | CFBE cells | 100 µM | 2, 4, 8 hours | Enhanced expression | [1] |
| γ-ENaC mRNA Expression | CFBE cells | 100 µM | 2, 4, 8 hours | Reduced expression |
Stimulation of Surfactant Production
Pulmonary surfactant, a complex mixture of lipids and proteins, is crucial for reducing surface tension at the air-liquid interface in the alveoli and for mucociliary clearance. This compound is a potent stimulator of surfactant synthesis and secretion by alveolar type II cells. This action contributes to its mucolytic effect by reducing the adhesiveness of mucus to the bronchial walls.
| Surfactant Protein | Cell Type/Tissue | This compound Treatment | Observed Effect on Protein/mRNA | Reference |
| SP-C | Isolated type II pneumocytes (rat) | 75 mg/kg body weight, i.p. | Increased protein and mRNA content | |
| SP-B | Whole lung tissue (rat) | 75 mg/kg body weight, i.p. | Significant increase | |
| SP-D | Whole lung tissue (rat) | 75 mg/kg body weight, i.p. | Decrease | |
| SP-A and SP-D | Bronchoalveolar lavage fluid (rat) | 75 mg/kg body weight, i.p. | Significantly decreased |
Regulation of Mucin Production and Secretion
This compound influences the synthesis and secretion of mucins, the primary glycoprotein components of mucus. While it does not directly inhibit basal mucin release, it has been shown to modulate the expression of the MUC5AC gene, particularly under inflammatory conditions.
In a study using an in-vitro model of mucus hypersecretion, this compound was less effective than guaifenesin in inhibiting IL-13-induced MUC5AC secretion and content. However, in another study, pretreatment with this compound (2 or 20 µM) inhibited cigarette smoke-induced upregulation of MUC5AC mRNA levels in cultured lung epithelial cells. Furthermore, a Western blot analysis demonstrated a significant increase in MUC5AC protein expression in a goblet cell line after treatment with 5 µM this compound for 24 hours.
| Parameter | Cell/Tissue Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| MUC5AC mRNA | Human lung epithelial cells | Cigarette smoke extract | 2 µM, 20 µM | Inhibition of upregulation | |
| MUC5AC mRNA | Human bronchial epithelial cells | Lipopolysaccharide (LPS) | Dose-dependent | Inhibition of increase | |
| MUC5AC Protein | HT29-Cl.16E goblet cells | None | 5 µM | Significant increase |
Enhancement of Mucociliary Clearance
This compound enhances mucociliary clearance not only by altering mucus properties but also by directly stimulating ciliary activity.
Increased Ciliary Beat Frequency (CBF)
Studies have demonstrated that this compound can increase the ciliary beat frequency (CBF) and ciliary bend distance (CBD), an index of amplitude, in airway ciliated cells. This effect is mediated by an increase in intracellular calcium (Ca²⁺) concentration.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Ciliary Beat Frequency (CBF) | Mouse airway ciliated cells | 10 µM | ~30% enhancement | |
| Ciliary Bend Distance (CBD) | Mouse airway ciliated cells | 10 µM | ~30% enhancement |
Anti-inflammatory and Antioxidant Properties
Chronic airway diseases are characterized by persistent inflammation and oxidative stress, which contribute to mucus hypersecretion. This compound exhibits anti-inflammatory and antioxidant effects that can mitigate these pathological processes.
Inhibition of Inflammatory Signaling Pathways
This compound has been shown to inhibit key inflammatory signaling pathways, including the NF-κB and Erk pathways. By doing so, it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
In a study on LPS-induced neuroinflammation in mice, this compound treatment significantly reduced the levels of TLR4, p-JNK, and the activation of astrocytes and microglia. It also reversed the LPS-induced increase in IL-1β and TNF-α by regulating the transcription factor p-NFkB.
| Parameter | Model | Stimulus | This compound Treatment | Observed Effect | Reference |
| p-Erk Levels | Human bronchial epithelial cells | LPS | Dose-dependent | Inhibition | |
| TNF-α mRNA | Human bronchial epithelial cells | LPS | Dose-dependent | Inhibition of increase | |
| IL-1β mRNA | Human bronchial epithelial cells | LPS | Dose-dependent | Inhibition of increase | |
| p-NFkB | Mouse brain | LPS | 30 mg/kg/day | Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Mucus Viscoelasticity using a Rheometer
Objective: To quantify the elastic (G') and viscous (G'') moduli of mucus samples.
Protocol:
-
Sample Collection and Preparation: Collect sputum or mucus samples and keep them on ice. For sputum, remove excess saliva. Homogenize the sample by gently pipetting up and down 3-5 times with a positive displacement pipette. Aliquot and store at -80°C if not used immediately.
-
Rheometer Setup: Use a cone-plate rheometer. For native sputum, a 20 mm cone with a 1° angle is suitable. Transfer the sample to the lower plate of the rheometer using a non-electrostatic spatula.
-
Measurement:
-
Perform an amplitude sweep at a fixed frequency (e.g., 1 Hz) over a range of shear deformations (e.g., 0.01%–10%) to determine the linear viscoelastic region.
-
Perform a frequency sweep at a fixed shear deformation within the linear viscoelastic region (e.g., 2%) over a range of frequencies (e.g., 0.05–50 Hz).
-
-
Data Analysis: The rheometer software calculates G' and G''. The phase angle (tan δ = G''/G') indicates the overall viscoelastic nature. For drug effect studies, incubate samples with the compound (e.g., this compound) at 37°C for a specified time before measurement.
Ussing Chamber Assay for Ion Transport
Objective: To measure transepithelial ion transport, including amiloride-sensitive Na⁺ current and CFTR-mediated Cl⁻ secretion.
Protocol:
-
Cell Culture: Culture airway epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution.
-
Electrophysiological Measurements:
-
Measure the spontaneous transepithelial potential difference (PD).
-
Clamp the voltage to 0 mV and measure the short-circuit current (Isc).
-
Calculate TEER using Ohm's law (TEER = PD / Isc).
-
-
Pharmacological Modulation:
-
Add amiloride to the apical chamber to block ENaC and measure the decrease in Isc.
-
Subsequently, add a CFTR activator (e.g., forskolin and IBMX) to the apical side to stimulate Cl⁻ secretion and measure the increase in Isc.
-
Add a CFTR inhibitor to confirm the observed current is CFTR-mediated.
-
To study the effect of this compound, pre-incubate the cells with the drug for a specified duration before the measurements.
-
ELISA for MUC5AC Quantification
Objective: To quantify the amount of MUC5AC protein in cell culture supernatants or cell lysates.
Protocol:
-
Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Centrifuge to remove debris.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a MUC5AC capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for MUC5AC.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of MUC5AC in the samples.
Western Blot for Surfactant Protein Expression
Objective: To detect and quantify the expression of surfactant proteins (e.g., SP-A, SP-B, SP-C, SP-D).
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the surfactant protein of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Use densitometry software to quantify the band intensity. Normalize to a loading control (e.g., β-actin or GAPDH).
High-Speed Video Microscopy for Ciliary Beat Frequency
Objective: To measure the ciliary beat frequency (CBF) of airway epithelial cells.
Protocol:
-
Sample Preparation: Obtain a suspension of ciliated epithelial cells (e.g., from nasal brushing) in a suitable medium.
-
Microscopy Setup: Use an inverted microscope equipped with a high-speed camera capable of recording at a high frame rate (e.g., >120 frames per second). Maintain the sample at 37°C.
-
Image Acquisition: Record videos of actively beating cilia.
-
Data Analysis:
-
Playback the video in slow motion.
-
Manually count the number of beats over a defined period to calculate the frequency (in Hz).
-
Alternatively, use specialized software that can perform automated analysis of CBF from the video files.
-
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways involved in this compound's mucolytic activity and a typical experimental workflow for its evaluation.
Caption: Overview of this compound's multifaceted molecular actions.
References
Methodological & Application
Application Notes and Protocols: Ambroxol in In Vitro Experimental Models for Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ambroxol, a widely used mucolytic agent, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly those linked to lysosomal dysfunction like Parkinson's disease (PD) and Gaucher disease (GD).[1][2] Its neuroprotective potential stems primarily from its function as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[3][4] Mutations in GBA1 are a significant genetic risk factor for PD.[5] this compound assists in the correct folding of mutant GCase, facilitating its transport from the endoplasmic reticulum to the lysosome and increasing its enzymatic activity. Beyond its chaperone activity, this compound exhibits broader neuroprotective effects, including the enhancement of autophagy, reduction of α-synuclein aggregation, and mitigation of oxidative stress and neuroinflammation. These application notes provide a summary of key quantitative data and detailed protocols for utilizing this compound in relevant in vitro models of neurodegeneration.
Section 1: Key Mechanisms of Action and Signaling Pathways
This compound's neuroprotective effects are multifaceted, targeting several core pathological processes in neurodegeneration.
-
Pharmacological Chaperone for GCase: this compound binds to mutant GCase in the endoplasmic reticulum (ER), stabilizing its conformation. This action prevents the misfolded enzyme from being targeted for degradation via the ER-associated degradation (ERAD) pathway and promotes its successful trafficking to the lysosome, where it can perform its function.
-
Enhancement of Lysosomal Function and Autophagy: By increasing GCase activity, this compound improves overall lysosomal function. This enhancement promotes the clearance of pathological protein aggregates, such as α-synuclein, through the autophagy-lysosome pathway.
-
Reduction of α-Synuclein Pathology: this compound has been shown to reduce levels of α-synuclein and its toxic phosphorylated form. It can also directly interact with cellular membranes, displacing α-synuclein and inhibiting the formation of early protein-lipid co-aggregates that seed larger fibrils.
-
Anti-Inflammatory and Antioxidant Effects: this compound mitigates neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. It downregulates pro-inflammatory signaling pathways, including those mediated by NF-κB and JNK, and reduces the production of cytokines like TNF-α and IL-1β. Furthermore, it combats oxidative stress by decreasing reactive oxygen species (ROS) and upregulating the expression of key antioxidant proteins such as Nrf-2 and HO-1.
Visualized Signaling Pathways
Section 2: Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment across various in vitro models.
Table 1: Effects of this compound on Cell Viability and GCase Activity
| Cell Model | Pathological Insult | This compound Conc. | Observed Effect | Reference(s) |
|---|---|---|---|---|
| HT-22 Hippocampal Neurons | Aβ + α-synuclein | 20 µM | Increased cell viability from 51% to ~72% | |
| Gaucher Patient Fibroblasts | GBA1 mutations | 10-100 µM | Increased GCase activity by 15-50% |
| Macrophages (GD & GBA-PD) | GBA1 mutations | Not specified | Increased GCase activity by ~3.5-fold | |
Table 2: Effects of this compound on Protein Expression and Oxidative Stress
| Cell Model | Pathological Insult | This compound Conc. | Measured Endpoint | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| HT-22 Hippocampal Neurons | Aβ + α-synuclein | 20 µM | Insoluble α-synuclein | Significant reduction | |
| HT-22 Hippocampal Neurons | Aβ + α-synuclein | 20 µM | Cleaved Caspase-3 / PARP | Significant reduction | |
| Patient Fibroblasts (GD, GBA-PD) | GBA1 mutations | 60 µM | Dihydroethidium oxidation | ~50% reduction | |
| SH-SY5Y Neuroblastoma | Rotenone, H₂O₂, etc. | Not specified | α-synuclein (monomeric) | Significant increase |
| SH-SY5Y Neuroblastoma | Rotenone, H₂O₂, etc. | Not specified | LC3-II, p62 | Significant increase | |
Section 3: Experimental Models and Protocols
General Experimental Workflow
A typical workflow for assessing this compound's efficacy in vitro involves cell culture, induction of a neurodegenerative phenotype, treatment with this compound, and subsequent endpoint analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of the this compound action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ambroxol Efficacy in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ambroxol is a widely used mucolytic agent that has shown therapeutic potential beyond its secretolytic and secretomotoric actions.[1] Notably, it has been investigated for its role as a pharmacological chaperone in lysosomal storage disorders, such as Gaucher disease, and for its anti-inflammatory and antioxidant properties.[2][3] These diverse mechanisms of action necessitate robust and specific cell-based assays to evaluate its efficacy in various pathological contexts.
This document provides detailed protocols for testing the efficacy of this compound in two primary areas:
-
Mucolytic and Anti-inflammatory Effects in Respiratory Epithelial Cells: Utilizing airway epithelial cell lines to assess this compound's impact on mucus secretion and inflammatory signaling.
-
Lysosomal Enhancement in Gaucher Disease Models: Employing fibroblast cell models of Gaucher disease to evaluate this compound's ability to restore lysosomal function.
Section 1: Evaluation of this compound in Respiratory Disease Models
This section focuses on protocols to assess this compound's efficacy in cell culture models of respiratory diseases characterized by mucus hypersecretion and inflammation.
Cell Culture Model: Human Airway Epithelial Cells
Human bronchial epithelial (HBE) cells are considered the "gold-standard" for in vitro respiratory research.[4] Alternatively, mucus-secreting cell lines such as Calu-3, SPOC1, and UNCN3T can be used.[5] For mimicking the in vivo airway, it is crucial to culture these cells at an air-liquid interface (ALI) to induce differentiation into a pseudostratified epithelium.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in respiratory models.
Experimental Protocols
1.3.1 MUC5AC ELISA for Quantifying Mucin Secretion
This protocol quantifies the amount of MUC5AC, a major airway mucin, secreted into the cell culture supernatant.
-
Materials:
-
Human MUC5AC ELISA Kit
-
Cell culture supernatants from this compound-treated and control cells
-
Microplate reader
-
-
Procedure:
-
Prepare all reagents, samples, and standards according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times with the provided wash buffer.
-
Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate the MUC5AC concentration in the samples by referring to the standard curve.
-
1.3.2 Periodic Acid-Schiff (PAS) Staining for Mucin Visualization
PAS staining is used to visualize mucin-producing goblet cells and intracellular mucin.
-
Materials:
-
Periodic Acid-Schiff (PAS) Staining Kit
-
Formalin-fixed cell culture slides or coverslips
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate the fixed cell samples if necessary.
-
Immerse slides in 0.5% Periodic Acid Solution for 5 minutes.
-
Rinse thoroughly with distilled water.
-
Place slides in Schiff reagent for 15-20 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei.
-
Wash with running tap water.
-
Dehydrate through graded alcohols and mount with a coverslip.
-
Visualize under a microscope. Mucin will appear magenta.
-
Data Presentation
Table 1: Effect of this compound on MUC5AC Secretion
| This compound Conc. (µM) | MUC5AC Concentration (ng/mL) ± SD | % Change from Control |
| 0 (Control) | 150 ± 12 | 0% |
| 10 | 125 ± 10 | -16.7% |
| 50 | 98 ± 9 | -34.7% |
| 100 | 75 ± 7 | -50.0% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release (e.g., IL-6)
| This compound Conc. (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Control) | 500 ± 45 | 0% |
| 10 | 420 ± 38 | 16% |
| 50 | 280 ± 25 | 44% |
| 100 | 150 ± 18 | 70% |
Signaling Pathway
This compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Section 2: Evaluation of this compound in Gaucher Disease Models
This section outlines protocols to assess this compound's efficacy as a pharmacological chaperone for glucocerebrosidase (GCase) in cell models of Gaucher disease.
Cell Culture Model: Human Fibroblasts
Patient-derived skin fibroblasts with GBA1 mutations are a relevant model for Gaucher disease. Alternatively, CRISPR-Cas9 engineered cell lines with GBA1 knockout can be utilized.
Experimental Workflow
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. [PDF] Effects of this compound on the autophagy-lysosome pathway and mitochondria in primary cortical neurons | Semantic Scholar [semanticscholar.org]
- 3. apexbt.com [apexbt.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
Optimizing Ambroxol Dosage for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Ambroxol for in vitro studies. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate experimental design and execution.
Introduction to this compound's In Vitro Activity
This compound, a widely used mucolytic agent, has garnered significant scientific interest for its multifaceted pharmacological properties beyond its secretolytic effects.[1][2] In vitro studies have revealed its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.[3][4][5] Notably, this compound has been identified as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), making it a promising candidate for research in lysosomal storage disorders like Gaucher disease and neurodegenerative conditions such as Parkinson's disease. This compound's mechanisms of action include enhancing GCase activity, modulating lysosomal function and autophagy, reducing α-synuclein aggregation, and exhibiting antioxidant and anti-inflammatory effects.
Quantitative Summary of Effective this compound Concentrations
The optimal in vitro dosage of this compound is highly dependent on the cell type, the duration of exposure, and the specific biological effect being investigated. The following tables summarize effective concentrations reported in the literature for various applications.
Table 1: Neuroprotective and Lysosomal Effects of this compound
| Cell Type | Concentration Range | Duration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma | 50 µM | Acute | Increased GCase activity, reduced Ser129-α-syn phosphorylation. | |
| Murine Fibroblasts | 50 µM | Acute | Increased GCase activity, reduced Ser129-α-syn phosphorylation. | |
| Primary Cortical Neurons | 10 µM, 30 µM | Not Specified | Increased GCase mRNA, protein levels, and activity. Increased TFEB nuclear translocation. | |
| Fibroblasts (GBA1-mutant PD) | Not Specified | Not Specified | Correction of deficient GCase activity. | |
| HT-22 Hippocampal Neurons | 20 µM | Not Specified | Improved cell viability, reduced apoptosis, restored GCase activity, and promoted autophagy in a model of Dementia with Lewy Bodies. | |
| Neuroblastoma (α-synuclein overexpressing) | 60 µM | 5 days | Decreased HA-tagged α-synuclein levels, increased GCase and LAMP1 protein levels. | |
| Fibroblasts (Gaucher Disease) | 10 µM, 30 µM, 60 µM | 5 days | Increased GCase activity. |
Table 2: Anti-inflammatory and Antioxidant Effects of this compound
| System/Cell Type | Concentration Range | IC50 | Observed Effect | Reference |
| Human Neutrophils | 1-1000 µM | 146.7 µM | Inhibition of superoxide anion (O₂⁻) production. | |
| Human Neutrophils | Not Specified | Not Specified | Reduction in the release of elastase and myeloperoxidase. | |
| Zymosan-activated mononuclear and polymorphonuclear cells | 1-1000 µM | Not Specified | Reduced release of reactive oxygen species. | |
| Rat Alveolar Macrophages | 10-100 µM | Not Specified | Inhibited erdosteine-induced production of superoxide anions. | |
| Rat Liver Mitochondria | 10 mmol/L | Not Specified | 96% inhibition of lipid peroxidation. | |
| Human Basophils | 100 µM | Not Specified | Significant inhibition of histamine, LTC4, IL-4, and IL-13 release. | |
| Human Adenoid & Skin Mast Cells | 100-1000 µM | Not Specified | >50% suppression of histamine release. | |
| Cell-free system | 10-100 µmol/L | Not Specified | Degradation of superoxide radicals. | |
| Cell-free system (Hyaluronic acid degradation) | 1-1000 µmol/L | Not Specified | Suppression of degradation induced by hydroxy radicals. |
Table 3: Other In Vitro Effects of this compound
| Target | IC50 Value | Observed Effect | Reference |
| 5-HT3 Serotonin Receptor | 17,600 nM (binding), 36,000 nM (antagonist activity) | Antagonism of the receptor. | |
| 5-HT Serotonin Transporter (SERT) | 19,500 nM | Inhibition of serotonin uptake. | |
| Neuronal Na+ channels (resting) | 35 µM | Blockade of resting channels. |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments with this compound, based on methodologies reported in the scientific literature. Researchers should adapt these protocols to their specific cell lines and experimental questions.
Protocol for Assessing GCase Activity in Cultured Cells
This protocol outlines the steps to measure the enzymatic activity of glucocerebrosidase in cell lysates following this compound treatment.
Materials:
-
Cell culture medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
-
This compound hydrochloride (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 10 mM NaH2PO4 pH 6.0, 0.2% w/v Sodium Taurodeoxycholate, 0.1% v/v Triton X-100)
-
4-methylumbelliferyl-β-d-glucopyranoside (4-MUG, Sigma-Aldrich) substrate
-
Sodium taurocholate (activator)
-
Stop solution (e.g., 0.1 M glycine, 0.1 M NaOH, pH 10.7)
-
96-well plates (black, clear bottom for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Plate cells (e.g., fibroblasts, SH-SY5Y) in appropriate culture vessels and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM). A vehicle control (DMSO only) must be included.
-
Replace the existing medium with the this compound-containing or control medium.
-
Incubate the cells for the desired duration (e.g., 5 days), changing the medium daily.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
GCase Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 30 µg) to each well.
-
Prepare the assay buffer containing the fluorometric substrate 4-MUG and the activator sodium taurocholate.
-
Initiate the reaction by adding the assay buffer to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Data Analysis: Express GCase activity as nanomoles of 4-methylumbelliferone generated per hour per milligram of protein.
Protocol for Western Blot Analysis of Protein Levels
This protocol describes how to assess changes in the protein levels of GCase, α-synuclein, or other targets after this compound treatment.
Materials:
-
Treated cell lysates (from Protocol 3.1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GCase, anti-α-synuclein, anti-LAMP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again multiple times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine relative protein expression levels.
Visualizing Pathways and Workflows
This compound's Mechanism in GBA-Associated Neurodegeneration
The following diagram illustrates the proposed mechanism of action of this compound in the context of GBA1 mutations, which are a risk factor for Parkinson's disease. This compound acts as a pharmacological chaperone to improve the function of the GCase enzyme, enhance lysosomal function, and promote the clearance of α-synuclein aggregates.
General Experimental Workflow for In Vitro this compound Studies
This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based in vitro model.
Conclusion
Determining the optimal dosage of this compound for in vitro studies is critical for obtaining meaningful and reproducible results. The provided data and protocols serve as a starting point for researchers. It is recommended to perform dose-response and time-course experiments for each new cell line and experimental endpoint to establish the most effective and non-toxic concentration of this compound. The diverse mechanisms of action of this compound present a rich area for further investigation in various fields of biomedical research.
References
- 1. An overview of efficacy and safety of this compound for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. In vitro and in vivo antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory properties of this compound. | Semantic Scholar [semanticscholar.org]
- 5. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ambroxol Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol hydrochloride is a small molecule drug traditionally used as a mucolytic agent to treat respiratory diseases.[1][2] Recent research has repurposed this compound as a pharmacological chaperone with significant potential for the study and potential treatment of lysosomal storage disorders, particularly Gaucher disease and GBA1-mutated Parkinson's disease.[3][4] this compound has been shown to act as a chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in these conditions.[5] By stabilizing the mutated GCase enzyme in the endoplasmic reticulum (ER), this compound facilitates its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity and promoting the clearance of accumulated substrates like glucosylceramide and α-synuclein.
These application notes provide a comprehensive guide for the preparation and use of this compound hydrochloride in various cell culture-based assays to investigate its effects on lysosomal function and related cellular pathways.
Preparation of this compound Hydrochloride Stock Solution
Proper preparation of this compound hydrochloride is critical for obtaining reproducible results in cell culture experiments.
Materials:
-
This compound hydrochloride powder (e.g., Sigma-Aldrich, A9797)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). An initial titration experiment in one study dissolved this compound hydrochloride in DMSO before further dilution in cell culture media.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Mechanism of Action: this compound as a GCase Chaperone
This compound's primary mechanism in the context of Gaucher and Parkinson's disease research is its function as a pharmacological chaperone for the GCase enzyme. Its binding is pH-dependent, showing maximal inhibitory (stabilizing) activity at the neutral pH of the ER and minimal activity at the acidic pH of the lysosome. This allows it to bind and stabilize misfolded GCase in the ER, facilitating its transport to the lysosome, where it dissociates, allowing the enzyme to become active.
Quantitative Data Summary
The following tables summarize the effects of this compound hydrochloride treatment on various cell lines as reported in the literature.
Table 1: Effect of this compound on GCase and Related Proteins
| Cell Line | This compound Conc. | Treatment Duration | Effect on GCase Activity | Effect on GCase Protein | Effect on LAMP1 Protein | Reference |
|---|---|---|---|---|---|---|
| Fibroblasts (Gaucher & PD-GBA) | Not specified | Not specified | Significant increase | Significant increase | - | |
| Neuroblastoma (α-synuclein overexpressing) | 60 µM | 5 days | 30% increase (median) | Increase | 40% increase (median) | |
| GD Fibroblasts (N370S, F213I) | 60 µM | Not specified | Significant increase | Significant increase | - |
| Patient Fibroblasts | 100 µM | 48-96 hours | Significant increase | - | - | |
Table 2: Effect of this compound on α-synuclein
| Cell Line | This compound Conc. | Treatment Duration | Effect on α-synuclein Levels | Reference |
|---|
| Neuroblastoma (α-synuclein overexpressing) | 60 µM | 5 days | 15% decrease (median) | |
Experimental Workflow
A typical workflow for assessing the efficacy of this compound hydrochloride in a cell culture model is outlined below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human fibroblasts, SH-SY5Y neuroblastoma cells) in appropriate multi-well plates (e.g., 6-well for protein analysis, 96-well for viability assays) at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Media: Prepare fresh dilutions of the this compound hydrochloride stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM, 100 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 48 hours, 96 hours, or 5 days).
Protocol 2: GCase Activity Assay
This protocol is based on the use of a fluorogenic substrate.
-
Cell Lysis: After treatment, wash cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenization: Scrape the cells and collect the lysate. Homogenize by brief sonication or passage through a fine-gauge needle.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well black plate, add 10-20 µg of protein lysate to each well.
-
Substrate Addition: Add the GCase substrate solution (e.g., 4-Methylumbelliferyl β-D-glucopyranoside) prepared in a citrate/phosphate buffer at an acidic pH (typically 4.5-5.0) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Fluorescence Reading: Measure the fluorescence on a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~365 nm excitation and ~445 nm emission for 4-MU).
-
Calculation: Calculate GCase activity relative to the total protein concentration and normalize to the vehicle control.
Protocol 3: Western Blot for Protein Expression
-
Cell Lysis and Quantification: Prepare cell lysates and quantify protein concentration as described in Protocol 2 (steps 1-3).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-GCase, anti-LAMP1, anti-α-synuclein, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the protein of interest to the loading control.
Protocol 4: MTT Cell Viability Assay
This assay is used to assess the potential cytotoxicity of this compound hydrochloride.
-
Cell Treatment: Seed and treat cells with various concentrations of this compound and a vehicle control in a 96-well plate as described in Protocol 1. Include wells with medium only for background control.
-
MTT Reagent Addition: At the end of the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculation: Subtract the background absorbance from all readings. Express cell viability as a percentage of the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the efficacy and safety of this compound in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 5. Identification and Characterization of this compound as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Glucocerebrosidase (GCase) Activity in Patient-Derived Fibroblasts with Ambroxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is a prevalent lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase).[1][2] This deficiency causes the accumulation of its substrate, glucosylceramide, within lysosomes, leading to a wide range of clinical manifestations.[1][2] Ambroxol, a commonly used mucolytic agent, has been identified as a pharmacological chaperone that can rescue certain mutant forms of GCase.[3] It binds to the misfolded GCase in the neutral pH of the endoplasmic reticulum (ER), facilitating its correct folding and trafficking to the lysosome. Upon reaching the acidic environment of the lysosome, this compound dissociates, allowing the restored GCase to catabolize its substrate. These application notes provide a detailed overview and protocols for utilizing this compound to increase GCase activity in patient-derived fibroblasts, a crucial in vitro model for studying Gaucher disease and evaluating therapeutic strategies.
Mechanism of Action: this compound as a Pharmacological Chaperone
This compound's function as a pharmacological chaperone for GCase is a pH-dependent process. In the neutral environment of the ER (pH ~7.4), this compound binds to and stabilizes misfolded mutant GCase enzymes. This stabilization prevents the enzyme from being targeted for degradation by the ER-associated degradation (ERAD) pathway. The this compound-GCase complex is then trafficked through the Golgi apparatus to the lysosomes. The acidic milieu of the lysosomes (pH ~4.5-5.0) causes a conformational change in GCase, leading to the dissociation of this compound. The now correctly folded and localized GCase is able to perform its enzymatic function of hydrolyzing glucosylceramide.
Caption: Mechanism of this compound as a pharmacological chaperone for GCase.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on GCase activity in patient-derived fibroblasts with various GBA1 mutations.
Table 1: Effect of this compound on GCase Activity in Fibroblasts from Gaucher Disease Patients
| GBA1 Genotype | This compound Concentration (µM) | Incubation Time | Fold Increase in GCase Activity (vs. Untreated) | Reference |
| N370S/N370S | 60 | 5 days | ~1.2 - 1.5 | |
| F213I/L444P | Not Specified | Not Specified | ~1.4 | |
| L444P/L444P | Not Specified | Not Specified | Variable, some studies show no significant increase | |
| N188S/G193W | Not Specified | Not Specified | Increase reported | |
| R120W | Not Specified | Not Specified | Increase reported | |
| Various GD2 & GD3 mutations | Increasing concentrations | 5 days | Mutation-dependent increase |
Table 2: this compound-Induced Increase in GCase Protein and Activity in Fibroblasts from GD and Parkinson's Disease Patients with GBA Mutations
| Cell Type | This compound Treatment | Median Increase in GCase Protein (vs. Untreated) | Median Increase in GCase Activity (vs. Untreated) | Reference |
| Gaucher Disease (GD) Fibroblasts | Not Specified | 100% | Significant increase | |
| Parkinson's Disease with GBA mutations (PD-GBA) Fibroblasts | Not Specified | 50% | Significant increase | |
| Healthy Control Fibroblasts | Not Specified | 30% | Significant increase |
Experimental Protocols
This section provides detailed protocols for the culture of patient-derived fibroblasts, treatment with this compound, and the subsequent measurement of GCase activity.
Caption: Experimental workflow for assessing this compound's effect.
Culture of Patient-Derived Fibroblasts
-
Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of patient-derived fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them by washing with Phosphate-Buffered Saline (PBS), detaching with a suitable dissociation reagent (e.g., Trypsin-EDTA), and reseeding at a 1:3 to 1:5 ratio.
-
This compound Treatment
-
Plating for Treatment:
-
Seed the fibroblasts in 6-well or 12-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of lysis.
-
Allow the cells to adhere and grow for at least 24 hours before treatment.
-
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or sterile water).
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 60 µM, 100 µM). A vehicle control (medium with the same concentration of solvent) must be included.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4-5 days), changing the medium with freshly prepared this compound or vehicle every 2 days.
-
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., 10 mM NaH₂PO₄, pH 6.0, with 0.2% w/v sodium taurodeoxycholate and 0.1% v/v Triton X-100) to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions. This is crucial for normalizing the GCase activity.
-
GCase Activity Assay
This assay is based on the hydrolysis of the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU).
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 20 mM citrate-phosphate buffer, pH 5.5, with 0.4% w/v sodium taurodeoxycholate and 0.2% v/v Triton X-100).
-
Prepare a 4-MUG substrate solution in the assay buffer (e.g., 20 mM).
-
Prepare a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.6).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of 4-MU using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 4-MU to convert the fluorescence readings to the amount of product formed.
-
Calculate the GCase activity and express it as nmol of 4-MU produced per hour per mg of total protein (nmol/h/mg).
-
Compare the GCase activity in this compound-treated cells to that in vehicle-treated cells to determine the fold increase.
-
Conclusion
The use of this compound in patient-derived fibroblasts provides a robust in vitro system to study its efficacy as a pharmacological chaperone for GCase. The protocols outlined above offer a standardized approach to assess the potential of this compound to rescue mutant GCase activity, which is a critical step in the preclinical evaluation of this therapeutic strategy for Gaucher disease. The observed increase in GCase activity is dependent on the specific GBA1 mutation, highlighting the importance of personalized medicine approaches.
References
Ambroxol: A Versatile Tool for Investigating Endoplasmic Reticulum Stress and the Unfolded Protein Response
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of misfolded proteins—a state known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD). However, prolonged or severe ER stress can trigger apoptosis. The UPR is mediated by three main ER transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).
Ambroxol, a widely used mucolytic agent, has emerged as a valuable pharmacological tool for studying ER stress and the UPR. It primarily functions as a pharmacological chaperone, a small molecule that can stabilize misfolded proteins, facilitate their correct folding, and prevent their degradation.[1][2][3] This activity is particularly well-documented in the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the glucocerebrosidase (GCase) gene.[1][2] By aiding the folding of mutant GCase in the ER, this compound reduces the protein load targeted for ERAD, thereby alleviating ER stress. Beyond its chaperone activity, studies have shown that this compound can directly modulate UPR signaling pathways, making it a multifaceted tool for researchers in this field. Specifically, this compound has been observed to suppress the IRE1α branch of the UPR and reduce the expression of the pro-apoptotic factor CHOP.
This application note provides detailed protocols for utilizing this compound to study ER stress and the UPR in both in vivo and in vitro models.
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound to investigate its effects on ER stress and related cellular processes. This information can guide researchers in designing their experiments.
| Model System | This compound Concentration/Dose | Treatment Duration | Key Findings | Reference |
| In Vivo (Mice) | 35 mg/kg and 70 mg/kg (i.p.) | Once daily for 3 days | Downregulation of IRE1α, TRAF2, and CHOP expression in brain tissue. | |
| In Vitro (Human Fibroblasts) | 1-1000 µM | 20 hours | Dose-dependent increase in mutant GCase enzymatic activity and lysosomal fraction. | |
| In Vitro (Neuroblastoma cells) | 60 µM | 5 days | Increased glucocerebrosidase and LAMP1 protein levels; reduction in alpha-synuclein levels. |
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of this compound in studying ER stress.
Caption: The three canonical branches of the Unfolded Protein Response (UPR) pathway.
Caption: Experimental workflow for studying this compound's effects on the UPR.
Caption: this compound's dual mechanism in modulating ER stress and the UPR.
Experimental Protocols
Protocol 1: In Vitro Analysis of UPR Activation Following this compound Treatment
This protocol describes how to treat cultured cells with this compound and subsequently analyze the activation of the three UPR branches by Western blotting and RT-qPCR.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y, HEK293T, or primary fibroblasts)
-
Complete cell culture medium
-
This compound hydrochloride (Sigma-Aldrich)
-
ER stress inducer (optional, e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PERK (Thr980)
-
Rabbit anti-PERK
-
Rabbit anti-phospho-IRE1α (Ser724)
-
Rabbit anti-IRE1α
-
Mouse anti-ATF6
-
Rabbit anti-GRP78 (BiP)
-
Rabbit anti-CHOP
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for:
-
HSPA5 (GRP78)
-
DDIT3 (CHOP)
-
Spliced XBP1 (XBP1s)
-
Total XBP1
-
Reference gene (e.g., ACTB, GAPDH)
-
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or DMSO). c. Treat cells with a range of this compound concentrations (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control. d. (Optional) For studies investigating this compound's protective effects, pre-treat with this compound for a set time (e.g., 2-4 hours) before adding a known ER stress inducer like Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for an additional period (e.g., 6-16 hours).
-
Protein Extraction and Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. k. Quantify band intensities using image analysis software and normalize to the loading control.
-
RNA Extraction and RT-qPCR: a. Wash cells with PBS and lyse them using the lysis reagent from your RNA extraction kit. b. Purify total RNA according to the kit's instructions. c. Assess RNA quality and quantity using a spectrophotometer. d. Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit. e. Set up qPCR reactions using SYBR Green Master Mix, cDNA template, and specific primers for your genes of interest and a reference gene. f. Run the qPCR plate on a real-time PCR instrument. g. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: In Vivo Administration of this compound and Analysis of ER Stress Markers in Tissue
This protocol details the administration of this compound to mice and the subsequent analysis of UPR markers in a target tissue, such as the brain.
Materials:
-
Mice (specify strain, age, and sex)
-
This compound hydrochloride
-
Sterile saline
-
Surgical tools for tissue dissection
-
Tissue homogenization buffer (RIPA buffer with inhibitors)
-
Mechanical homogenizer or sonicator
-
All materials for Western blotting and RT-qPCR as listed in Protocol 1.
Procedure:
-
Animal Treatment: a. Acclimatize mice to the housing conditions for at least one week. b. Prepare a solution of this compound in sterile saline for intraperitoneal (i.p.) injection. c. Divide mice into a control group (saline vehicle) and treatment groups (e.g., 35 mg/kg and 70 mg/kg this compound). d. Administer the injections once daily for the desired duration (e.g., 3 days).
-
Tissue Collection and Homogenization: a. At the end of the treatment period, euthanize the mice using an approved method. b. Perfuse with ice-cold PBS to remove blood from the tissues. c. Dissect the target tissue (e.g., brain) quickly on ice. d. Snap-freeze the tissue in liquid nitrogen and store at -80°C, or proceed directly to homogenization. e. Add ice-cold homogenization buffer to the tissue and homogenize using a mechanical homogenizer or sonicator until no visible tissue clumps remain. f. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. g. Collect the supernatant for protein and RNA analysis.
-
Downstream Analysis: a. Perform protein quantification, Western blotting, RNA extraction, and RT-qPCR as described in Protocol 1, using the tissue homogenate supernatant.
Expected Outcomes
Based on existing literature, treatment with this compound, particularly in models with underlying protein misfolding stress, is expected to:
-
Reduce the levels of key UPR markers: A decrease in the phosphorylation of PERK and IRE1α, and reduced cleavage of ATF6 may be observed. A significant reduction in the expression of the downstream effectors GRP78 and CHOP is also anticipated.
-
Decrease the splicing of XBP1 mRNA: RT-qPCR analysis is expected to show a lower ratio of spliced to unspliced XBP1.
-
Increase the stability and activity of specific misfolded proteins: In relevant disease models, such as those for Gaucher disease, an increase in the levels and function of the target protein (e.g., GCase) should be observed.
Troubleshooting
-
No change in UPR markers:
-
The this compound concentration or treatment time may be suboptimal. Perform a dose-response and time-course experiment.
-
The basal level of ER stress in your cell model may be too low. Consider co-treatment with a low dose of a known ER stress inducer.
-
-
High background in Western blots for phospho-proteins:
-
Use 5% BSA in TBST as the blocking buffer instead of milk.
-
Ensure fresh phosphatase inhibitors are added to the lysis buffer.
-
-
Variability in RT-qPCR results:
-
Ensure high-quality, intact RNA is used for cDNA synthesis.
-
Validate primer efficiency for all target and reference genes.
-
By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to dissect the intricate mechanisms of ER stress and the Unfolded Protein Response in various biological contexts.
References
Application Notes and Protocols for High-Content Screening of Ambroxol's Effects on Cellular Phenotypes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing high-content screening (HCS) to investigate the cellular effects of Ambroxol. The focus is on key cellular phenotypes relevant to its therapeutic potential, including lysosomal function, autophagy, and cellular stress responses.
Introduction
This compound, a widely used mucolytic agent, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and other conditions linked to cellular dysfunction.[1][2] Its mechanism of action extends beyond its secretolytic properties, involving the modulation of fundamental cellular processes.[1][3] High-content screening (HCS), a powerful technology combining automated microscopy with quantitative image analysis, offers a robust platform to dissect the multifaceted effects of this compound on cellular phenotypes in a high-throughput manner.[4] This document outlines detailed protocols for HCS assays designed to assess this compound's impact on lysosomal function, autophagy, and cellular stress, providing researchers with the tools to quantify its cellular effects accurately.
Assaying this compound's Effect on Lysosomal Function
This compound has been shown to act as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), enhancing its activity and trafficking to the lysosome. This section details HCS assays to quantify changes in lysosomal content and GCase activity upon this compound treatment.
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| GCase Activity | Mouse Cortical Neurons | 10 µM | 39% increase | |
| 30 µM | 47% increase | |||
| GD Patient Fibroblasts (N370S/N370S) | 5-60 µM | Significant enhancement | ||
| Macrophages from GD and GBA-PD patients | Not specified | 3.3 to 3.5-fold increase | ||
| GCase Protein Levels | Control Fibroblasts | Not specified | 30% median increase | |
| GD Patient Fibroblasts | Not specified | 100% median increase | ||
| GCase (GBA1) mRNA Levels | Mouse Cortical Neurons | 10 µM & 30 µM | Increased | |
| LAMP1 Protein Levels | Mouse Cortical Neurons | 30 µM | Increased | |
| Acidic Vesicle Staining (Lyso-ID) | Mouse Cortical Neurons | 10 µM & 30 µM | Increased | |
| LIMP2 Protein Levels | Mouse Cortical Neurons | 30 µM | 56% increase |
Experimental Protocols
This assay measures the enzymatic activity of GCase within cells using a fluorogenic substrate.
Materials:
-
Cell line of interest (e.g., primary neurons, fibroblasts)
-
This compound hydrochloride (stock solution in DMSO)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Sodium taurocholate
-
Cell lysis buffer (e.g., RIPA buffer)
-
96- or 384-well black, clear-bottom microplates
-
High-content imaging system with fluorescence intensity measurement capabilities
Protocol:
-
Cell Seeding: Seed cells in microplates at a density that ensures they are sub-confluent at the time of the assay.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 1 µM to 100 µM) or vehicle control (DMSO) for the desired duration (e.g., 5 days).
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Enzyme Reaction: Add the GCase substrate solution containing 4-MUG and sodium taurocholate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or high-content imager with excitation at ~360 nm and emission at ~445 nm.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration in each well to determine the specific GCase activity.
This assay quantifies the levels and localization of the lysosomal-associated membrane protein 1 (LAMP1), a marker for lysosomes.
Materials:
-
Cell line of interest
-
This compound hydrochloride
-
Primary antibody: anti-LAMP1
-
Secondary antibody: fluorescently conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the GCase activity assay protocol.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-LAMP1 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the LAMP1 and DAPI channels.
-
Image Analysis: Use image analysis software to identify individual cells (based on DAPI staining) and quantify the intensity and number of LAMP1-positive puncta per cell.
Visualization
Caption: this compound's chaperone effect on GCase.
Monitoring this compound's Influence on Autophagy
This compound has been reported to modulate the autophagy pathway, a critical cellular process for the degradation and recycling of cellular components. HCS assays can be employed to monitor changes in autophagic flux.
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| LC3B-II Protein Levels | Mouse Cortical Neurons | 10 µM | 199% increase | |
| 30 µM | 203% increase | |||
| p62/SQSTM1 Protein Levels | Myeloma Cells | Not specified | Upregulation | |
| Autophagic Vacuoles | Myeloma Cells | Not specified | Accumulation (inhibition of late-stage autophagy) | |
| TFEB Nuclear Translocation | Mouse Cortical Neurons | 10 µM & 30 µM | Increased | |
| Fibroblasts | Not specified | Increased transcript levels | ||
| Cathepsin D mRNA Levels | Mouse Cortical Neurons | 10 µM | 114% increase | |
| 30 µM | 138% increase |
Experimental Protocols
This assay quantifies the formation of LC3B-positive puncta, which represent autophagosomes.
Materials:
-
Cell line of interest (can be stably expressing GFP-LC3B)
-
This compound hydrochloride
-
Primary antibody: anti-LC3B (if not using a reporter cell line)
-
Secondary antibody: fluorescently conjugated
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as previously described. Include a positive control for autophagy induction (e.g., starvation) and a negative control. For autophagic flux analysis, include a condition with an autophagy inhibitor like Bafilomycin A1.
-
Fixation and Staining: Fix, permeabilize, and stain the cells for LC3B and nuclei as described for the LAMP1 assay.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify cells and quantify the number, size, and intensity of LC3B puncta per cell. An increase in LC3B puncta suggests an accumulation of autophagosomes.
This assay measures the translocation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest
-
This compound hydrochloride
-
Primary antibody: anti-TFEB
-
Secondary antibody: fluorescently conjugated
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Follow the standard procedure for cell seeding and treatment with this compound.
-
Fixation and Staining: Perform immunofluorescence staining for TFEB and DAPI.
-
Image Acquisition: Capture images of both TFEB and DAPI channels.
-
Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments for each cell (using the DAPI stain for the nucleus). Calculate the ratio of nuclear to cytoplasmic TFEB fluorescence intensity. An increase in this ratio indicates TFEB activation.
Visualization
Caption: HCS workflow for autophagy analysis.
Assessing this compound's Role in Cellular Stress Responses
This compound has been shown to alleviate endoplasmic reticulum (ER) stress and exhibit antioxidant effects. HCS can be utilized to screen for compounds that mitigate cellular stress.
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| CHOP Expression (ER Stress Marker) | Microglia (in vivo) | 35 mg/kg & 70 mg/kg | Reduced | |
| IRE1α & TRAF2 Expression (ER Stress Markers) | Microglia (in vivo) | 35 mg/kg & 70 mg/kg | Downregulated | |
| Reactive Oxygen Species (ROS) | HT-22 Cells | 20 µM | Reduced | |
| Proinflammatory Cytokines (e.g., TNF-α, IL-1β) | Microglia | Not specified | Diminished accumulation |
Experimental Protocols
This assay measures the expression of key ER stress markers, such as CHOP.
Materials:
-
Cell line of interest
-
This compound hydrochloride
-
ER stress inducer (e.g., Tunicamycin)
-
Primary antibody: anti-CHOP
-
Secondary antibody: fluorescently conjugated
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells and pre-treat with this compound for a specified duration before inducing ER stress with an agent like Tunicamycin.
-
Fixation and Staining: Perform immunofluorescence for CHOP and DAPI.
-
Image Acquisition and Analysis: Acquire and analyze images to quantify the nuclear intensity of CHOP, which increases during ER stress.
This assay measures the levels of intracellular reactive oxygen species (ROS).
Materials:
-
Cell line of interest
-
This compound hydrochloride
-
Oxidative stress inducer (e.g., H₂O₂)
-
ROS-sensitive fluorescent dye (e.g., DCFH-DA)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound.
-
Stress Induction: Induce oxidative stress with H₂O₂.
-
Dye Loading: Load the cells with the ROS-sensitive dye.
-
Image Acquisition: Acquire fluorescence images.
-
Image Analysis: Quantify the mean fluorescence intensity per cell. A decrease in intensity in this compound-treated cells indicates a reduction in ROS levels.
Visualization
Caption: this compound's modulation of cellular stress pathways.
Conclusion
The high-content screening assays and protocols detailed in these application notes provide a robust framework for investigating the cellular effects of this compound. By quantifying changes in lysosomal function, autophagy, and cellular stress responses, researchers can gain deeper insights into its mechanisms of action and explore its therapeutic potential for a range of diseases. The provided quantitative data summaries and visualizations serve as a valuable resource for experimental design and data interpretation.
References
- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Ambroxol's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a mucolytic agent, has garnered significant interest for its neuroprotective properties and potential therapeutic applications in neurological disorders. A critical factor in its efficacy for central nervous system (CNS) indications is its ability to cross the blood-brain barrier (BBB). These application notes provide detailed protocols for assessing the BBB penetration of this compound using established in vitro models, namely the human cerebral microvascular endothelial cell line (hCMEC/D3) and the mouse brain endothelial cell line (bEnd.3).
The protocols outlined below describe the use of Transwell assays to determine the apparent permeability coefficient (Papp) of this compound, a key indicator of its ability to traverse the endothelial cell monolayer that mimics the BBB. Additionally, methods for evaluating the integrity of the in vitro BBB models are provided, including the measurement of Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker, Lucifer Yellow.
While direct quantitative data for this compound's permeability across hCMEC/D3 or bEnd.3 models were not available in the reviewed literature, data from a Caco-2 intestinal permeability model suggests high permeability. This document will leverage this information as an estimation, with the strong recommendation that researchers validate these findings in a specific BBB model.
Data Presentation
Table 1: Apparent Permeability (Papp) of this compound in an In Vitro Intestinal Barrier Model (Caco-2)
| This compound Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Direction | pH Condition | Reference |
| 100 | 37.7 | Apical to Basolateral | 7.4 | [1] |
| 300 | 45.9 | Apical to Basolateral | 7.4 | [1] |
| 1000 | 43.1 | Apical to Basolateral | 7.4 | [1] |
| 100 | ~37.7 | Basolateral to Apical | 7.4 | [1] |
| 300 | ~45.9 | Basolateral to Apical | 7.4 | [1] |
| 1000 | ~43.1 | Basolateral to Apical | 7.4 | |
| Not Specified | 5.1 | Apical to Basolateral | 6.0 (Apical) |
Note: The data presented is from a Caco-2 cell line, which is a model for the intestinal barrier, not the blood-brain barrier. These values are provided as an estimation of this compound's permeability characteristics and should be confirmed in a relevant BBB model.
Experimental Protocols
Protocol 1: Assessment of this compound Permeability using the hCMEC/D3 Transwell Model
This protocol details the steps to evaluate the permeability of this compound across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
Materials:
-
hCMEC/D3 cells
-
Endothelial Cell Basal Medium supplemented with growth factors
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen I, rat tail
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
This compound hydrochloride
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer Yellow CH, lithium salt
-
TEER meter with chopstick electrodes
Procedure:
-
Coating of Transwell Inserts:
-
Coat the apical side of the Transwell inserts with 50 µL of 150 µg/mL rat tail collagen I in sterile water.
-
Incubate for at least 1 hour at 37°C in a humidified incubator.
-
Aspirate the collagen solution and rinse the inserts twice with sterile PBS. Allow to air dry in a sterile hood.
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells in complete endothelial cell medium.
-
Trypsinize confluent cells and resuspend in fresh medium.
-
Seed hCMEC/D3 cells onto the coated Transwell inserts at a density of 2.5 x 10⁴ cells/cm².
-
Add complete medium to the basolateral chamber.
-
Culture for 6-8 days to allow for monolayer formation and differentiation, changing the medium every 2-3 days.
-
-
Barrier Integrity Measurement:
-
Before the permeability assay, measure the Transendothelial Electrical Resistance (TEER) of the cell monolayer using a TEER meter. A stable TEER value (typically >30 Ω·cm²) indicates a confluent monolayer.
-
To assess paracellular permeability, perform a Lucifer Yellow permeability assay. Replace the medium in the apical chamber with HBSS containing 50 µM Lucifer Yellow.
-
Incubate for 1 hour at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence (Excitation: ~428 nm, Emission: ~536 nm).
-
Calculate the apparent permeability (Papp) of Lucifer Yellow. A low Papp value confirms tight junction integrity.
-
-
This compound Permeability Assay:
-
Wash the hCMEC/D3 monolayer twice with pre-warmed HBSS.
-
Prepare different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) in HBSS.
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
To assess efflux, perform the transport study in the basolateral to apical direction.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound transport into the receiver chamber (µmol/s or mg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µmol/mL or mg/mL).
-
-
Protocol 2: Assessment of this compound Permeability using the bEnd.3 Transwell Model
This protocol describes the use of the mouse brain endothelial cell line bEnd.3 for assessing this compound permeability.
Materials:
-
bEnd.3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fibronectin
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
This compound hydrochloride
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer Yellow CH, lithium salt
-
TEER meter with chopstick electrodes
Procedure:
-
Coating of Transwell Inserts:
-
Coat the apical side of the Transwell inserts with 10 µg/cm² fibronectin.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the excess solution before cell seeding.
-
-
Cell Seeding:
-
Culture bEnd.3 cells in complete DMEM.
-
Seed bEnd.3 cells onto the coated Transwell inserts at a density of 5 x 10⁴ cells/cm².
-
Add complete medium to the basolateral chamber.
-
Culture for 3-5 days to form a confluent monolayer.
-
-
Barrier Integrity Measurement:
-
Measure TEER to confirm monolayer confluence (typically >20 Ω·cm² for bEnd.3 cells).
-
Perform a Lucifer Yellow permeability assay as described in Protocol 1 to assess paracellular tightness.
-
-
This compound Permeability Assay:
-
Follow the same procedure as outlined in Protocol 1, steps 4 and 5, for the this compound permeability assay and data analysis.
-
Visualization of Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
This compound has been shown to influence several signaling pathways that are relevant to its neuroprotective effects and potential interactions with the blood-brain barrier.
-
Wnt/β-catenin Pathway: this compound is known to increase the activity of glucocerebrosidase (GCase). The Wnt/β-catenin pathway is crucial for BBB maintenance, and its activation can lead to the upregulation of tight junction proteins like claudin-5. While a direct link between this compound-induced GCase activity and Wnt/β-catenin activation in brain endothelial cells requires further investigation, this pathway represents a plausible mechanism for this compound's potential effects on BBB integrity.
-
Nrf2 Antioxidant Pathway: this compound exhibits antioxidant properties. The Nrf2 pathway is a key regulator of cellular antioxidant responses. By reducing oxidative stress, this compound may indirectly support BBB function, as oxidative stress is known to compromise tight junction integrity. Activation of Nrf2 in endothelial cells can enhance barrier function.
Experimental Workflow for this compound Permeability Assay
The following diagram illustrates the general workflow for conducting an in vitro BBB permeability study with this compound.
Discussion and Limitations
The provided protocols offer a robust framework for the in vitro assessment of this compound's BBB penetration. The use of immortalized cell lines like hCMEC/D3 and bEnd.3 provides a reproducible and relatively high-throughput method for screening and mechanistic studies.
A significant limitation is the absence of specific apparent permeability (Papp) values for this compound in these BBB models within the current scientific literature. The data from the Caco-2 model, while indicative of good membrane permeability, should be interpreted with caution as the intestinal and blood-brain barriers have distinct characteristics, including different expression levels of tight junction proteins and transporters.
Furthermore, direct evidence of this compound's effect on the expression of tight junction proteins (claudin-5, occludin, ZO-1) in brain endothelial cells is lacking. Future studies should aim to quantify this compound's permeability in hCMEC/D3 and bEnd.3 models and investigate its direct impact on tight junction protein expression and localization to fully elucidate its mechanism of BBB penetration. The signaling pathways presented are based on this compound's known neuroprotective and antioxidant activities and provide a hypothetical framework for its effects on the BBB that warrants further experimental validation in brain endothelial cells.
References
Utilizing Ambroxol for Neuroprotection and Cellular Restoration in Primary Neuronal Culture Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a well-established mucolytic agent, has garnered significant attention in the neuroscience community for its potential neuroprotective and therapeutic effects in models of neurodegenerative diseases.[1][2] Its ability to cross the blood-brain barrier and modulate key cellular pathways makes it a compelling candidate for in-vitro studies utilizing primary neuronal cultures.[1][3] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in primary neuronal culture studies, aimed at researchers, scientists, and drug development professionals.
This compound's primary mechanism of action in the context of neurodegeneration is its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[4] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies. This compound has been shown to increase GCase activity, enhance lysosomal function, and promote the clearance of pathological protein aggregates such as α-synuclein and tau. Beyond its chaperone activity, this compound also exhibits anti-inflammatory, antioxidant, and neurotrophic properties, further contributing to its neuroprotective profile.
Key Mechanisms of Action in Neuronal Cultures
This compound's multifaceted effects on neuronal cells can be harnessed to investigate various aspects of neurodegenerative disease pathology and potential therapeutic interventions.
-
Enhancement of Glucocerebrosidase (GCase) Activity: this compound acts as a chaperone to stabilize the GCase enzyme, leading to increased protein levels and enzymatic activity within lysosomes. This is crucial for the breakdown of glucosylceramide and the prevention of its pathological accumulation.
-
Reduction of Pathological Protein Aggregates: By boosting lysosomal function, this compound facilitates the autophagic clearance of misfolded proteins like α-synuclein and tau, which are hallmarks of synucleinopathies and tauopathies, respectively.
-
Modulation of Autophagy and Lysosomal Biogenesis: this compound has been shown to influence the autophagy-lysosome pathway, a critical cellular process for degrading and recycling cellular components. It can increase the expression of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.
-
Anti-inflammatory and Antioxidant Effects: this compound can mitigate neuroinflammation by reducing the activation of microglia and the release of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging reactive oxygen species.
-
Regulation of Calcium Homeostasis: this compound has been observed to influence intracellular calcium levels, which can impact various neuronal functions and signaling pathways.
Data Presentation: Quantitative Effects of this compound in Neuronal Culture
The following table summarizes key quantitative data from various studies on the effects of this compound in primary neuronal and neuronal cell line cultures.
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| N370S/WT GBA1 Cholinergic Neurons | Not Specified | 6 days | GCase protein level increased by 50%; GCase activity increased by 55%; Tau levels reduced to 44% of basal levels; α-synuclein levels decreased to 59% of basal levels. | |
| HT-22 Hippocampal Neuronal Cells | 20 µM | Not Specified | Increased cell viability to ~72% in an Aβ and α-synuclein co-treatment model (from 51%). | |
| Primary Mouse Cortical Neurons | 10 µM and 30 µM | 5 days | Increased GCase mRNA, protein levels, and activity. Increased TFEB translocation to the nucleus. Decreased phosphorylated (S129) α-synuclein. | |
| Neural Stem Cells (in vitro OGD model) | 60 µM | Not Specified | Elevated the expression of GCase and β-catenin. | |
| Fibroblasts from GBA mutation carriers | Not Specified | Not Specified | Increased GCase activity. |
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for neurodegenerative disease research.
Materials:
-
Timed-pregnant rodent (e.g., mouse E15-E18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and enzymatically digest it using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Protocol 2: this compound Treatment of Primary Neuronal Cultures
Materials:
-
This compound hydrochloride (powder)
-
Sterile vehicle (e.g., DMSO or cell culture medium)
-
Established primary neuronal cultures
Procedure:
-
Prepare a sterile stock solution of this compound hydrochloride in the chosen vehicle. A common stock concentration is 10-100 mM.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM, 60 µM) in fresh, pre-warmed culture medium.
-
Remove a portion of the old medium from the neuronal cultures and replace it with the this compound-containing medium.
-
For control wells, add an equivalent volume of vehicle-containing medium.
-
Incubate the cultures for the desired treatment duration (e.g., 24 hours to 6 days).
-
Proceed with downstream assays to evaluate the effects of this compound.
Protocol 3: Glucocerebrosidase (GCase) Activity Assay
This fluorometric assay measures the enzymatic activity of GCase in cell lysates.
Materials:
-
Treated and untreated primary neuronal cultures
-
Lysis buffer (e.g., containing sodium taurocholate and Triton X-100)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), a fluorogenic GCase substrate
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
Fluorometer
Procedure:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Add the 4-MUG substrate to each well and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate GCase activity relative to the protein concentration.
Protocol 4: Western Blotting for α-Synuclein and Tau
This protocol allows for the quantification of total and phosphorylated forms of α-synuclein and tau.
Materials:
-
Treated and untreated primary neuronal cultures
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-tau, anti-phospho-tau)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine protein concentrations.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective mechanisms of action.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound presents a valuable tool for in-vitro research into the cellular mechanisms of neurodegenerative diseases. Its ability to modulate GCase activity and protein clearance pathways provides a platform for investigating disease pathogenesis and screening potential therapeutic compounds. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments using this compound in primary neuronal cultures. Further investigation into its diverse mechanisms of action will continue to illuminate its potential as a neuroprotective agent.
References
- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Ambroxol Solubility in Cell Culture: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Ambroxol solubility in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for preparing an this compound stock solution, and what are its solubility limits?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound hydrochloride for cell culture applications.[1][2] While this compound is also soluble in other organic solvents like ethanol and methanol, DMSO offers superior solubility.[1][3] this compound is only sparingly soluble in water.[3]
It's crucial to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous cell culture medium.
Data Presentation: this compound Hydrochloride Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 164.6 mg/mL | |
| DMSO & DMF | ~20 mg/mL | |
| Methanol | Soluble | |
| Ethanol | Slightly Soluble / Soluble | |
| Water | Sparingly / Slightly Soluble (~5 mg/mL) |
Q2: My this compound precipitated after I added it to my cell culture medium. What caused this?
A2: Precipitation of this compound upon addition to cell culture medium is a common issue, often caused by a phenomenon known as "solvent shock" and pH differences.
-
Solvent Shock : this compound is highly soluble in DMSO but has low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the this compound can "crash out" or precipitate because the DMSO disperses, leaving the compound in a poor solvent (the aqueous medium).
-
pH-Dependent Solubility : this compound hydrochloride's solubility is pH-dependent. Cell culture media is typically buffered to a physiological pH of 7.2-7.4. Weakly basic compounds like this compound are more soluble in acidic conditions and less soluble at neutral or alkaline pH. Studies show this compound's dissolution rate is highest at an acidic pH of 1.2 and lower at pH levels of 4.5 and 6.8.
Other factors that can contribute to precipitation in media include high salt concentrations, temperature fluctuations, and interactions with proteins in serum.
Q3: What is the correct protocol for preparing and adding this compound to my cell culture experiments to prevent precipitation?
A3: Following a careful, stepwise dilution protocol is critical to prevent precipitation. This workflow ensures that the this compound is gradually introduced to the aqueous environment, minimizing solvent shock.
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare Stock Solution : Weigh the desired amount of this compound hydrochloride powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution. Store this stock solution in aliquots at -20°C or -80°C.
-
Warm the Medium : Before adding the drug, warm your cell culture medium to the experimental temperature (typically 37°C). This prevents precipitation that can be caused by temperature shifts.
-
Perform Serial Dilution (Optional but Recommended) : If your final concentration is very low, performing an intermediate dilution step in a serum-free medium or PBS can be beneficial.
-
Add Dropwise to Final Medium : While gently swirling or vortexing the warmed cell culture medium, add the this compound stock solution drop-by-drop. This gradual addition allows for rapid mixing and prevents localized high concentrations of DMSO and this compound, which is the primary cause of precipitation.
-
Final DMSO Concentration Check : Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically well below 0.5%.
-
Visual Inspection : After addition, visually inspect the medium for any signs of cloudiness or precipitate. If observed, you may need to lower the final this compound concentration.
Diagram: Recommended Experimental Workflow
Caption: Workflow for preparing this compound solutions for cell culture.
Q4: I followed the protocol, but my this compound still precipitated. What else can I do?
A4: If you still observe precipitation after following the recommended protocol, consider the following troubleshooting steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | Final concentration exceeds solubility limit at physiological pH. | Perform a dose-response experiment to determine the maximum soluble concentration for your specific media and cell type. |
| "Salting out" effect from high salt concentrations in media. | Ensure any media prepared from concentrates is diluted correctly to the 1x concentration. | |
| Interaction with serum proteins (e.g., in FBS). | Try reducing the serum percentage or using a serum-free medium for the experiment if your cell line allows. | |
| Cloudiness in Stock Solution | Incomplete dissolution or degradation. | Ensure the this compound is fully dissolved in DMSO before use. Use a fresh aliquot. Stock solutions stored at -20°C should be used within one month. |
| Inconsistent Results | Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. |
Diagram: Troubleshooting Flowchart
References
Ambroxol Cytotoxicity and Toxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the cytotoxic and toxic effects of Ambroxol in various cell lines. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of this compound in cancer versus normal cell lines?
A1: this compound generally exhibits selective cytotoxicity, with more pronounced effects on certain cancer cell lines compared to normal, non-cancerous cells. For instance, in lung carcinoma cell lines like A549, this compound has been shown to enhance the cytotoxic effects of chemotherapeutic drugs.[1] In contrast, studies on normal human fibroblasts from Gaucher disease patients have indicated low cytotoxicity.[2] Similarly, at concentrations effective for its chaperone activity in primary cortical neurons, this compound did not cause significant cell death.[3][4] This suggests a favorable therapeutic window, although the specific cytotoxic concentration is cell-type dependent.
Q2: What is the primary mechanism by which this compound induces cytotoxicity in cancer cells?
A2: The primary mechanism of this compound-induced cytotoxicity in cancer cells involves the inhibition of autophagy at a late stage.[1] this compound is a lysosomotropic agent, meaning it accumulates in lysosomes and raises their pH. This alkalization impairs the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste and damaged organelles. The blockage of this autophagic flux leads to an accumulation of autophagosomes and can trigger apoptotic cell death, particularly in cancer cells that rely on autophagy for survival and proliferation.
Q3: How does this compound affect key signaling pathways related to cell survival and death?
A3: this compound's primary effect is on the autophagy-lysosome pathway. It leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. This results in an increase in lysosomal proteins like LAMP1 and Cathepsin D. Simultaneously, this compound treatment causes an accumulation of LC3-II, a marker for autophagosomes, indicating a blockage in the autophagic flux. This disruption of cellular homeostasis can subsequently lead to the activation of apoptotic pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of this compound in different cell lines. It is important to note that IC50 values can vary depending on the assay used, incubation time, and specific experimental conditions.
Table 1: IC50 Values of this compound in Combination with Paclitaxel (PTX) in A549 Lung Carcinoma Cells
| Treatment Duration | This compound Concentration (µM) | PTX IC50 (ng/mL) |
| 24h | 0 (PTX alone) | 107.00 ± 4.38 |
| 24h | 100 | 1.49 ± 0.13 |
Data extracted from a study by Zhang et al. (2017), demonstrating that this compound significantly enhances the cytotoxicity of Paclitaxel in A549 cells.
Table 2: Cytotoxicity of this compound in a Neuronal Cell Model
| Cell Line | This compound Concentration (µM) | Effect on Cell Viability |
| HT-22 (hippocampal neuronal cells) | 20 | Restored cell viability to ~72% in a model of Aβ and α-synuclein induced toxicity |
This study highlights the neuroprotective, rather than cytotoxic, effects of this compound at this concentration in a neurodegenerative disease model.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Annexin V-FITC Apoptosis Assay
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
-
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 3: LC3 Turnover Assay by Western Blot
This protocol is for assessing the effect of this compound on autophagic flux by measuring the levels of LC3-I and LC3-II.
-
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells and treat with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4-6 hours of treatment).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced by the lysosomal inhibitor, indicates a blockage in autophagic flux.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause 1: this compound solubility and stability.
-
Solution: this compound hydrochloride is sparingly soluble in water but soluble in methanol and DMSO. Ensure that your stock solution is fully dissolved before preparing serial dilutions. Prepare fresh dilutions for each experiment as this compound can be unstable under certain conditions, such as alkaline pH.
-
-
Possible Cause 2: Cell density.
-
Solution: The initial cell seeding density can significantly impact the apparent cytotoxicity. Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment.
-
-
Possible Cause 3: Assay interference.
-
Solution: As a lysosomotropic agent, this compound can interfere with assays that rely on lysosomal function or cellular pH, such as the Neutral Red uptake assay. Consider using an alternative endpoint assay that measures a different aspect of cell health, like a membrane integrity assay (e.g., LDH release) or an ATP-based viability assay.
-
Problem 2: Unexpectedly high cell viability in cancer cells at high this compound concentrations in an MTT assay.
-
Possible Cause: Interference with MTT reduction.
-
Solution: Some compounds can directly reduce MTT to formazan, leading to a false-positive signal for cell viability. To test for this, perform a cell-free control where you add this compound and MTT to culture medium without cells. If a color change occurs, this indicates direct reduction. In such cases, a different viability assay should be used.
-
Problem 3: Difficulty interpreting LC3-II accumulation in Western blots.
-
Possible Cause: Distinguishing between autophagy induction and blockage.
-
Solution: An increase in LC3-II can mean either an induction of autophagy or a blockage of the pathway downstream. To differentiate, you must perform an LC3 turnover assay by co-treating cells with this compound and a lysosomal inhibitor like Bafilomycin A1. A further increase in LC3-II levels in the presence of the inhibitor confirms a blockage of autophagic flux.
-
Problem 4: Low or no apoptotic signal with Annexin V staining despite observing cell death.
-
Possible Cause 1: Timing of the assay.
-
Solution: Apoptosis is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment.
-
-
Possible Cause 2: Cell death is occurring through a different mechanism.
-
Solution: While this compound can induce apoptosis, other forms of cell death may also be occurring. Consider assays for other cell death modalities, such as necroptosis or ferroptosis, if your results are inconsistent with apoptosis.
-
References
Troubleshooting inconsistent results in Ambroxol experiments
Welcome to Ambrox-ASSIST, your dedicated resource for troubleshooting and resolving inconsistencies in experiments involving Ambroxol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing inconsistent or lower-than-expected potency of this compound in my cell-based assays?
Answer: Inconsistent potency of this compound can stem from several factors related to its preparation, storage, and interaction with experimental components. Here are the primary causes and troubleshooting steps:
-
Degradation of this compound Stock Solution: this compound hydrochloride is sensitive to pH, light, and temperature. It degrades extensively under acidic, alkaline, and oxidative conditions.
-
Troubleshooting:
-
pH: Ensure the pH of your stock solution and final assay buffer is within a stable range. This compound's stability is affected by pH, with degradation occurring in both acidic and alkaline conditions.
-
Light Exposure: Protect your this compound solutions from light by using amber vials or wrapping containers in foil.
-
Storage: Store stock solutions at the recommended temperature (typically -20°C for long-term storage) and avoid repeated freeze-thaw cycles. For short-term use, 2-8°C is often adequate, but stability should be verified.
-
Fresh Preparation: Prepare fresh working solutions from a recently prepared stock solution for each experiment to minimize the impact of degradation.
-
-
-
Solubility Issues: this compound hydrochloride has limited solubility in aqueous solutions, which can lead to precipitation and an inaccurate final concentration in your assay.
-
Troubleshooting:
-
Solvent Choice: While soluble in ethanol and sparingly soluble in water, dissolving this compound in a small amount of DMSO before diluting with your aqueous buffer or cell culture medium can improve solubility.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your experimental setup. If precipitation is observed, gently warm the solution or sonicate briefly.
-
Concentration Limits: Be aware of the solubility limits of this compound in your specific medium to avoid using supersaturated solutions.
-
-
-
Interaction with Excipients or Media Components: Certain excipients, such as polyvinyl pyrrolidone, Mg stearate, and lactose monohydrate, can affect the thermal stability and degradation of this compound. Components in complex cell culture media could potentially interact with this compound.
-
Troubleshooting:
-
Simplified Buffers: If you suspect an interaction with your media, consider performing initial characterization experiments in a simpler buffered solution (e.g., PBS) to establish a baseline.
-
Excipient-Free this compound: Whenever possible, use pure this compound hydrochloride powder for research applications to avoid interference from formulation excipients.
-
-
Question 2: I'm seeing significant variability between experimental replicates. What are the likely sources of this inconsistency?
Answer: High variability in replicates is a common issue that can often be traced back to inconsistencies in experimental technique and the stability of the compound.
-
Inaccurate Pipetting: Due to the need for precise concentrations, small errors in pipetting can lead to significant variations in the final dose administered to cells or reactions.
-
Troubleshooting:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Proper Technique: Use appropriate pipetting techniques, especially for small volumes.
-
Master Mixes: Prepare a master mix of your treatment solution to be added to all replicates to ensure each receives the same concentration.
-
-
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the response to this compound.
-
Troubleshooting:
-
Consistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
-
Passage Number: Use cells within a consistent and low passage number range for your experiments.
-
Cell Health: Regularly monitor the health and morphology of your cell cultures.
-
-
-
Assay-Specific Variability: The nature of the assay itself can introduce variability. For example, in an aggregation assay, the nucleation phase can be stochastic.
-
Troubleshooting:
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired.
-
Standardized Protocols: Adhere strictly to a standardized and validated experimental protocol.
-
-
Question 3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Answer: Cloudiness or precipitation indicates that the this compound has likely exceeded its solubility limit in the current solvent or has degraded.
-
Solubility Limit Exceeded: this compound hydrochloride is sparingly soluble in water.
-
Troubleshooting:
-
Increase Co-solvent: You may need to increase the percentage of a co-solvent like DMSO or ethanol in your stock solution. However, be mindful of the final solvent concentration in your assay, as it may have its own biological effects.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or brief sonication can help redissolve the precipitate. Avoid overheating, as it can accelerate degradation.
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the solution might improve solubility, but this must be done cautiously to avoid degradation and to ensure it is compatible with your experimental system.
-
-
-
Degradation Products: Over time, especially if not stored correctly, this compound can degrade, and the degradation products may be less soluble.
-
Troubleshooting:
-
Prepare Fresh Solutions: Discard the cloudy solution and prepare a fresh one from solid this compound hydrochloride.
-
Verify Storage Conditions: Double-check that your storage conditions (temperature, light protection) are optimal.
-
-
Data Summary Tables
Table 1: Factors Affecting this compound Stability and Recommended Storage
| Factor | Effect on this compound Stability | Recommendation |
| pH | Degrades in acidic, alkaline, and oxidative conditions. | Maintain solutions at a neutral pH unless the experimental design requires otherwise. Prepare fresh for each use if pH modification is necessary. |
| Temperature | Heat-stable to a certain degree, but prolonged exposure to high temperatures can cause degradation. | Store stock solutions at -20°C for long-term storage. For working solutions, store at 4°C for short periods (verify stability for your specific conditions). |
| Humidity | This compound hydrochloride is humidity-sensitive. | Store solid this compound hydrochloride in a desiccator or a tightly sealed container in a dry environment. |
| Light | Susceptible to photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Excipients | Polyvinyl pyrrolidone, Mg stearate, and lactose monohydrate can affect thermal stability and degradation. | For in vitro research, use pure this compound hydrochloride powder to avoid confounding effects from excipients. |
Table 2: this compound Hydrochloride Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | |
| Ethanol | Soluble | |
| Methylene Chloride | Slightly soluble | |
| Ether | Partially insoluble | |
| 0.1N HCl | Soluble (used for stock solution preparation in some protocols) |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution for Cell Culture
-
Materials:
-
This compound hydrochloride powder (pure, analytical grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from standard fluorogenic assays for GCase activity.
-
Materials:
-
Cell lysate from cells treated with this compound or vehicle control.
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), the fluorogenic substrate.
-
Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2).
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Procedure:
-
Prepare cell lysates from your experimental groups. Determine the total protein concentration of each lysate (e.g., using a BCA assay).
-
In a 96-well black microplate, add a standardized amount of protein from each lysate (e.g., 10-20 µg) to triplicate wells.
-
Prepare the 4-MUG substrate solution in the assay buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding the 4-MUG solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the GCase activity, typically expressed as nmol of 4-MU released per hour per mg of protein.
-
Visualizations: Diagrams and Workflows
Caption: Troubleshooting workflow for inconsistent this compound experiments.
Caption: this compound's chaperone mechanism for GCase.
Technical Support Center: Optimizing Ambroxol for GCase Chaperone Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ambroxol concentration to achieve maximal glucocerebrosidase (GCase) chaperone activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a GCase chaperone?
This compound acts as a pharmacological chaperone for mutant GCase, the enzyme deficient in Gaucher disease.[1][2] Its mechanism is pH-dependent. At the neutral pH of the endoplasmic reticulum (ER), this compound binds to and stabilizes misfolded GCase, facilitating its correct folding and preventing its degradation through the ER-associated degradation (ERAD) pathway.[1][2][3] This allows the this compound-GCase complex to be trafficked to the lysosome. Within the acidic environment of the lysosome, this compound's binding affinity for GCase is significantly reduced, leading to its dissociation. The now correctly folded and localized mutant GCase can then exert its enzymatic activity, breaking down accumulated substrates like glucosylceramide.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
Based on published studies, a common starting concentration range for this compound in cell culture experiments is between 10 µM and 60 µM. The optimal concentration can vary depending on the specific cell line and the nature of the GBA1 mutation being studied. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental system.
Q3: How long should cells be treated with this compound to observe an effect on GCase activity?
Treatment durations in published studies typically range from 20 hours to 5 days. A 4 to 5-day incubation period is frequently used to assess the enhancement of GCase activity and protein levels.
Q4: How can I measure the chaperone activity of this compound?
The most common method to measure GCase enzymatic activity is a fluorometric assay using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The amount of fluorescent 4-methylumbelliferone (4-MU) produced is proportional to the GCase activity. Additionally, Western blotting can be used to assess the levels of GCase protein to determine if the increase in activity is correlated with an increase in protein quantity.
Q5: Will this compound work for all GBA1 mutations?
The chaperone effect of this compound is mutation-specific. It has been shown to be effective for several missense mutations, including N370S and F213I. However, the response can be variable, and some mutations, like L444P, have shown inconsistent results in different studies. It is crucial to verify the efficacy of this compound for the specific GBA1 mutation of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in GCase activity observed. | - Suboptimal this compound concentration: The concentration may be too low or too high (inhibitory effects at very high concentrations have been noted). - Insufficient treatment duration: The incubation time may be too short for the chaperone effect to manifest. - Mutation is not responsive to this compound: Not all GBA1 mutations are amenable to chaperoning by this compound. - Assay conditions are not optimal: Incorrect pH or substrate concentration in the GCase activity assay. | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 5 µM to 100 µM). - Increase the incubation time with this compound (e.g., up to 5 days). - Confirm from literature if the specific mutation has been shown to respond to this compound. - Ensure the GCase activity assay is performed at the optimal acidic pH (e.g., pH 5.4) and with a saturating concentration of 4-MUG. |
| High variability between experimental replicates. | - Inconsistent cell seeding density: Variations in cell number will lead to different amounts of total protein and GCase. - Inaccurate pipetting of this compound or assay reagents. - Cell health and passage number: Cells that are unhealthy or at a high passage number may respond differently. | - Ensure consistent cell seeding density across all wells and plates. - Use calibrated pipettes and proper pipetting techniques. - Use cells at a low passage number and ensure they are healthy and actively dividing before starting the experiment. |
| Increased GCase protein on Western blot, but no increase in activity. | - This compound is not dissociating from GCase in the lysosome. - The mutant GCase, even when folded and localized, has very low intrinsic activity. - Inhibitors present in the cell lysate. | - Verify the pH of your cell lysis and assay buffers. The assay should be conducted at an acidic pH to promote this compound dissociation. - This may be a limitation of the specific mutation being studied. - Ensure proper preparation of cell lysates and consider using protease inhibitors. |
Data Presentation
Table 1: Effective this compound Concentrations in Different Cell Models
| Cell Type | GBA1 Mutation(s) | Effective this compound Concentration Range | Treatment Duration | Observed Effect | Reference(s) |
| Fibroblasts | N370S/N370S | 10 - 60 µM | 4 days | Increased GCase activity and protein levels. | |
| Fibroblasts | F213I/L444P | 10 - 60 µM | 4 days | Increased GCase activity and protein levels. | |
| Fibroblasts | Various (Type 1 & 2 GD) | 10 - 100 µM | 20 hours | 15-50% increase in GCase activity. | |
| Lymphoblasts | N370S/N370S | 30 µM | 5 days | ~2-fold increase in GCase activity. | |
| Macrophages (PBMC-derived) | GD and GBA-PD patients | Not specified | 4 days | ~3.3 to 3.5-fold increase in GCase activity. | |
| Fibroblasts | GBA1 mutant (PD) | 10, 30, 60 µM | 5 days | Significant increase in GCase mRNA and activity. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for GCase Chaperone Activity in Fibroblasts
-
Cell Seeding: Seed patient-derived fibroblasts with the GBA1 mutation of interest in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
This compound Treatment: The following day, replace the culture medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 4-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
GCase Activity Assay (4-MUG Assay):
-
Prepare a reaction buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4).
-
In a black 96-well plate, add 10-20 µg of total protein lysate to each well.
-
Add the 4-MUG substrate to each well to a final concentration of 1.5 mM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the product (4-MU) using a plate reader with an excitation wavelength of ~350-365 nm and an emission wavelength of ~445-460 nm.
-
Calculate the GCase activity relative to the vehicle-treated control.
-
-
Western Blot Analysis (Optional):
-
Resolve 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for GCase.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Normalize the GCase protein signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound's pH-dependent chaperone mechanism for GCase.
Caption: Workflow for optimizing this compound concentration.
References
Preventing Ambroxol degradation during in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ambroxol during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation in in vitro settings?
This compound hydrochloride is susceptible to degradation under several conditions. The primary factors that can lead to its degradation during in vitro experiments include:
-
Oxidation: this compound is prone to oxidative degradation[1][2]. This can be initiated by exposure to air, reactive oxygen species in the culture medium, or certain chemicals.
-
Heat: Elevated temperatures can accelerate the degradation of this compound. Studies have shown that exposing this compound solutions to heat leads to the formation of degradation products[1][3].
-
pH: The stability of this compound is pH-dependent. It is known to degrade in both acidic and alkaline conditions[2]. The most stable pH range for this compound hydrochloride solutions is reported to be between 4.5 and 5.5.
-
Light: Exposure to light, particularly UVB radiation, can induce photosensitivity and potential degradation of this compound.
-
Incompatible Excipients: Certain excipients, such as lactose monohydrate, have been shown to contribute to the faster degradation of this compound.
Q2: How can I prepare a stable stock solution of this compound hydrochloride?
To prepare a stable stock solution of this compound hydrochloride, it is recommended to dissolve it in a suitable solvent and store it under appropriate conditions. Based on solubility data, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions for in vitro studies.
For long-term stability, it is advisable to:
-
Prepare the stock solution in a high concentration to minimize the volume added to the cell culture medium.
-
Use an appropriate solvent like DMSO.
-
Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.
Q3: What are the signs of this compound degradation in my experiments?
Degradation of this compound may not always be visually apparent. However, you might observe:
-
A change in the color of your stock solution or culture medium.
-
Precipitation in the stock solution or culture medium.
-
Inconsistent or unexpected experimental results, such as reduced efficacy or altered cellular responses.
To confirm degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) are necessary to separate and quantify this compound and its degradation products.
Troubleshooting Guides
Problem: Inconsistent or reduced drug efficacy in my cell-based assays.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Compare the results obtained with the fresh stock to those from the old stock. 2. Optimize Storage Conditions: Ensure your stock solutions are stored in small, single-use aliquots at -80°C and protected from light. 3. Control pH of Working Solutions: When preparing working solutions in cell culture media, ensure the final pH does not fall into a range that promotes degradation. The optimal pH for this compound stability is between 4.5 and 5.5. 4. Minimize Exposure to Light: Protect all solutions containing this compound from light during preparation, incubation, and storage. |
| Interaction with Media Components | 1. Assess Media Compatibility: Some components in cell culture media may accelerate this compound degradation. If possible, test the stability of this compound in your specific medium over the time course of your experiment using an analytical method like HPLC. |
Problem: I suspect my this compound has degraded. How can I confirm this?
| Potential Cause | Troubleshooting Steps |
| Chemical Instability | 1. Analytical Characterization: Use a stability-indicating analytical method like HPLC or HPTLC to analyze your this compound solution. Compare the chromatogram of your sample to that of a freshly prepared standard. The presence of additional peaks or a decrease in the area of the this compound peak would indicate degradation. 2. Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing this compound to stress conditions such as acid, base, heat, and oxidation. This can help in confirming the identity of degradants in your experimental samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes for single use.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: Stability Assessment of this compound using HPLC
-
Objective: To determine the stability of this compound in a specific solution (e.g., cell culture medium) over time.
-
Materials:
-
HPLC system with UV detector
-
C18 column
-
This compound standard
-
Your experimental this compound solution
-
Mobile phase (e.g., water:methanol (80:20, v/v) with 1% triethylamine, pH adjusted to 2.9)
-
-
Procedure:
-
Prepare a standard curve with known concentrations of a freshly prepared this compound standard.
-
At time zero, take an aliquot of your experimental this compound solution, dilute it to fall within the range of the standard curve, and inject it into the HPLC system.
-
Incubate your experimental solution under the conditions of your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution, dilute them appropriately, and inject them into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to the standard curve.
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., 1N HCl) | Extensive degradation | |
| Alkaline (e.g., 0.1M NaOH) | Extensive degradation | ||
| Optimal range | 4.5 - 5.5 | ||
| Temperature | Elevated (e.g., 105°C) | Significant degradation | |
| Room Temperature | Stable for shorter periods, but degradation can occur over time | ||
| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Susceptible to degradation | |
| Light | UVB exposure | Can induce photosensitivity and degradation |
Visualizations
Caption: Proposed degradation pathways of this compound under various stress conditions.
Caption: Workflow for preparing and using this compound in in vitro experiments.
References
Ambroxol Uptake in Cultured Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring Ambroxol uptake in cultured cells. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound uptake in cultured cells?
The most prevalent method for quantifying this compound in cellular lysates is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique allows for the separation and quantification of this compound from other cellular components. Other methods applicable to small molecule uptake studies include liquid chromatography-mass spectrometry (LC-MS/MS) for higher sensitivity and specificity, and the use of radiolabeled this compound if available.
Q2: What is the primary mechanism of this compound transport into cells?
Studies using human intestinal Caco-2 cell monolayers suggest that this compound is transported via transcellular passive diffusion.[1] The transport is time-dependent, pH-dependent, and follows non-saturable, first-order kinetics, which are characteristic of passive diffusion.[1]
Q3: Which cell lines are appropriate for studying this compound uptake?
The choice of cell line depends on the research context:
-
Intestinal Absorption: Human colon carcinoma Caco-2 cells are a well-established model for studying intestinal drug transport.[1]
-
Airway/Lung Epithelium: For respiratory-related research, human bronchial epithelial cells like NCI-H292 or human submucosal serous cells like Calu-3 are commonly used.[2]
-
Lung Cancer Models: The A549 cell line is often used to study the effects of this compound in the context of lung cancer.
Q4: What concentrations of this compound are typically used in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. Published studies have used a wide range, from 100 nM to 1000 µM. For example, concentrations of 2 µM and 20 µM were used to study effects on lung epithelial cells, while a range of 10 µM to 100 µM has been used in other contexts. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
This section provides a detailed methodology for a typical this compound uptake experiment using HPLC for quantification.
Protocol: Quantification of this compound Uptake by HPLC
This protocol outlines the steps to measure the intracellular concentration of this compound.
Workflow Diagram: this compound Uptake Assay
Caption: Workflow for measuring this compound uptake in cultured cells.
1. Cell Seeding:
- Seed cells (e.g., A549) in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment (e.g., 2 x 10⁵ cells per well).
- Incubate for 24-48 hours under standard conditions (e.g., 37°C, 5% CO₂).
2. This compound Treatment:
- Prepare stock solutions of this compound hydrochloride in a suitable solvent like DMSO or cell culture media.
- On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle-only control.
- Incubate for the desired time points (e.g., 0.5, 1, 4 hours).
3. Cell Harvesting and Lysis:
- After incubation, place the plates on ice and aspirate the drug-containing medium.
- Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound.
- Add a suitable lysis buffer (e.g., RIPA buffer) or use physical methods like sonication to lyse the cells.
- Scrape the cells and collect the lysate into microcentrifuge tubes.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet cell debris.
4. Sample Analysis:
- Collect the supernatant, which contains the intracellular this compound.
- Analyze the supernatant using a validated HPLC-UV method. A study on this compound transport used a UV detection wavelength of 242 nm.
- Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
- Normalize the amount of this compound to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
| Parameter | Example Value | Reference |
| Cell Line | A549 (Lung Carcinoma) | |
| Seeding Density | 2 x 10⁵ cells/well (6-well plate) | |
| This compound Conc. | 20 µM, 100 µM | |
| Incubation Time | 0.5, 1, 4 hours | |
| Lysis Method | Cell smashing/sonication | |
| Detection Method | HPLC-UV | |
| UV Wavelength | 242 nm |
This compound-Affected Signaling Pathways
This compound has been shown to modulate several intracellular signaling pathways, which may be relevant to its mechanism of action. It can inhibit the activation of NF-κB, a key transcription factor involved in inflammation.
Signaling Pathway Diagram: this compound and NF-κB Inhibition
References
- 1. Transepithelial transport of this compound hydrochloride across human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Ambroxol's Effect on Protein Aggregation
Welcome to the technical support center for researchers investigating the effects of Ambroxol on protein aggregation. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that researchers may encounter when quantifying the impact of this compound on protein aggregation.
Q1: Why are my Thioflavin T (ThT) assay results inconsistent or showing high background fluorescence when using this compound?
A1: Inconsistent ThT assay results can arise from several factors. Firstly, exogenous compounds, including the one you are testing, can interfere with ThT fluorescence, leading to biased readings.[1] It is crucial to run controls containing this compound without the target protein to measure its intrinsic fluorescence and potential quenching or enhancement effects on ThT. Secondly, the pH of the buffer is critical; α-synuclein aggregation, for instance, is highly pH-sensitive, with faster aggregation often observed at a lower pH.[2] Ensure your buffer pH is stable and consistent across experiments. Finally, improper ThT preparation, such as using an unfiltered solution or temperature fluctuations during incubation, can lead to inconsistent results.[3] Always use freshly prepared, filtered ThT solution and maintain a constant temperature (e.g., 37°C).[3][4]
Q2: My Dynamic Light Scattering (DLS) data shows changes in particle size with this compound. How do I correctly interpret this?
A2: DLS is a powerful tool for monitoring the aggregation state of proteins in solution by measuring the size of particles. An increase in the hydrodynamic radius detected by DLS suggests the formation of larger protein aggregates. However, interpretation requires caution. DLS measurements can be heavily skewed by a small number of large aggregates because the intensity of scattered light is proportional to the sixth power of the particle radius. This means DLS can overestimate the mean size of the aggregates present. It is best used in conjunction with other techniques, like size-exclusion chromatography (SEC), to get a more complete picture of the sample's homogeneity.
Q3: How can I determine if this compound is directly inhibiting protein aggregation or acting indirectly via its known chaperone and lysosomal functions?
A3: This is a critical question, as this compound has a dual mechanism of action. It is a known pharmacological chaperone for the enzyme glucocerebrosidase (GCase), enhancing its activity and promoting the clearance of misfolded proteins through the autophagy-lysosome pathway. To distinguish between direct and indirect effects, you can use a multi-pronged approach:
-
In Vitro (Acellular) Assays: Perform aggregation assays (e.g., ThT, filter retardation) using purified protein. An inhibitory effect in this system would strongly suggest a direct interaction with the protein, independent of cellular machinery. Studies have shown this compound can directly inhibit the co-aggregation of α-synuclein with lipid molecules.
-
Cellular Assays with Controls: In cell-based models, compare this compound's effect in cells with normal GCase activity versus cells where GCase is knocked down or inhibited. This can help parse the GCase-dependent (lysosomal) effects from other direct actions.
-
Lipid-Free vs. Lipid-Containing Assays: Research indicates this compound's direct inhibitory action is particularly effective against α-synuclein co-aggregation with lipids, but it has no effect on lipid-independent aggregation. Comparing results in the presence and absence of lipid vesicles can help elucidate the specific mechanism.
Q4: What is the optimal concentration range for this compound in my experiments?
A4: The effective concentration of this compound varies significantly depending on the experimental system (in vitro vs. cellular) and the specific protein being studied.
-
In Cellular Models: Studies on patient-derived fibroblasts and neuronal cells have shown effects at concentrations ranging from 10 µM to 30 µM. For example, a 20 µM concentration was found to be most effective at restoring cell viability in HT-22 cells co-treated with Aβ and α-synuclein.
-
In Vitro Aggregation Assays: Higher concentrations are often used. For α-synuclein and DMPS co-aggregation, concentrations up to 400 µM of this compound have been used to achieve complete inhibition. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific protein and assay conditions.
Q5: I'm having trouble detecting specific protein aggregates with the filter retardation assay. What could be wrong?
A5: The filter retardation assay is designed to capture large, SDS-resistant aggregates on a cellulose acetate membrane. If you are not getting a clear signal, consider the following:
-
Lysis Buffer Composition: The choice of lysis buffer is critical. A buffer like RIPA is often recommended for extracting aggregated α-synuclein from brain homogenates. The stringency of the buffer determines which aggregates are solubilized and which are preserved.
-
Antibody Selection: The primary antibody used for immunodetection must be highly specific for the target protein. For total α-synuclein, an antibody like MJFR1 is suggested, while EP1536Y is recommended for the phosphorylated form.
-
Sample Preparation: Ensure that your cell or tissue lysates are properly prepared and that monomeric proteins are passing through the filter. The protocol relies on the selective retention of only large, insoluble aggregates.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on this compound's effects.
Table 1: Effect of this compound on Glucocerebrosidase (GCase) and Other Proteins in Cellular Models
| Cell Type | GBA Mutation Status | This compound Treatment | Outcome | Percent Change | Reference |
| Patient Fibroblasts | Control (No Mutation) | Not Specified | GCase Protein Levels | +30% (median) | |
| Patient Fibroblasts | Gaucher Disease | Not Specified | GCase Protein Levels | +100% (median) | |
| Patient Fibroblasts | Parkinson's (PD-GBA) | Not Specified | GCase Protein Levels | +50% (median) | |
| HT-22 Neuronal Cells | N/A | 20 µM | Cell Viability (vs. Aβ/αSyn) | +41% (from 51% to ~72%) | |
| Primary Cortical Neurons | N/A | 30 µM | Cathepsin D Protein Levels | Increased | |
| Primary Cortical Neurons | N/A | 30 µM | Lamp1 Protein Levels | Increased |
Table 2: Effect of this compound on In Vitro α-Synuclein Aggregation
| Protein & Lipid | This compound Conc. | pH | Assay | Result | Reference |
| 50 µM αS + 200 µM DMPS | 400 µM | 5.5 | ThT Fluorescence | Complete inhibition of co-aggregation | |
| 50 µM αS + 200 µM DMPS | 400 µM | 6.5 | ThT Fluorescence | Complete inhibition of co-aggregation | |
| α-Synuclein (alone) | Not Specified | N/A | ThT Fluorescence | No effect on lipid-independent aggregation |
Experimental Protocols
Here are detailed methodologies for key experiments used to quantify this compound's effects.
Protocol 1: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol is adapted from established methods to monitor the kinetics of α-synuclein fibril formation in the presence of this compound.
Materials:
-
Purified monomeric α-synuclein protein
-
This compound hydrochloride stock solution
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm syringe filter)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom black plates (non-binding surface recommended)
-
Plate sealer
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw α-synuclein aliquots to room temperature immediately before use. Dilute the 1 mM ThT stock solution in the assay buffer to a working concentration that results in a final concentration of 25 µM per well.
-
Set Up Reactions: In reaction tubes, prepare the assay mixtures. For each condition (e.g., protein alone, protein + different concentrations of this compound), combine the assay buffer, ThT working solution, this compound (or vehicle control), and finally the α-synuclein protein. A typical final protein concentration is 50-100 µM.
-
Include Controls:
-
Negative Control: Assay buffer + ThT only (to measure background).
-
This compound Control: Assay buffer + ThT + this compound (to check for interference).
-
-
Plate Loading: Pipette 100-120 µL of each reaction mixture into the wells of the 96-well plate. Prepare each condition in triplicate.
-
Incubation and Measurement: Seal the plate and place it in a fluorescence microplate reader pre-heated to 37°C.
-
Reader Settings: Set the reader to measure fluorescence at regular intervals (e.g., every 15 minutes) for up to 72 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. Enable shaking (e.g., 400 rpm for 30 seconds) before each reading cycle to promote aggregation.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the average fluorescence intensity versus time for each condition to generate aggregation curves.
Protocol 2: Filter Retardation Assay
This protocol allows for the detection and quantification of large, SDS-insoluble protein aggregates.
Materials:
-
Cell or tissue lysates
-
Lysis Buffer (e.g., RIPA buffer)
-
Sample Buffer (e.g., 2% SDS, 50 mM DTT)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot or vacuum filtration apparatus
-
Blocking Buffer (e.g., 5% non-fat milk in PBS-T)
-
Primary and secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Determine the total protein concentration of each lysate.
-
Denaturation: Dilute an equal amount of protein from each sample in sample buffer containing 2% SDS. Boil the samples for 5 minutes.
-
Filtration: Assemble the filtration apparatus with the pre-wetted cellulose acetate membrane. Apply a vacuum and load the denatured samples into the wells.
-
Washing: Wash the wells multiple times with a buffer containing 0.1-0.2% SDS to ensure all non-aggregated, soluble proteins pass through the membrane.
-
Immunoblotting:
-
Disassemble the apparatus and place the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to your protein of interest) overnight at 4°C.
-
Wash the membrane three times with PBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with PBS-T.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the retained aggregates using an imaging system. Quantify the dot intensity using densitometry software.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental processes and the proposed mechanisms of this compound action.
Caption: General workflow for quantifying this compound's effect on protein aggregation.
Caption: this compound's dual mechanism for reducing protein aggregation.
Caption: Troubleshooting logic for the Thioflavin T (ThT) assay.
References
- 1. scispace.com [scispace.com]
- 2. This compound displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Ambroxol Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term in vitro treatment of cells with Ambroxol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound treatment in cell culture?
A1: The effective concentration of this compound can vary depending on the cell type and the specific research question. However, most in vitro studies report using this compound hydrochloride in a concentration range of 10 µM to 60 µM.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: What is a typical duration for long-term this compound treatment?
A2: Long-term treatment with this compound in cell culture can range from 24 hours to several days. Some studies have reported treatment durations of up to 5 days, with daily media changes containing fresh this compound.[1] The optimal duration will depend on the experimental endpoint being measured.
Q3: Is this compound cytotoxic to cells in culture?
A3: this compound is generally considered to have a good safety profile.[4] However, like any compound, it can exhibit cytotoxicity at high concentrations. Some studies have noted that concentrations up to 100 µM may not show significant toxicity, while others have observed effects at higher concentrations. It is crucial to assess cell viability using assays such as the MTT or LDH assay when establishing your experimental conditions.
Q4: How does this compound affect lysosomes and autophagy in cell culture?
A4: this compound has been shown to modulate lysosomal function and autophagy. It can act as a chaperone for the enzyme β-glucocerebrosidase (GCase), increasing its activity and proper trafficking to the lysosome. This enhancement of lysosomal function can, in turn, affect the autophagy pathway. Some studies report that this compound induces autophagy, while others suggest it can block the late stages of autophagic flux, leading to an accumulation of autophagosomes. The precise effect on autophagy may be cell-type and context-dependent.
Q5: How should I prepare this compound for cell culture experiments?
A5: this compound hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture media to achieve the desired final concentration. Ensure the final DMSO concentration in the culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Recommended this compound Concentrations and Treatment Durations from In Vitro Studies
| Concentration Range | Typical Treatment Duration | Cell Type Examples | Reference |
| 10 µM - 60 µM | 5 days (daily media change) | Fibroblasts, Neuroblastoma | |
| 10 µM - 30 µM | Not specified | Primary Cortical Neurons | |
| 3 µM - 40 µM | 4 days | Fibroblasts | |
| 100 nM | Not specified | Human Tracheal Epithelial Cells | |
| 5 µM - 30 µM | 2 - 5 days | Fibroblasts |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated (DMSO) controls.
-
After treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 1-5 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 560-590 nm using a microplate reader.
Protocol 2: LysoTracker Staining for Lysosomal Visualization
LysoTracker probes are fluorescent dyes used for labeling and tracking acidic organelles like lysosomes in live cells.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
This compound
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Seed cells on a suitable imaging surface and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
Prepare a working solution of the LysoTracker probe in pre-warmed imaging medium. The recommended concentration is typically 50-75 nM.
-
Remove the culture medium from the cells and wash with imaging medium.
-
Add the LysoTracker working solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells with fresh imaging medium.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker probe.
Protocol 3: LC3-II Western Blot for Autophagy Analysis
This protocol is used to detect the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
Materials:
-
Cells cultured in plates or flasks
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound for the desired duration. It is recommended to include a positive control (e.g., starvation) and a negative control. To assess autophagic flux, a lysosomal inhibitor like Bafilomycin A1 can be used in parallel.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples and load 20-30 µg per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Troubleshooting Guides
Issue 1: High Cell Death Observed After this compound Treatment
-
Possible Cause: The this compound concentration is too high for the specific cell line.
-
Solution: Perform a dose-response curve starting from a lower concentration (e.g., 1 µM) and assess cell viability using an MTT or similar assay to determine the optimal, non-toxic concentration.
-
Possible Cause: The solvent (DMSO) concentration is too high.
-
Solution: Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a higher concentration stock solution of this compound if necessary.
Issue 2: Inconsistent or No Effect on Lysosomal Staining with LysoTracker
-
Possible Cause: The LysoTracker concentration is not optimal.
-
Solution: Titrate the LysoTracker concentration (e.g., 25-100 nM) to find the optimal staining intensity for your cell type.
-
Possible Cause: The incubation time is too short or too long.
-
Solution: Optimize the incubation time (e.g., 15-60 minutes). Prolonged incubation can lead to cytotoxicity.
Issue 3: Difficulty Interpreting LC3-II Western Blot Results
-
Possible Cause: An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux.
-
Solution: To distinguish between these possibilities, perform an autophagic flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor suggests that this compound is inducing autophagic flux. If there is no further increase, this compound may be blocking the degradation of autophagosomes.
Mandatory Visualizations
Caption: this compound's mechanism of action on GCase and autophagy.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound-induced cytotoxicity.
References
- 1. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising Effect of High Dose this compound Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Ambroxol in Cellular Health Assessment: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate the potential impact of Ambroxol on commonly used cell viability assays. By understanding the mechanisms of potential interference and implementing appropriate controls, investigators can ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with colorimetric cell viability assays like MTT, XTT, or WST-1?
While direct chemical interference with tetrazolium salts by this compound has not been extensively documented, its known biological activities suggest a high potential for indirect interference. This compound has been shown to have antioxidant properties and can reduce oxidative stress.[1][2] Compounds with reducing properties can non-enzymatically convert tetrazolium salts to formazan, leading to a false-positive signal for cell viability.[3][4] Therefore, it is crucial to perform a cell-free control experiment to assess any direct chemical interaction between this compound and the assay reagent.
Q2: How does this compound's effect on cellular metabolism impact viability assay results?
This compound is known to influence lysosomal and mitochondrial function.[5] Specifically, it has been shown to increase mitochondrial content. Assays like MTT, XTT, and WST-1 rely on the activity of mitochondrial dehydrogenases to reduce the tetrazolium salt. An this compound-induced increase in mitochondrial activity or number could lead to an overestimation of cell viability that is independent of its actual effect on cell proliferation or cytotoxicity.
Q3: My cell viability results with this compound treatment are inconsistent. What could be the cause?
Inconsistencies in results can arise from several factors related to this compound's mechanism of action. As a lysosomotropic agent, it can accumulate in lysosomes, leading to changes in lysosomal volume and function. This can indirectly affect cellular homeostasis and metabolic activity, which in turn can influence the readout of viability assays. Furthermore, the impact of this compound can be cell-type specific and dependent on the treatment duration and concentration.
Q4: Are there alternative cell viability assays that are less likely to be affected by this compound?
Yes, assays that do not rely on mitochondrial reductase activity are recommended. ATP-based assays, such as CellTiter-Glo®, measure the levels of ATP in metabolically active cells and are generally less susceptible to interference from compounds that affect mitochondrial respiration. Protease-based viability assays, which measure the activity of constitutively active intracellular proteases, or DNA-binding dye exclusion assays that quantify membrane integrity (e.g., using CellTox™ Green), can also be robust alternatives.
Q5: What are the essential controls to include when assessing the effect of this compound on cell viability?
To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment.
-
Cell-Free Control: this compound in culture medium without cells to check for direct interference with the assay reagent.
-
Positive Control: A known cytotoxic compound to ensure the assay is performing as expected.
-
Untreated Control: Cells cultured in medium alone to represent baseline viability.
Troubleshooting Guide
This section provides a step-by-step approach to identify and resolve potential issues when using this compound in cell viability assays.
Issue 1: Unexpected Increase in Viability or Inconsistent Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Potential Cause:
-
Direct chemical reduction of the assay reagent by this compound.
-
This compound-induced increase in mitochondrial activity or number, leading to an artificially high signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference.
Detailed Steps:
-
Perform a Cell-Free Assay:
-
Prepare a multi-well plate with the same concentrations of this compound in cell culture medium as used in your experiment, but without cells.
-
Add the tetrazolium-based assay reagent (MTT, XTT, or WST-1) to these wells.
-
Incubate for the standard assay duration and measure the absorbance.
-
An increase in absorbance in the absence of cells indicates direct chemical reduction of the reagent by this compound.
-
-
Implement a Washout Step:
-
If direct interference is not observed, the issue is likely biological. To mitigate this, remove the this compound-containing medium before adding the viability reagent.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Add fresh medium containing the assay reagent. This minimizes the impact of this compound on the assay itself.
-
-
Switch to an Alternative Assay:
-
If the above steps do not resolve the issue, or for confirmatory purposes, use an assay with a different detection principle.
-
Recommended: ATP-based assays (e.g., CellTiter-Glo®) as they are less prone to interference from compounds affecting mitochondrial reductase activity.
-
Other options: Protease-based assays or assays that measure membrane integrity.
-
Issue 2: General Variability and Lack of Reproducibility
Potential Cause:
-
Fluctuations in cellular metabolic state due to this compound's effects on lysosomes and mitochondria.
-
Sub-optimal experimental conditions.
Recommendations:
-
Optimize Seeding Density: Ensure that cells are in the exponential growth phase and that the seeding density is appropriate to avoid nutrient depletion or contact inhibition during the experiment.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time with this compound. The effects of this compound on cellular metabolism may be time-dependent.
-
Dose-Response Curve: Generate a full dose-response curve to identify the concentration range where this compound exerts its effects.
Experimental Protocols
Protocol 1: Cell-Free Assay for Direct Reagent Interaction
Objective: To determine if this compound directly reduces the cell viability assay reagent.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
MTT, XTT, or WST-1 reagent
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add the assay reagent (e.g., 10 µL of MTT solution per 100 µL of medium) to each well.
-
Incubate the plate under standard assay conditions (e.g., 1-4 hours at 37°C).
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength.
Interpretation: A significant increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct chemical interference.
Protocol 2: Washout Procedure for Tetrazolium-Based Assays
Objective: To minimize the interference of this compound with the assay by removing it before adding the reagent.
Materials:
-
Cell culture plates with cells treated with this compound
-
Pre-warmed, sterile PBS or serum-free medium
-
Fresh cell culture medium
-
Assay reagent (MTT, XTT, or WST-1)
Procedure:
-
After the desired incubation period with this compound, carefully aspirate the medium from each well.
-
Gently add pre-warmed PBS or serum-free medium to each well to wash the cell monolayer.
-
Aspirate the wash solution.
-
Add fresh medium containing the assay reagent to each well.
-
Proceed with the standard assay protocol.
This compound's Impact on Cellular Pathways and Assay Interference
This compound's primary intracellular effects are centered on lysosomes and mitochondria. Understanding these effects is key to predicting and mitigating its impact on cell viability assays.
Caption: this compound's cellular effects and assay interference.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on key cellular parameters.
Table 1: Effect of this compound on Lysosomal Content and Function
| Parameter | Cell Type | This compound Concentration | % Change vs. Control | Reference |
| GCase Activity | Mouse Cortical Neurons | 10 µM | Increased | |
| GCase Activity | Mouse Cortical Neurons | 30 µM | Increased | |
| Acidic Vesicles | Mouse Cortical Neurons | 10 µM | +20% | |
| Acidic Vesicles | Mouse Cortical Neurons | 30 µM | +102% | |
| LIMP2 Protein | Mouse Cortical Neurons | 30 µM | +56% |
Table 2: Effect of this compound on Mitochondrial Content
| Parameter | Cell Type | This compound Concentration | % Change vs. Control | Reference |
| PGC-1α mRNA | Mouse Cortical Neurons | 10 µM | +183% | |
| PGC-1α mRNA | Mouse Cortical Neurons | 30 µM | +195% | |
| COX3 mRNA | Mouse Cortical Neurons | 30 µM | +207% | |
| ND6 mRNA | Mouse Cortical Neurons | 30 µM | +180% |
By following the guidelines and protocols outlined in this technical support center, researchers can confidently assess the biological effects of this compound while minimizing the risk of assay-related artifacts, thereby generating more accurate and reproducible data.
References
- 1. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ambroxol and N-acetylcysteine in Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol and N-acetylcysteine (NAC) are two widely utilized mucoactive agents in the management of respiratory diseases characterized by excessive or viscous mucus. While both compounds facilitate mucus clearance, their efficacy stems from distinct yet overlapping pharmacological properties, including mucolytic, anti-inflammatory, and antioxidant effects. This guide provides an objective comparison of their performance in various respiratory models, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mucolytic Efficacy
The primary therapeutic rationale for both this compound and N-acetylcysteine in respiratory disorders is their ability to reduce mucus viscosity, thereby promoting airway clearance. Their mechanisms, however, differ fundamentally. NAC directly cleaves disulfide bonds in the mucin polymer network, leading to a rapid reduction in sputum viscoelasticity.[1][2] this compound, a metabolite of bromhexine, primarily stimulates the production and secretion of pulmonary surfactant and serous mucus, which alters the physical properties of mucus and reduces its adhesion to the airway epithelium.[3][4]
Quantitative Comparison of Mucolytic Activity
| Drug | Model System | Concentration | % Reduction in Viscosity | Reference |
| N-acetylcysteine | Human Meconium | 20% solution (2:1 with meconium) | 51.3% | [5] |
| N-acetylcysteine | Egg White Solution | 10-60 mg/10 ml | Linear, concentration-dependent reduction | |
| This compound | Not specified | Not specified | Reduces sputum viscosity and adhesion |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is from separate in vitro models.
Experimental Protocol: Sputum Viscosity Measurement
A common method for quantifying sputum viscoelasticity is through rotational rheometry.
Objective: To measure the elastic (G') and viscous (G'') moduli of sputum samples.
Materials:
-
Rotational rheometer (e.g., cone-plate or parallel-plate geometry)
-
Sputum samples
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, N-acetylcysteine)
Procedure:
-
Sample Collection and Preparation: Collect spontaneous or induced sputum. To ensure homogeneity, samples can be gently vortexed.
-
Drug Incubation: Mix sputum samples with the desired concentrations of this compound, N-acetylcysteine, or a vehicle control (e.g., PBS). Incubate at 37°C for a specified period (e.g., 30 minutes).
-
Rheometer Setup: Calibrate the rheometer and set the temperature to 37°C. Load the sputum sample onto the lower plate of the rheometer.
-
Measurement:
-
Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to measure G' and G' as a function of frequency.
-
-
Data Analysis: Compare the G' and G'' values of the drug-treated samples to the control to determine the percentage reduction in viscoelasticity.
Anti-inflammatory Effects
Chronic respiratory diseases are often characterized by persistent airway inflammation. Both this compound and N-acetylcysteine have demonstrated anti-inflammatory properties in various preclinical models.
This compound's Anti-inflammatory Mechanism
This compound has been shown to inhibit the release of pro-inflammatory cytokines from various immune cells, including macrophages, neutrophils, and mast cells. In models of lipopolysaccharide (LPS)-induced acute lung injury, this compound treatment significantly reduced the levels of key inflammatory mediators in bronchoalveolar lavage fluid (BALF).
N-acetylcysteine's Anti-inflammatory Mechanism
N-acetylcysteine's anti-inflammatory effects are multifaceted. It can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory genes. NAC has also been shown to decrease the production of inflammatory cytokines in response to various stimuli.
Quantitative Comparison of Anti-inflammatory Activity
| Drug | Model System | Stimulus | Concentration | Cytokine | % Reduction | Reference |
| This compound | Murine Acute Lung Injury | LPS | 90 mg/kg/day (i.p.) | TNF-α (in BALF) | Significant reduction | |
| This compound | Murine Acute Lung Injury | LPS | 90 mg/kg/day (i.p.) | IL-6 (in BALF) | Significant reduction | |
| N-acetylcysteine | Human Bronchial Epithelial Cells | LPS | 300 µM - 10 mM | IL-1β, IL-8, TNF-α | Concentration-dependent reduction | |
| N-acetylcysteine | LPS-treated Macrophages | LPS | Not specified | IL-6, IL-1β, TNF-α | Significant reduction | |
| N-acetylcysteine | Murine Acute Lung Injury | LPS | Not specified | IL-6, IL-8, TNF-α, IL-1β (in BALF) | Significant reduction |
Experimental Protocol: Cytokine Measurement in BALF by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF.
Materials:
-
BALF samples from animal models
-
Commercially available ELISA kits for specific cytokines
-
Microplate reader
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the animal model (e.g., mouse, rat).
-
Expose the trachea and insert a cannula.
-
Instill a known volume of sterile saline into the lungs and gently aspirate.
-
Repeat the process 2-3 times and pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet cells and collect the supernatant for cytokine analysis.
-
-
ELISA Protocol (General Steps):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites.
-
Add BALF samples and standards to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the BALF samples.
Antioxidant Properties
Oxidative stress plays a significant role in the pathophysiology of many chronic respiratory diseases. Both this compound and N-acetylcysteine possess antioxidant capabilities that contribute to their therapeutic effects.
This compound's Antioxidant Mechanism
This compound exhibits direct scavenging activity against reactive oxygen species (ROS), including hydroxyl radicals and hypochlorous acid. It can also reduce the production of ROS by inflammatory cells. Furthermore, some studies suggest that this compound may enhance the endogenous antioxidant defense system by increasing the synthesis of glutathione (GSH).
N-acetylcysteine's Antioxidant Mechanism
N-acetylcysteine is a precursor to L-cysteine, a key component of the major intracellular antioxidant, glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS. NAC also has direct ROS scavenging properties due to its free sulfhydryl group.
Quantitative Comparison of Antioxidant Activity
| Drug | Assay | Concentration | Effect | Reference |
| This compound | Deoxyribose oxidation (.OH scavenging) | 1, 2, 10 mM | 47%, 75%, 89% inhibition | |
| This compound | HClO-induced chlorination | 25, 70 µM | 22%, 59% inhibition | |
| This compound | ROS reduction in PMNs | 100 µM | ~75% (1h), ~98% (2h) reduction | |
| N-acetylcysteine | Malondialdehyde (MDA) levels in plasma | 1200 mg/day (in CAP patients) | Significant decrease | |
| N-acetylcysteine | Total Antioxidant Capacity (TAOC) in plasma | 1200 mg/day (in CAP patients) | Significant increase | |
| N-acetylcysteine | Antioxidant enzyme activity (GPx, SOD) | Moderate to high doses (in murine silicosis model) | Improved activity |
Experimental Protocol: Antioxidant Enzyme Assays in Lung Tissue
Objective: To measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase, in lung tissue homogenates.
1. Superoxide Dismutase (SOD) Activity Assay
Principle: SOD catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The assay often involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals (e.g., nitroblue tetrazolium, NBT), leading to a color change. The presence of SOD inhibits this color change, and the degree of inhibition is proportional to the SOD activity.
Procedure:
-
Tissue Homogenization:
-
Excise lung tissue and wash with ice-cold PBS.
-
Homogenize the tissue in a suitable buffer (e.g., 0.25 M sucrose solution containing Triton X-100) on ice.
-
Centrifuge the homogenate at high speed (e.g., 34,880 x g) at 4°C and collect the supernatant.
-
-
Assay:
-
Prepare a reaction mixture containing a buffer, a superoxide-generating system, and a detector molecule.
-
Add the lung tissue supernatant to the reaction mixture.
-
Incubate for a specific time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation: Calculate the percentage of inhibition of the detector molecule's reaction by the sample and compare it to a standard curve of known SOD activity. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
2. Catalase Activity Assay
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The assay measures the rate of H2O2 disappearance.
Procedure:
-
Tissue Homogenization:
-
Prepare lung tissue homogenate as described for the SOD assay.
-
-
Assay:
-
Add the lung tissue supernatant to a solution of H2O2 of a known concentration.
-
Incubate for a specific time.
-
Stop the reaction.
-
Measure the amount of remaining H2O2. This can be done spectrophotometrically by reacting the remaining H2O2 with a reagent that forms a colored product.
-
-
Calculation: The catalase activity is calculated based on the amount of H2O2 decomposed per unit of time per milligram of protein in the sample.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: N-acetylcysteine's multifaceted mechanism of action.
Caption: this compound's primary mechanisms of action in the airways.
Caption: Workflow for assessing anti-inflammatory drug efficacy.
Conclusion
Both this compound and N-acetylcysteine demonstrate significant efficacy in preclinical respiratory models through their mucolytic, anti-inflammatory, and antioxidant properties. N-acetylcysteine acts as a potent mucolytic through the direct cleavage of mucin disulfide bonds and exerts its anti-inflammatory and antioxidant effects primarily by replenishing glutathione stores and inhibiting NF-κB. This compound reduces mucus viscosity and adhesion by stimulating surfactant production and demonstrates anti-inflammatory and antioxidant effects through direct ROS scavenging and inhibition of inflammatory cell activity.
The choice between these agents in a research or drug development context may depend on the specific pathological features of the respiratory disease model being investigated. For conditions dominated by highly viscous, disulfide-bond-rich mucus, NAC's direct mucolytic action may be of primary interest. In models where surfactant deficiency or epithelial adhesion are key features, this compound's unique mechanism may be more relevant. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of their respective efficacies.
References
Ambroxol's Neuroprotective Efficacy: A Comparative Analysis Across Neuronal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ambroxol's neuroprotective performance in various neuronal models, supported by experimental data. This compound, a repurposed mucolytic agent, has garnered significant attention for its potential in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate key pathological pathways makes it a compelling candidate for further investigation.
This compound's neuroprotective effects are attributed to a multifaceted mechanism of action, primarily centered on its role as a chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[1][2] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).[3][4] this compound has been shown to increase GCase activity, thereby enhancing the clearance of pathological protein aggregates like alpha-synuclein and tau.[3] Furthermore, it exhibits anti-inflammatory, antioxidant, and autophagy-promoting properties.
Comparative Efficacy of this compound in Preclinical Models
The neuroprotective potential of this compound has been validated across a range of in vitro and in vivo models, demonstrating its robust effects on key pathological markers of neurodegeneration.
In Vitro Models: Cellular Insights into Neuroprotection
In cellular models of neurodegeneration, this compound has consistently demonstrated the ability to rescue neurons from toxic insults and restore cellular homeostasis. A key model in this research is the human neuroblastoma cell line, SH-SY5Y, as well as the HT-22 hippocampal neuronal cell line.
| Neuronal Model | Pathological Insult | This compound Concentration | Key Findings | Reference |
| HT-22 Hippocampal Neuronal Cells | Amyloid β (Aβ) and α-Synuclein co-treatment | 20 µM | Restored cell viability to ~72% from 51% in the co-treated group. | |
| Cholinergic Neurons (N370S GBA1 mutation) | GBA1 mutation | Not specified | Significantly enhanced GCase activity and decreased both tau and α-synuclein levels. | |
| Fibroblasts (from GBA mutation carriers) | GBA mutation | Not specified | Increased GCase activity and reduced markers of oxidative stress. |
In Vivo Models: Systemic Effects and Behavioral Improvements
Animal models provide a more complex physiological system to evaluate the therapeutic potential of this compound. Studies in rodent and non-human primate models have shown that orally administered this compound can penetrate the central nervous system and exert its neuroprotective effects.
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Non-human Primates (Cynomolgus monkeys) | Healthy | 100 mg/kg/day for 28 days | Increased GCase activity in the midbrain (16%), cortex (20%), and striatum (24%). | |
| Mice | Scopolamine-induced Alzheimer's-like pathology | Not specified | Alleviated neuroinflammation, oxidative stress, synaptic dysfunction, and memory impairments. | |
| Mice | LPS-induced neuroinflammation | 30 mg/kg/day for 14 days | Reduced neuroinflammation and oxidative stress, and improved synaptic integrity. | |
| Rodent model of Parkinson's disease | Sub-chronic administration | Not specified | Showed neurorestorative effects. |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through its influence on several critical signaling pathways implicated in neurodegenerative diseases.
This compound's multifaceted neuroprotective mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on HT-22 hippocampal neuronal cells.
-
Cell Culture: HT-22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are co-treated with Aβ and α-synuclein to induce toxicity. Subsequently, various concentrations of this compound are added.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Data Analysis: The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
Workflow for MTT Cell Viability Assay.
In Vivo GCase Activity Measurement
This protocol is based on a study in non-human primates.
-
Animal Model: Healthy cynomolgus monkeys are used.
-
Drug Administration: this compound is administered orally at a dose of 100 mg/kg/day for 28 consecutive days. A control group receives a placebo.
-
Tissue Collection: After the treatment period, brain tissues (midbrain, cortex, striatum, and cerebellum) are collected.
-
Enzyme Activity Assay: GCase activity in the brain tissue homogenates is measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside. The fluorescence of the product, 4-methylumbelliferone, is quantified.
-
Data Analysis: GCase activity is normalized to the total protein concentration in each sample and expressed as a percentage of the control group.
Conclusion
The evidence from a range of neuronal models strongly supports the neuroprotective effects of this compound. Its ability to enhance GCase activity, promote the clearance of toxic protein aggregates, and exert anti-inflammatory and antioxidant effects positions it as a promising disease-modifying therapy for neurodegenerative disorders such as Parkinson's disease and Dementia with Lewy Bodies. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its continued investigation in clinical trials. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. This compound reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phlegm-busting Drug this compound Shows Promise in Parkinson’s | Parkinson's Foundation [parkinson.org]
Ambroxol's Efficacy in GBA-Mutant versus Wild-Type Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease.[1] The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and a cascade of cellular dysfunction, including alpha-synuclein aggregation. Ambroxol, a small molecule chaperone, has emerged as a promising therapeutic agent by demonstrating the ability to enhance GCase activity.[1] This guide provides a comparative analysis of this compound's efficacy in GBA1-mutant versus wild-type cells, supported by experimental data and detailed protocols.
Quantitative Efficacy of this compound on GCase Activity
This compound has been shown to increase GCase activity in various cell types, with a more pronounced effect typically observed in cells harboring GBA1 mutations. The following tables summarize the quantitative data from several key studies.
| Cell Type | GBA1 Status | This compound Concentration | Treatment Duration | % Increase in GCase Activity | Reference |
| Fibroblasts | N370S/N370S | 40 µM | - | Significant Increase | [2] |
| Fibroblasts | F213I/mutant | 40 µM | - | Significant Increase | [2] |
| Fibroblasts | Healthy Controls | - | - | Significant Increase | [3] |
| Fibroblasts | Gaucher Disease | - | - | Significant Increase | |
| Fibroblasts | Parkinson's Disease with GBA mutation | - | - | Significant Increase | |
| Macrophages | Gaucher Disease | - | 4 days | ~3.3-fold increase | |
| Macrophages | Parkinson's Disease with GBA mutation | - | 4 days | ~3.5-fold increase | |
| Neurons | Heterozygous GBA1 mutant (N370S/wt) | - | - | Significant Increase | |
| Neurons | Idiopathic Parkinson's Disease | - | - | Significant Increase | |
| Neurons | Controls | - | - | No significant increase |
Impact of this compound on Alpha-Synuclein and Lysosomal Function
Beyond enhancing GCase activity, this compound has demonstrated beneficial effects on related cellular pathologies, such as reducing alpha-synuclein levels and improving overall lysosomal function.
| Cell Type | GBA1 Status | This compound Concentration | Key Findings | Reference |
| Neuroblastoma cell line | Overexpressing alpha-synuclein | 60 µM | ~15% decrease in HA-tagged alpha-synuclein levels | |
| Primary cortical neurons | Wild-type | 10 µM and 30 µM | Increased total and extracellular alpha-synuclein, suggesting enhanced clearance | |
| Fibroblasts | GBA-mutant Parkinson's Disease | - | Increased levels of LIMP-2 and Saposin C | |
| Fibroblasts | GBA-mutant Parkinson's Disease | - | Reduced oxidative stress |
Experimental Protocols
Cell Culture and this compound Treatment
Fibroblasts from patients and healthy controls are cultured in standard medium. For experiments, cells are treated with varying concentrations of this compound hydrochloride (e.g., 10-100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours to 6 days).
Glucocerebrosidase (GCase) Activity Assay
A common method for measuring GCase activity involves using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Cell Lysis: Cells are lysed on ice in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and sodium taurocholate (e.g., 0.2% w/v) at a slightly acidic pH (e.g., pH 6.0).
-
Enzyme Reaction: The cell lysate is incubated with the 4-MUG substrate at 37°C in an acidic buffer (e.g., pH 5.5).
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
Normalization: GCase activity is typically normalized to the total protein concentration in the lysate.
A more advanced method utilizes the substrate probe 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu) for in situ measurement of lysosomal GCase activity in live cells using imaging.
Alpha-Synuclein Quantification
-
Western Blotting: To measure total cellular alpha-synuclein levels, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for alpha-synuclein.
-
ELISA: To quantify extracellular alpha-synuclein, the cell culture medium is collected and analyzed using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for alpha-synuclein.
Assessment of Lysosomal Function
-
Lysosomal Marker Expression: The levels of lysosomal proteins such as Lysosomal-Associated Membrane Protein 1 (LAMP1), Lysosomal Integral Membrane Protein-2 (LIMP-2), and Saposin C can be assessed by Western blotting to determine the impact on lysosomal biogenesis and GCase trafficking.
-
Lysosomal Enzyme Activity: The activity of other lysosomal enzymes, such as β-galactosidase and hexosaminidase, can be measured using specific fluorogenic substrates to assess the overall impact on lysosomal function.
-
Confocal Microscopy: Immunofluorescence and confocal microscopy can be used to visualize the co-localization of GCase with lysosomal markers like LAMP1, providing evidence for the correct trafficking of the enzyme to the lysosome.
Signaling Pathways and Mechanisms of Action
This compound acts as a pharmacological chaperone, binding to misfolded GCase in the endoplasmic reticulum (ER) and promoting its proper folding and trafficking to the lysosome. This mechanism is pH-dependent; this compound binds GCase at the neutral pH of the ER and releases it in the acidic environment of the lysosome, allowing the restored enzyme to function.
This compound's action also involves the modulation of key proteins involved in GCase trafficking and lysosomal biogenesis, such as LIMP-2 and Saposin C. Furthermore, there is evidence suggesting that this compound can activate the Wnt/β-catenin signaling pathway, which may contribute to its neuroprotective effects.
References
- 1. [PDF] this compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells | Semantic Scholar [semanticscholar.org]
- 2. Identification and Characterization of this compound as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambroxol with Other GCase Chaperones for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ambroxol with other pharmacological chaperones for the lysosomal enzyme glucocerebrosidase (GCase). The accumulation of GCase's substrate, glucosylceramide, due to genetic mutations, leads to Gaucher disease (GD). Pharmacological chaperones (PCs) are small molecules that aim to rescue the function of mutated GCase. This analysis is supported by experimental data to aid in the evaluation of these potential therapeutic agents.
Mechanism of Action: A Tale of Two Strategies
GCase chaperones primarily function by stabilizing the misfolded mutant GCase enzyme in the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, where it can carry out its function of degrading glucosylceramide.[1][2] However, the specific mechanisms of interaction with GCase can differ, broadly categorizing them into inhibitory and non-inhibitory chaperones.
This compound , a repurposed mucolytic agent, acts as a mixed-type inhibitor of GCase.[3] Its chaperoning effect is uniquely pH-dependent. At the neutral pH of the ER, this compound binds to and stabilizes the mutant GCase, promoting its correct folding and subsequent transport.[1][3] Upon reaching the acidic environment of the lysosome, this compound's binding affinity for GCase is significantly reduced, leading to its dissociation and allowing the now correctly folded enzyme to be active.
Isofagomine (IFG) is an iminosugar that acts as a competitive inhibitor of GCase. By binding to the active site of the enzyme in the ER, it stabilizes the protein, facilitating its trafficking to the lysosome. Similar to this compound, the acidic pH of the lysosome is thought to aid in the displacement of the chaperone from the active site by the accumulated substrate, thereby restoring enzyme activity.
NCGC607 represents a class of non-inhibitory chaperones. Unlike this compound and Isofagomine, NCGC607 does not bind to the active site of GCase. Instead, it is believed to bind to an allosteric site, inducing a conformational change that stabilizes the enzyme and promotes its proper folding and trafficking without directly competing with the substrate. This non-competitive mechanism is an attractive feature as it avoids the potential for enzyme inhibition within the lysosome.
Comparative Performance Data
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound, Isofagomine, and NCGC607 in cellular models of Gaucher disease.
| Chaperone | Cell Type | GCase Mutation(s) | Concentration | Fold Increase in GCase Activity | Reference |
| This compound | Patient Fibroblasts | N370S/N370S | 60 µM | ~1.5 - 2.0 | |
| Patient Fibroblasts | L444P/L444P | 60 µM | Variable (some responsive, some not) | ||
| Patient Fibroblasts | Various | Not Specified | 1.15 - 1.50 | ||
| Isofagomine | Patient Fibroblasts | N370S/N370S | 30 µM | ~2.0 - 4.0 | |
| Patient Lymphoblasts | L444P | Not Specified | ~3.5 | ||
| NCGC607 | iPSC-derived Macrophages | N370S/N370S, IVS2+1G>T/L444P | 3 µM | Significant Increase | |
| iPSC-derived Dopaminergic Neurons | GD1, GD1-PD | 3 µM | ~1.8 - 2.0 | ||
| Patient-derived Macrophages | GD and GBA-PD | Not Specified | ~1.3 - 1.5 |
| Chaperone | Metric | Value | pH | Reference |
| This compound | IC50 | Micromolar range | Neutral | |
| Isofagomine | IC50 | 5 nM | 7.2 | |
| IC50 | 30 nM | 5.2 | ||
| NCGC607 | Inhibition | Non-inhibitory | N/A |
Experimental Protocols
GCase Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates
-
Assay Buffer: 0.1 M citrate/phosphate buffer (pH 5.4) containing 0.25% sodium taurocholate, 0.25% Triton X-100, and 1 mM EDTA.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Stop Buffer: 1 M Glycine, pH 12.5.
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Ex/Em = 355/460 nm).
Procedure:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer (e.g., 1% Triton X-100).
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the assay buffer to each well.
-
To initiate the reaction, add the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate GCase activity based on a standard curve generated with 4-methylumbelliferone (4-MU) and normalize to the protein concentration.
Endoglycosidase H (Endo H) Sensitivity Assay
This assay is used to assess the trafficking of GCase from the ER to the Golgi apparatus. GCase in the ER is sensitive to Endo H digestion, while mature GCase that has passed through the Golgi is resistant.
Materials:
-
Cell lysates
-
Endoglycosidase H (Endo H) enzyme and reaction buffer (e.g., from New England Biolabs).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-GCase antibody.
Procedure:
-
Prepare cell lysates as for the GCase activity assay.
-
Treat a portion of the cell lysate with Endo H according to the manufacturer's protocol. Typically, this involves incubating the lysate with the enzyme at 37°C for a specified time.
-
Run both treated and untreated lysates on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-GCase antibody.
-
Analyze the resulting bands. A lower molecular weight band in the Endo H-treated sample indicates the presence of ER-retained, immature GCase. A decrease in the intensity of this band and an increase in the resistant, higher molecular weight band in chaperone-treated cells suggest improved trafficking.
Lysosomal Enrichment for GCase Activity Measurement
This protocol enriches for lysosomes from cell homogenates to specifically measure the activity of GCase that has successfully trafficked to this organelle.
Materials:
-
Cell homogenates
-
Sucrose solutions of varying concentrations
-
Ultracentrifuge
-
GCase activity assay reagents (as described above)
Procedure:
-
Homogenize cells in a buffer containing 0.25 M sucrose.
-
Perform a series of differential centrifugation steps to pellet nuclei and mitochondria.
-
Layer the resulting supernatant onto a discontinuous sucrose gradient and centrifuge at high speed.
-
Collect the fraction enriched in lysosomes, which can be identified by assaying for lysosomal marker enzymes (e.g., β-hexosaminidase).
-
Measure the GCase activity in the lysosomal fraction as described in the GCase activity assay protocol.
Visualizing the Pathways
GCase Chaperone Mechanism of Action
Caption: Mechanism of GCase Chaperones.
Experimental Workflow for Chaperone Evaluation
Caption: Workflow for GCase Chaperone Evaluation.
Signaling Pathway of GCase Synthesis and Trafficking
Caption: GCase Synthesis and Trafficking Pathway.
References
Validating the antioxidant capacity of Ambroxol against other known antioxidants
An in-depth evaluation of Ambroxol's antioxidant properties against established antioxidants such as Vitamin C, Vitamin E, and N-acetylcysteine (NAC), supported by experimental data and mechanistic insights.
Introduction
This compound, a widely used mucolytic agent, has demonstrated significant antioxidant properties that contribute to its therapeutic effects, particularly in respiratory and neurodegenerative diseases.[1][2][3] This guide provides a comprehensive comparison of this compound's antioxidant capacity with that of well-established antioxidants: Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), and N-acetylcysteine (NAC). The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals. This section summarizes the available data for this compound and the benchmark antioxidants in several key assays.
Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the radical scavenging ability of antioxidants.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | References |
| This compound | Data not available | Data not available | |
| Vitamin C (Ascorbic Acid) | 4.97 µg/mL | 2.0 ± 0.0 µg/mL | [4] |
| Vitamin E (α-Tocopherol) | 42.86 µg/mL | Data not available | [5] |
| N-acetylcysteine (NAC) | Data not available | Data not available |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.
Hydroxyl Radical Scavenging Activity
The hydroxyl radical is a highly reactive oxygen species that can cause significant cellular damage.
| Compound | Concentration | % Inhibition of •OH-mediated deoxyribose oxidation | References |
| This compound | 1 mM | 47 ± 11% | |
| 2 mM | 75 ± 9% | ||
| 10 mM | 89 ± 4% |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial antioxidant function.
| Compound | Concentration | % Inhibition of lipid peroxidation | References |
| This compound | 10 mmol/L | 96% (in rat liver mitochondria) | |
| 10 mmol/L | 74% (in gastric mucosa) |
Experimental Protocols
This section provides detailed methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent. The solution should have a deep purple color.
-
In a microplate or cuvette, add a defined volume of the test sample at various concentrations.
-
Add an equal volume of the DPPH working solution to the sample.
-
Include a control containing the solvent and the DPPH solution, and a blank containing only the solvent.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test sample at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Method)
This assay assesses the ability of a compound to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction.
Procedure:
-
Prepare a reaction mixture containing the test sample at various concentrations, deoxyribose, phosphate buffer, ferrous sulfate, and EDTA.
-
Initiate the reaction by adding hydrogen peroxide (H2O2).
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath to develop a pink chromogen.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
A lower absorbance indicates a higher hydroxyl radical scavenging activity.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Induce lipid peroxidation in a biological sample (e.g., rat liver mitochondria) using an oxidizing agent (e.g., tert-butyl hydroperoxide).
-
Add the test compound at various concentrations to the sample.
-
Incubate the mixture under appropriate conditions.
-
Add TCA and TBA to the reaction mixture.
-
Heat the mixture to allow the reaction between MDA and TBA.
-
Measure the absorbance of the resulting pink-colored complex at approximately 532 nm.
-
A decrease in absorbance indicates inhibition of lipid peroxidation.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.
This compound's Antioxidant Signaling
This compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), thereby enhancing the cell's endogenous antioxidant defenses.
Benchmark Antioxidant Signaling Pathways
-
N-acetylcysteine (NAC): NAC primarily acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. It also possesses direct radical scavenging properties and can modulate inflammatory pathways such as NF-κB.
-
Vitamin C (Ascorbic Acid): As a water-soluble antioxidant, Vitamin C directly scavenges a wide range of reactive oxygen species (ROS). It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their oxidized state.
-
Vitamin E (α-Tocopherol): This lipid-soluble antioxidant is a key component of cell membranes, where it protects against lipid peroxidation by scavenging lipid peroxyl radicals. Its antioxidant activity is closely linked with Vitamin C, which can regenerate the oxidized form of Vitamin E.
Conclusion
This compound demonstrates significant antioxidant activity through both direct radical scavenging, particularly against hydroxyl radicals, and the upregulation of the endogenous Nrf2 antioxidant defense pathway. While direct comparative IC50 values with established antioxidants like Vitamin C, Vitamin E, and NAC in standardized assays like DPPH and ABTS are needed for a complete quantitative picture, the available data on hydroxyl radical scavenging and inhibition of lipid peroxidation highlight its potent protective effects. The multifaceted antioxidant mechanism of this compound, combining direct scavenging with the enhancement of cellular antioxidant machinery, underscores its therapeutic potential in conditions associated with oxidative stress. Further research providing standardized comparative data will be invaluable for fully elucidating its position within the spectrum of antioxidant compounds.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E - Wikipedia [en.wikipedia.org]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Ambroxol in Neuroprotective Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ambroxol, a well-established mucolytic agent, is gaining significant attention for its neuroprotective properties, primarily through its function as a chaperone for the enzyme glucocerebrosidase (GCase).[1][2] Deficiencies in GCase activity are linked to neurodegenerative conditions like Parkinson's disease and Gaucher disease.[2] While clinical trials are exploring this compound as a monotherapy, its potential in synergistic combination with other neuroprotective compounds presents a compelling avenue for future therapeutic strategies. This guide provides a comparative overview of this compound's neuroprotective effects, explores potential synergistic combinations with other neuroprotective agents, and details the experimental protocols necessary to validate these synergies.
This compound's Neuroprotective Profile: Experimental Data
This compound has demonstrated a range of neuroprotective effects in preclinical studies, including antioxidant, anti-inflammatory, and pro-survival actions. The following tables summarize key quantitative data from these studies.
| Neuroprotective Effect | Experimental Model | This compound Treatment | Key Findings | Citation |
| Antioxidant Activity | Scopolamine-induced Alzheimer's-like pathology in mice | 90 mg/kg/day for 14 days | - Attenuated oxidative stress by reducing reactive oxygen species (ROS) production.- Restored the expression of key antioxidant proteins Nrf-2 and HO-1. | [3][4] |
| Anti-inflammatory Action | LPS-induced neuroinflammation in mice | 30 mg/kg/day for 14 days | - Reduced activation of microglia (Iba-1) and astrocytes (GFAP).- Downregulated pro-inflammatory mediators such as IL-1β and TNF-α. | |
| Neuronal Viability | Glutamate-induced excitotoxicity in HT-22 hippocampal neuronal cells | 20 µM | - Significantly improved cell viability and reduced apoptosis in cells co-treated with α-synuclein and Aβ. | |
| GCase Activity Enhancement | Cholinergic neurons with N370S GBA1 mutation | 10 µM and 30 µM | - Significantly enhanced GCase activity.- Decreased both tau and α-synuclein levels. |
Potential Synergistic Combinations with this compound
While direct experimental evidence for synergistic neuroprotection with this compound is still emerging, its mechanism of action suggests promising combinations with other neuroprotective agents that target complementary pathways.
| Potential Partner Compound | Mechanism of Action | Rationale for Synergy with this compound |
| LRRK2 Inhibitors | Reduce the hyperactivity of Leucine-rich repeat kinase 2 (LRRK2), a key factor in familial and sporadic Parkinson's disease. | Studies suggest an inverse relationship between LRRK2 and GCase activity. Combining an LRRK2 inhibitor with a GCase enhancer like this compound could address two critical pathogenic pathways in Parkinson's disease. |
| Alpha-synuclein Targeting Agents (e.g., antibodies, aggregation inhibitors) | Promote the clearance or prevent the aggregation of alpha-synuclein, a hallmark of Parkinson's disease. | This compound enhances the lysosomal clearance of alpha-synuclein via GCase activation. Combining it with an agent that directly targets extracellular or intracellular alpha-synuclein could provide a more comprehensive approach to reducing its pathology. |
| Nrf2 Activators | Upregulate the Nrf2 pathway, a master regulator of the antioxidant response. | This compound has been shown to upregulate Nrf2 and its downstream target HO-1. A dedicated Nrf2 activator could potentiate this antioxidant effect, offering enhanced protection against oxidative stress in neurodegenerative diseases. |
| Anti-inflammatory Agents (e.g., NSAIDs, specific cytokine inhibitors) | Reduce neuroinflammation by targeting various inflammatory pathways. | This compound exhibits anti-inflammatory properties by reducing microglial and astrocyte activation. Combining it with another anti-inflammatory drug with a different mechanism could lead to a more potent and broader suppression of neuroinflammation. |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound with other neuroprotective compounds, a combination of in vitro and in vivo experimental models and assays is essential.
In Vitro Neuroprotection Assays
1. Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
-
Objective: To assess the ability of this compound and a partner compound, alone and in combination, to protect neurons from glutamate-induced cell death.
-
Methodology:
-
Culture primary cortical or hippocampal neurons.
-
Pre-treat the neuronal cultures with varying concentrations of this compound, the partner compound, and their combinations for 24 hours.
-
Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of L-glutamate for a brief period.
-
After 24 hours post-insult, assess neuronal viability using the MTT assay and quantify apoptosis using the TUNEL assay.
-
Analyze the data for synergistic effects using isobolographic analysis.
-
2. MTT Assay for Cell Viability
-
Objective: To quantify the metabolic activity of viable cells as an indicator of neuroprotection.
-
Protocol:
-
Plate neuronal cells in a 96-well plate and treat as described in the excitotoxicity assay.
-
Following the treatment and insult period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization reagent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
3. TUNEL Assay for Apoptosis
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in neuronal cells.
-
Protocol:
-
Culture and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
Visualize the labeled, apoptotic cells using fluorescence microscopy.
-
In Vivo Neuroprotection Assays
1. Animal Models of Neurodegeneration
-
Objective: To evaluate the synergistic neuroprotective effects of this compound and a partner compound in a living organism.
-
Models:
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent models, or transgenic models expressing human alpha-synuclein.
-
Alzheimer's Disease: Scopolamine-induced amnesia model or transgenic models with amyloid-beta and tau pathology.
-
-
Methodology:
-
Administer this compound, the partner compound, and their combination to the animals before or after the induction of the neurodegenerative pathology.
-
Assess behavioral outcomes (e.g., motor function, learning, and memory).
-
At the end of the study, collect brain tissue for histological and biochemical analysis.
-
2. Immunohistochemistry for Neuroinflammation
-
Objective: To quantify the extent of microglial and astrocyte activation in brain tissue.
-
Protocol:
-
Perfuse and fix the animal brains and prepare brain sections.
-
Perform antigen retrieval to unmask the target epitopes.
-
Block non-specific antibody binding.
-
Incubate the sections with primary antibodies against Iba-1 (microglia) and GFAP (astrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the stained cells using fluorescence microscopy.
-
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Key neuroprotective signaling pathways modulated by this compound.
Caption: Experimental workflow for in vitro synergy assessment.
Conclusion
This compound's multifaceted neuroprotective properties make it a strong candidate for further investigation, not only as a monotherapy but also as a cornerstone of combination therapies for neurodegenerative diseases. While clinical data on synergistic combinations are not yet available, the preclinical evidence strongly supports the rationale for combining this compound with agents that target complementary neuroprotective pathways. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate these potential synergies and pave the way for novel, more effective treatments for these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpls.org [wjpls.org]
- 3. This compound confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]
Ambroxol's Mucolytic Properties: A Comparative Benchmark Against Established Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Ambroxol's mucolytic properties reveals its standing against established agents like N-acetylcysteine (NAC) and its precursor, Bromhexine. This guide synthesizes preclinical and clinical data to offer an objective comparison for researchers, scientists, and drug development professionals, focusing on key performance indicators of mucolytic efficacy.
Executive Summary
This compound, a metabolite of Bromhexine, demonstrates a multifaceted mechanism of action that extends beyond simple mucolysis. It not only reduces sputum viscosity but also enhances mucociliary clearance and stimulates surfactant production, contributing to its secretolytic and secretomotor effects.[1] In comparative studies, this compound's efficacy is shown to be competitive with, and in some aspects, distinct from, N-acetylcysteine and Bromhexine.
Comparative Analysis of Mucolytic and Related Properties
This section provides a detailed comparison of this compound, N-acetylcysteine, and Bromhexine across several key parameters of mucolytic and antioxidant activity. The data presented is a synthesis of findings from various preclinical and clinical studies.
Table 1: Comparative Efficacy of Mucolytic Agents
| Parameter | This compound | N-acetylcysteine (NAC) | Bromhexine |
| Sputum Viscosity Reduction | Significant reduction observed in clinical trials.[2] | Statistically significant superiority to placebo and non-inferiority to this compound in reducing sputum viscosity scores.[2] | Primarily increases serous mucus production, leading to thinner sputum.[3] |
| Mucociliary Clearance Enhancement | Increases ciliary beat frequency, enhancing mucus transport.[1] | Improves mucociliary clearance by reducing mucus viscosity. | Activates the ciliary epithelium to aid in mucus clearance. |
| Surfactant Production Stimulation | Stimulates type II pneumocytes to produce and release pulmonary surfactant. | No direct significant effect on surfactant synthesis established. | Increases the secretion of surfactant in the lungs. |
| Antioxidant Activity | Scavenges hydroxyl radicals and superoxide anions. | Acts as a precursor to glutathione and a direct scavenger of reactive oxygen species (ROS). | Scavenges hydroxyl radicals and superoxide anions. |
| Anti-inflammatory Effects | Inhibits the production of pro-inflammatory cytokines. | Modulates inflammatory responses by influencing nuclear factor-κB (NF-κB) activation. | Possesses anti-inflammatory properties. |
Mechanism of Action: A Deeper Dive
The mucolytic and secretomotor actions of these agents are governed by distinct signaling pathways.
This compound's Multifaceted Approach
This compound's mechanism involves the depolymerization of acid mucopolysaccharide fibers and the stimulation of surfactant release from type II pneumocytes. This dual action not only liquefies mucus but also reduces its adhesiveness to the bronchial walls, facilitating easier removal. Recent studies suggest that this compound may also exert its anti-inflammatory effects through the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which is involved in the expression of pro-inflammatory cytokines and mucin genes.
This compound's dual mechanism of action.
N-acetylcysteine's Direct Mucolysis and Antioxidant Role
N-acetylcysteine directly breaks the disulfide bonds that cross-link mucin glycoproteins, leading to a rapid reduction in mucus viscosity. Its antioxidant properties are attributed to its role as a precursor for glutathione, a major cellular antioxidant, and its ability to directly scavenge reactive oxygen species. This reduction in oxidative stress can, in turn, modulate inflammatory pathways, including the NF-κB signaling cascade.
N-acetylcysteine's mechanism of action.
Bromhexine's Secretolytic and Ciliary Activation
Bromhexine, the prodrug of this compound, primarily acts by stimulating the serous glands in the respiratory tract to secrete a more watery mucus, thereby diluting the thicker, more viscous mucus. It also enhances the activity of the cilia, the hair-like structures that transport mucus out of the airways. Recent research has also suggested that Bromhexine can inhibit the transmembrane serine protease 2 (TMPRSS2), which may have implications for viral entry into host cells.
Bromhexine's primary mechanisms of action.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the data presented, the following are detailed methodologies for key experiments cited in the comparative analysis.
Measurement of Sputum Viscoelasticity (Rheology)
This protocol outlines the standardized measurement of sputum viscosity and elasticity using a cone-plate rheometer.
Workflow for sputum rheology measurement.
Protocol Steps:
-
Sample Collection: Collect spontaneous or induced sputum samples from subjects.
-
Sample Preparation: Allow samples to liquefy at room temperature. Gently homogenize the sample by pipetting. Load a defined volume of the sample onto the lower plate of the rheometer.
-
Measurement: Use a cone-plate geometry. Perform a strain sweep to identify the linear viscoelastic region. Conduct a frequency sweep at a constant strain within the linear region to measure the storage modulus (G') and loss modulus (G'').
-
Data Analysis: Calculate the complex viscosity (η*) from G' and G''. Compare the viscoelastic properties of sputum from different treatment groups.
In Vitro Mucociliary Clearance Assay
This protocol describes a method to quantify mucociliary transport velocity using fluorescent microspheres and time-lapse microscopy.
In vitro mucociliary clearance assay workflow.
Protocol Steps:
-
Cell Culture: Culture human bronchial epithelial cells at an air-liquid interface until fully differentiated and ciliated.
-
Treatment: Treat the cell cultures with this compound, N-acetylcysteine, Bromhexine, or a vehicle control for a specified duration.
-
Microsphere Application: Add fluorescent microspheres to the apical surface of the cultures.
-
Imaging: Acquire time-lapse images of the microspheres using a fluorescence microscope.
-
Analysis: Use particle tracking software to measure the velocity of the microspheres, which represents the mucociliary transport rate.
Quantification of Surfactant Production
This protocol details the measurement of surfactant synthesis in type II pneumocytes by quantifying the incorporation of a radiolabeled precursor into phosphatidylcholine.
Workflow for quantifying surfactant production.
Protocol Steps:
-
Cell Culture: Isolate and culture primary type II pneumocytes.
-
Treatment: Treat the cells with the respective mucolytic agents or a control.
-
Radiolabeling: Add a radiolabeled precursor, such as [3H]-choline, to the culture medium.
-
Lipid Extraction: After incubation, extract the total lipids from the cells.
-
Separation: Separate phosphatidylcholine (the main component of surfactant) from other lipids using thin-layer chromatography.
-
Quantification: Quantify the amount of radiolabel incorporated into phosphatidylcholine using scintillation counting.
-
Normalization: Normalize the results to the total protein or DNA content of the cell lysate.
Conclusion
This compound presents a robust profile as a mucolytic agent, with a mechanism that encompasses secretolytic, secretomotor, and anti-inflammatory actions. Its performance in reducing sputum viscosity and enhancing mucociliary clearance is comparable to that of N-acetylcysteine, with the added benefit of stimulating surfactant production, a feature it shares with its parent compound, Bromhexine. The detailed experimental protocols provided herein offer a framework for the standardized evaluation of these and other mucolytic agents, facilitating direct and objective comparisons in future research.
References
Safety Operating Guide
Ambroxol proper disposal procedures
Proper disposal of Ambroxol is critical for ensuring laboratory safety and environmental protection. As a substance classified as hazardous and toxic to aquatic life with long-lasting effects, all waste containing this compound must be managed in strict accordance with local, state, and federal regulations.[1][2] Adherence to these procedures minimizes risks to researchers and prevents environmental contamination.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) and follow safety protocols.
-
Ventilation: Always handle this compound in a well-ventilated area, using local exhaust or a chemical fume hood to minimize inhalation risks.[1][3][4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves inspected for integrity before use.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or dust formation, a NIOSH-approved respirator is necessary.
-
-
Handling:
-
Avoid generating dust.
-
Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Procedures
Discharge of this compound into drains, sewers, or the environment is strictly prohibited. All waste must be handled as hazardous.
Step 1: Waste Segregation and Collection
-
Identify: Clearly identify all waste streams containing this compound, including pure solid chemical, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate: Do not mix this compound waste with non-hazardous waste. Keep incompatible materials separate. This compound should not be mixed with strong oxidizing agents.
-
Contain: Use designated, properly labeled, and sealed containers for collecting waste. Containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Step 2: Disposal of Solid this compound Waste
-
Collection: Place pure this compound, contaminated powders, and heavily contaminated disposable items (e.g., weighing boats, gloves) into a suitable, closed, and clearly labeled container for solid chemical waste.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents ("this compound Waste") and displaying appropriate hazard pictograms ("Acute Toxicity," "Hazardous to the environment").
-
Disposal: Arrange for pickup and disposal through a licensed chemical destruction plant. The preferred method is controlled incineration with flue gas scrubbing.
Step 3: Disposal of Contaminated Containers and Labware
-
Decontamination: Empty containers that held this compound must be decontaminated before disposal. The standard procedure is a triple rinse with a suitable solvent.
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected in a labeled, leak-proof container for liquid chemical waste.
-
Disposal of Cleaned Containers: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or sent for recycling, depending on institutional policies.
Step 4: Accidental Spill Cleanup
-
Safety First: Evacuate non-essential personnel. Ensure adequate ventilation and wear full PPE, including respiratory protection if dust is present. Remove all sources of ignition.
-
Containment: Prevent the spill from spreading or entering drains or waterways.
-
Cleanup (Dry Spill):
-
Avoid raising dust. You may lightly dampen the powder with water to prevent it from becoming airborne.
-
Use dry cleanup procedures like carefully sweeping or using a vacuum equipped with a HEPA filter.
-
Collect all material and place it in a sealed, labeled container for hazardous solid waste.
-
-
Cleanup (Liquid Spill):
-
Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).
-
Collect the absorbent material and place it into a suitable, sealed container for disposal.
-
-
Final Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning water as hazardous liquid waste.
Data Presentation
Disposal Methods Summary
| Waste Type | Container Requirements | Approved Disposal Method |
| Pure this compound (Solid) | Sealed, clearly labeled, suitable for solid hazardous waste. | Licensed chemical destruction plant; controlled incineration. |
| Contaminated Labware | Bagged in double, robust plastic bags, sealed, and labeled. | Treat as solid this compound waste or decontaminate via triple rinse. |
| Liquid Waste / Rinsate | Leak-proof, sealed, clearly labeled container for liquid hazardous waste. | Licensed chemical destruction plant; controlled incineration. |
| Empty Containers (Cleaned) | N/A | Puncture and dispose of in a sanitary landfill or recycle. |
Quantitative Toxicity Data
The following data underscores the hazardous nature of this compound. This information is derived from animal studies and is provided for safety context.
| Route of Administration | Test Species | LD50 (Lethal Dose, 50%) |
| Oral | Rat | 13400 mg/kg |
| Intraperitoneal | Rat | 380 mg/kg |
| Oral | Mouse | 2720 mg/kg |
| Intraperitoneal | Mouse | 268 mg/kg |
| Intravenous | Mouse | 138 mg/kg |
| Oral | Guinea Pig | 1180 mg/kg |
| Source: RTECS (Register of Toxic Effects of Chemical Substances) |
Experimental Protocols
The provided information is based on established safety data sheets and hazardous waste management guidelines. Specific experimental protocols for the disposal of this compound are not detailed in these sources. The procedures outlined above represent the standard, accepted methodologies for handling and disposing of this chemical in a laboratory setting. Researchers must always consult their institution's specific waste management protocols and the chemical's Safety Data Sheet (SDS) before proceeding.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ambroxol
Essential protocols for the safe handling and disposal of Ambroxol in a laboratory setting, ensuring the well-being of researchers and compliance with safety standards.
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with this compound, with a focus on the correct use of personal protective equipment (PPE). Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Engineering and Administrative Controls
Before relying on personal protective equipment, the first line of defense is to implement robust engineering and administrative controls. Handling this compound should be conducted in a well-ventilated area.[1][2] The use of a local exhaust ventilation system or a chemical fume hood is recommended to control airborne dust or aerosols. Administrative controls include restricting access to the handling area and ensuring that personnel are thoroughly trained on the hazards and safe handling procedures for this compound.
Personal Protective Equipment (PPE) Selection
When handling this compound, a comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE. It is crucial to note that several sources state that no occupational exposure limits (OELs) have been established for this compound.[3][4] In the absence of a defined OEL, a conservative approach to PPE selection is warranted.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | To prevent eye contact with this compound powder or solutions. In cases of potential splashing, a face shield may be worn in addition to goggles. |
| Skin Protection | ||
| Gloves | Protective, chemical-resistant gloves. | While specific breakthrough time data for this compound is not readily available, nitrile gloves are a common choice for handling powdered pharmaceutical compounds. It is advisable to double-glove if prolonged contact is anticipated. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Lab Coat/Protective Clothing | A long-sleeved lab coat or impervious clothing. | To protect skin and personal clothing from contamination. Lab coats should be buttoned and sleeves should be down to the wrist. |
| Respiratory Protection | A dust mask or an air-purifying respirator with a particle filter (e.g., P1 or N95). | Recommended when handling the powder outside of a contained system or when there is a potential for dust generation. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced. |
Operational Plan for Handling this compound
A step-by-step procedural guide for the safe handling of this compound:
-
Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the ventilation system (e.g., fume hood) is functioning correctly.
-
Assemble all necessary materials and equipment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling this compound Powder:
-
Handle in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation.
-
When weighing, use a balance with a draft shield.
-
Use tools such as spatulas and weigh boats to handle the powder, avoiding direct contact.
-
Keep containers of this compound tightly closed when not in use.
-
-
Preparing this compound Solutions:
-
When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a well-ventilated area.
-
-
Post-Handling Procedures:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials:
-
Solid Waste: Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a designated, sealed waste container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Accidental Release Measures
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner equipped with a HEPA filter.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the collected material into a sealed container for disposal as chemical waste.
-
Clean the spill area with a suitable detergent and water.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
Visualizing PPE Selection for this compound Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
